N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-hydroxypropyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-8-3-5-10(6-4-8)15(13,14)11-7-9(2)12/h3-6,9,11-12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOBKAQJZDLRFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389673 | |
| Record name | N-(2-hydroxypropyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59724-53-7 | |
| Record name | N-(2-hydroxypropyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
Foreword: The Significance of Sulfonamides in Modern Chemistry
The sulfonamide functional group is a cornerstone of medicinal chemistry and a versatile building block in organic synthesis. Its presence in a vast array of pharmaceuticals, from antibacterial agents to diuretics and anticonvulsants, underscores its profound impact on human health. The unique chemical properties of the sulfonamide moiety, including its ability to act as a hydrogen bond donor and acceptor and its conformational influence on molecular scaffolds, make it a privileged structure in drug design. This guide provides a comprehensive exploration of the synthesis and characterization of a specific, yet representative, sulfonamide: N-(2-hydroxypropyl)-4-methylbenzenesulfonamide. The methodologies and analytical strategies detailed herein are designed to be broadly applicable to the synthesis of related compounds, offering valuable insights for researchers, scientists, and professionals in drug development. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
Retrosynthetic Analysis and Synthetic Strategy
A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify the most practical starting materials.
Caption: Retrosynthetic analysis of the target molecule.
The most direct and widely employed method for the formation of a sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine.[1][2] This leads to the identification of p-toluenesulfonyl chloride and 2-amino-1-propanol as the ideal starting materials due to their commercial availability and high reactivity. The reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride by the amino group of 2-amino-1-propanol.
Synthesis of this compound: A Step-by-Step Protocol
This section details a robust and reproducible protocol for the synthesis of the target compound. The choices of reagents, solvent, and reaction conditions are rationalized to ensure a high yield and purity of the final product.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |
| p-Toluenesulfonyl chloride | 190.65 | 10 | 1.91 g | Reagent grade, ensure dryness. |
| 2-Amino-1-propanol | 75.11 | 10 | 0.75 g | Reagent grade. |
| Pyridine | 79.10 | - | 20 mL | Anhydrous, acts as solvent and base. |
| Dichloromethane (DCM) | 84.93 | - | 50 mL | For extraction. |
| 1 M Hydrochloric acid (HCl) | 36.46 | - | 30 mL | For work-up. |
| Saturated Sodium Bicarbonate | 84.01 | - | 30 mL | For work-up. |
| Brine | - | - | 30 mL | For work-up. |
| Anhydrous Magnesium Sulfate | 120.37 | - | - | For drying the organic phase. |
Experimental Procedure
Sources
An In-depth Technical Guide to N-(2-hydroxypropyl)-4-methylbenzenesulfonamide: A Case Study on a Structurally Related Analog
Senior Application Scientist Note: Upon extensive investigation, publicly available scientific literature and chemical databases lack specific, in-depth technical information, including a registered CAS number, for N-(2-hydroxypropyl)-4-methylbenzenesulfonamide. This suggests the compound is not widely synthesized or studied. To provide a valuable and scientifically grounded resource for researchers in drug development, this guide will focus on the closely related and well-characterized analog, N-(2-hydroxyethyl)-4-methylbenzenesulfonamide . The principles of synthesis, chemical properties, and structural features discussed herein are expected to be highly analogous and transferable to the study of this compound.
Abstract
Sulfonamides represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities. This technical guide delves into the chemical properties and structure of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, a representative member of the hydroxyalkyl-sulfonamide class. By examining this analog, we aim to provide a comprehensive framework for understanding the synthesis, characterization, and potential applications of related molecules such as this compound in the field of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering both foundational knowledge and practical insights.
Chemical Structure and Properties
The molecular architecture of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide consists of a central sulfonamide linkage connecting a p-toluenesulfonyl group to an ethanolamine moiety. This structure imparts a unique combination of aromatic and aliphatic characteristics, influencing its physicochemical properties and biological interactions.
Molecular Structure
The key structural features include:
-
p-Toluenesulfonyl Group: An aromatic ring substituted with a methyl group and a sulfonyl group. This moiety is a common pharmacophore and can be crucial for receptor binding.
-
Sulfonamide Linkage (-SO₂NH-): This functional group is a critical component of all sulfa drugs and is known for its ability to mimic the p-aminobenzoic acid (PABA) structure, leading to antibacterial properties in some derivatives.
-
Hydroxyethyl Group (-CH₂CH₂OH): The presence of a primary alcohol introduces polarity and a site for hydrogen bonding, which can significantly impact solubility and metabolic pathways.
Caption: 2D Chemical Structure of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide.
Physicochemical Properties
A summary of the key physicochemical properties of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide is presented in the table below. These properties are crucial for predicting its behavior in biological systems and for the design of appropriate formulation strategies.
| Property | Value | Source |
| CAS Number | 14316-14-4 | [1][2][3] |
| Molecular Formula | C₉H₁₃NO₃S | [1][3] |
| Molecular Weight | 215.27 g/mol | [1][3] |
| Melting Point | 55-57 °C | [2] |
| Boiling Point | 380.2 °C at 760 mmHg | [2] |
| Density | 1.263 g/cm³ | [2] |
| XLogP3 | 0.6 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 4 | [1] |
Synthesis and Purification
The synthesis of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide is typically achieved through a nucleophilic substitution reaction between p-toluenesulfonyl chloride and ethanolamine. This reaction is a standard method for the formation of sulfonamides.
Synthetic Pathway
Sources
A Technical Guide to Determining the Solubility of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from process chemistry and formulation to bioavailability.[1][2][3] This technical guide presents a comprehensive framework for determining the solubility of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide, a key intermediate in various synthetic pathways. While specific solubility data for this compound is not extensively published, this document provides a robust, scientifically-grounded methodology based on the isothermal equilibrium solubility method, often referred to as the "shake-flask" method. We detail the theoretical underpinnings, a step-by-step experimental protocol, analytical quantification via High-Performance Liquid Chromatography (HPLC), and best practices for data interpretation and presentation. This guide is designed to equip researchers with the necessary tools to generate reliable and reproducible solubility data, facilitating informed decision-making in process development, crystallization studies, and formulation design.[1][4][5]
Introduction: The Critical Role of Solubility
This compound is a sulfonamide derivative characterized by a polar hydroxyl group and a sulfonamide linkage, as well as a nonpolar tolyl group. This amphiphilic nature suggests a complex solubility profile that will vary significantly across different organic solvents. Understanding this profile is paramount for several key areas in drug development:
-
Process Chemistry & Crystallization: Selecting an appropriate solvent system is crucial for purification, controlling crystal formation (polymorphism), and optimizing yield.[1][4] Poorly chosen solvents can lead to low yields, impurity issues, or the formation of unstable crystal forms with undesirable properties.[2]
-
Formulation Development: For liquid dosage forms, the API must be fully dissolved in a pharmaceutically acceptable solvent system. For solid dosage forms, the dissolution rate, which is influenced by intrinsic solubility, is a key determinant of the drug's absorption and bioavailability.[2][6]
-
Analytical Method Development: Preparing stock solutions and standards for analytical testing requires knowledge of solvents in which the compound is freely soluble.
Given the compound's structure, we can predict its general solubility behavior based on the "like dissolves like" principle. The presence of both a hydrogen bond donor (-OH, -NH) and acceptors (-O=S=O, -OH) suggests that it will exhibit higher solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO) compared to nonpolar hydrocarbon solvents (e.g., hexane, toluene).
The Scientific Standard: Isothermal Equilibrium Solubility
The gold standard for determining the true or thermodynamic solubility of a compound is the isothermal equilibrium (shake-flask) method .[7][8] This method measures the concentration of a saturated solution when it is in equilibrium with an excess of the solid drug at a specific temperature.[8][9] The resulting value represents the maximum amount of the substance that can be dissolved in a solvent. This approach is favored for its accuracy and is referenced in numerous regulatory guidelines, such as those from the OECD.[10][11][12][13]
The core principle is to create a slurry by adding an excess of the solid compound to the test solvent, agitate the mixture for a prolonged period to ensure equilibrium is reached, separate the solid and liquid phases, and then accurately measure the concentration of the dissolved compound in the supernatant.[9][11]
Detailed Experimental Protocol
This protocol outlines a self-validating system for determining the solubility of this compound.
Materials and Reagents
-
Solute: this compound (purity >99%)
-
Solvents: A range of analytical grade or HPLC grade organic solvents should be selected to cover a spectrum of polarities.
-
Polar Protic: Methanol, Ethanol, Isopropanol
-
Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF)
-
Nonpolar: Toluene, Heptane or Hexane
-
-
Apparatus:
-
Analytical balance (4-decimal place)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker, orbital mixer, or vial roller system capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).[14]
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)
-
Calibrated volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Experimental Workflow Diagram
Sources
- 1. syrris.com [syrris.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. improvedpharma.com [improvedpharma.com]
- 7. evotec.com [evotec.com]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
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- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. Thermodynamic Solubility Testing Service - Creative Biolabs [creative-biolabs.com]
potential applications of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide in organic synthesis
An In-depth Technical Guide A Technical Guide to the Potential Applications of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide in Modern Organic Synthesis
Abstract
This compound is a chiral, bifunctional molecule possessing both a secondary alcohol and a robust tosylamide moiety. While direct literature on its specific applications is emerging, its structural features suggest significant untapped potential as a versatile building block in organic synthesis. This guide provides a forward-looking analysis of its prospective roles, drawing analogies from well-established chemistry of related sulfonamides and chiral alcohols. We will explore its utility as a chiral auxiliary, a precursor for heterocyclic synthesis, a versatile scaffold for drug discovery, and a potential ligand in asymmetric catalysis. This document serves as a technical resource for researchers, chemists, and drug development professionals seeking to leverage this promising molecule in their synthetic endeavors.
Core Molecular Structure and Synthetic Strategy
Structural Features and Physicochemical Properties
This compound, hereafter referred to as HPMBS, is characterized by three key functional components:
-
The p-Toluenesulfonamide (Tosyl) Group: A highly stable and electron-withdrawing moiety that renders the N-H proton acidic and serves as an excellent protecting group for amines.
-
The Secondary Hydroxyl Group: A nucleophilic center amenable to a wide range of chemical transformations, including oxidation, esterification, and etherification.
-
A Stereogenic Center: The propyl chain's second carbon is chiral, meaning HPMBS can be synthesized as a racemic mixture or in enantiomerically pure forms, opening the door for applications in asymmetric synthesis.
These features combine to make HPMBS a molecule with significant synthetic potential, bridging the gap between protecting group chemistry and chiral pool synthesis.
Table 1: Predicted Physicochemical Properties of HPMBS
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₃S | - |
| Molecular Weight | 229.29 g/mol | - |
| XLogP3 (Predicted) | 1.0 | - |
| Hydrogen Bond Donor Count | 2 | - |
| Hydrogen Bond Acceptor Count | 4 | - |
| Rotatable Bond Count | 4 | - |
Proposed Synthesis Workflow
The synthesis of HPMBS can be reliably achieved through the nucleophilic substitution of p-toluenesulfonyl chloride with 1-amino-2-propanol. The primary amine of the amino alcohol selectively attacks the sulfonyl chloride, as it is a stronger nucleophile than the hydroxyl group. The use of a mild base is crucial to neutralize the HCl byproduct.
Caption: Proposed workflow for the synthesis of HPMBS.
The Tosylamide: A Pillar of Stability and Reactivity
The sulfonamide functional group is a cornerstone of organic synthesis, renowned for its stability and diverse reactivity profile.[1]
Amine Protection and Activation
The tosyl group is one of the most common protecting groups for primary and secondary amines. Its strong electron-withdrawing nature significantly reduces the nucleophilicity and basicity of the nitrogen atom. This allows for selective reactions at other sites of the molecule, such as the hydroxyl group in HPMBS.
Causality: The stability of the tosyl group stems from the delocalization of the nitrogen lone pair into the sulfonyl group, making it resistant to a wide range of acidic, basic, and redox conditions. Deprotection, while challenging, can be achieved under specific reductive conditions (e.g., sodium amalgam, HBr/phenol), ensuring its orthogonality to many other protecting groups.
Directing Group for C-H Functionalization
A burgeoning area in modern synthesis is the use of directing groups to control the site-selectivity of C-H activation reactions. The sulfonamide moiety is an effective directing group.
Mechanism Insight: The Lewis basic oxygen atoms of the sulfonyl group and the nitrogen atom can form a stable five- or six-membered metallacyclic intermediate with a transition metal catalyst (e.g., Pd, Rh, Ru). This chelation positions the catalyst in close proximity to a specific C-H bond (e.g., on the aromatic ring of the tosyl group or even on the propyl chain), dramatically increasing the rate and selectivity of its functionalization. This opens a pathway for introducing new substituents in a highly controlled manner.
Precursor to N-Heterocycles
Sulfonamides are valuable precursors for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. For HPMBS, the bifunctional nature of the molecule allows for intramolecular cyclization pathways. For instance, activation of the hydroxyl group (e.g., conversion to a leaving group like a mesylate) followed by intramolecular nucleophilic attack by the sulfonamide nitrogen would lead to the formation of a chiral cyclic sulfonamide, a valuable synthetic intermediate.
The Chiral Hydroxypropyl Moiety: A Handle for Asymmetric Control and Diversification
The true distinguishing feature of HPMBS is its chiral 2-hydroxypropyl sidechain. When used in its enantiopure form, this moiety can be exploited for stereocontrolled synthesis and as a point of diversification.
Potential as a Chiral Auxiliary
A chiral auxiliary is an enantiomerically pure group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is cleaved and can ideally be recovered.
Proposed Application: The chiral center in HPMBS could be used to control reactions on the tosyl group or on a substituent attached to the sulfonamide nitrogen. For example, if the sulfonamide nitrogen were further alkylated, the steric bulk and stereochemistry of the 2-hydroxypropyl group could influence the facial selectivity of reactions on that N-alkyl group. The underlying principle relies on the formation of a diastereomeric transition state with a significant energy difference, favoring the formation of one product diastereomer over the other.[2]
A Hub for Molecular Diversification
The secondary alcohol is a versatile functional group that serves as a launchpad for a variety of transformations, allowing for the synthesis of a library of HPMBS derivatives. This is particularly relevant in drug discovery, where structural analogs are needed for structure-activity relationship (SAR) studies.
Caption: Diversification pathways originating from the hydroxyl group of HPMBS.
Applications in Medicinal Chemistry and Catalysis
A Scaffold for Drug Discovery
The sulfonamide moiety is a well-known pharmacophore present in a wide array of drugs, including antibiotics, diuretics, and anticancer agents.[1][3] The structural combination of a sulfonamide and a chiral alcohol in HPMBS makes it an attractive starting point for medicinal chemistry campaigns. The tosyl group can be readily replaced with other substituted aryl or heteroaryl sulfonyl chlorides to explore electronic and steric effects, while the hydroxyl group provides a vector for attaching other pharmacophoric fragments.
Ligand Design for Asymmetric Catalysis
Enantiopure HPMBS is an attractive candidate for development as a chiral ligand for transition metal-catalyzed asymmetric reactions. It possesses two potential coordination sites: the sulfonamide nitrogen and the hydroxyl oxygen. Upon deprotonation, it can act as a bidentate, monoanionic ligand. The chirality of the backbone would create a chiral pocket around the metal center, enabling enantioselective transformations such as asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions.
Exemplary Experimental Protocols
The following protocols are provided as examples of the fundamental transformations discussed. Researchers should perform their own reaction optimizations.
Protocol: Synthesis of this compound (HPMBS)
-
Setup: To a round-bottom flask charged with 1-amino-2-propanol (1.0 eq.) and dichloromethane (DCM, ~0.2 M), add triethylamine (1.2 eq.) at 0 °C under a nitrogen atmosphere.
-
Addition: Dissolve p-toluenesulfonyl chloride (1.05 eq.) in DCM and add it dropwise to the stirring solution over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: O-Benzylation of HPMBS
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of HPMBS (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir for 30 minutes at 0 °C.
-
Alkylation: Add benzyl bromide (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of water. Extract the product with ethyl acetate.
-
Isolation and Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
This compound is a molecule of significant, albeit largely unexplored, potential. Its value lies in the synergistic combination of a robust, reactive sulfonamide handle and a versatile chiral hydroxylated sidechain. The proposed applications—ranging from its use as a chiral auxiliary and directing group to its role as a scaffold in medicinal chemistry and a precursor for chiral ligands—are based on sound and established chemical principles.
Future research should focus on the efficient synthesis of its enantiopure forms and the systematic exploration of its reactivity in the contexts described. As the demand for complex, chiral molecules in pharmaceuticals and materials science continues to grow, versatile building blocks like HPMBS are poised to become invaluable tools for the modern synthetic chemist.
References
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Mohamed, S. K., Akkurt, M., & Fun, H. K. (2013). N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1847. [Link]
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Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
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Buppajarn, A., Saeeng, R., & Ratananukul, P. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(11), 3328. [Link]
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Ngassa, F. N., & Teffo, L. S. (2019). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1668–1671. [Link]
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PubChem. (n.d.). N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N-Allyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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Khan, I. U., et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E Structure Reports Online, 66(5), o1088. [Link]
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Zhang, Z., et al. (2023). A dual role for the N-perfluorobutanesulfinamide auxiliary in an asymmetric decarboxylative Mannich reaction. ChemRxiv. [Link]
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PharmaCompass. (n.d.). Benzenesulfonamide, N-(2-hydroxyethyl)-N-(2-hydroxypropyl)-4-methyl-. Retrieved from [Link]
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Chemsrc. (n.d.). N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide. Retrieved from [Link]
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Parveen, A., et al. (2007). N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o668–o669. [Link]
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Gowda, B. T., et al. (2011). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 67(1), o149. [Link]
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literature review on the synthesis of tosyl-protected amino alcohols
An In-Depth Technical Guide to the Synthesis of Tosyl-Protected Amino Alcohols
Foreword: The Strategic Importance of N-Tosyl Amino Alcohols
In the landscape of modern organic synthesis and medicinal chemistry, N-tosyl-protected amino alcohols represent a cornerstone class of intermediates. Their prevalence stems from a unique combination of stability, predictable reactivity, and chiral integrity. The tosyl (Ts) group, a p-toluenesulfonyl moiety, serves as an excellent protecting group for the amine functionality, rendering it stable to a wide range of reaction conditions while preventing unwanted side reactions.[1] Crucially, this protection scheme leaves the hydroxyl group available for further synthetic manipulation or allows the entire molecule to be used as a chiral building block.
These compounds are pivotal in the synthesis of complex nitrogen-containing molecules, including pharmaceutical agents and natural products.[2] The ability to access them in high yield and enantiopurity is often a critical determinant in the success of a multi-step synthesis campaign. This guide provides an in-depth exploration of the primary, field-proven methodologies for their synthesis, moving beyond mere procedural lists to explain the underlying principles and causal relationships that govern experimental success.
Diagram: Core Synthetic Strategies
The synthesis of N-tosyl amino alcohols can be approached from several distinct starting points. The choice of strategy is typically dictated by the availability of starting materials, desired stereochemistry, and scalability. The following diagram illustrates the three principal pathways discussed in this guide.
Caption: Principal synthetic pathways to N-Tosyl Amino Alcohols.
Methodology 1: Reduction of N-Tosyl Amino Acids
This is arguably the most direct and widely utilized method, leveraging the vast commercial availability of enantiopure α-amino acids. The strategy involves two sequential steps: protection of the amino group via tosylation, followed by the reduction of the carboxylic acid moiety.
Causality Behind the Workflow:
-
N-Tosylation First: The amine is significantly more nucleophilic than the carboxylate oxygen, ensuring selective reaction with tosyl chloride (TsCl).[3] This protection is essential as the powerful reducing agents used in the next step would otherwise react with the acidic proton of the amine or coordinate to the nitrogen, leading to complex product mixtures.
-
Choice of Reducing Agent: Standard sodium borohydride (NaBH₄) is generally ineffective for reducing carboxylic acids.[4] Therefore, more potent hydride donors are required. Lithium aluminum hydride (LiAlH₄) is a common choice due to its high reactivity. However, its pyrophoric nature and handling difficulties have led to the development of alternative, safer systems like the sodium borohydride/iodine (NaBH₄/I₂) combination, which generates diborane in situ as the active reducing species.[4]
Workflow Diagram: From Amino Acid to Amino Alcohol
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A Proactive Approach to the Safety and Handling of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide in Research and Development
An In-Depth Technical Guide to the Safe Handling of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that researchers, scientists, and drug development professionals can implement these protocols with a deep understanding of the underlying safety principles.
Hazard Identification and Risk Assessment
Based on the analysis of structurally similar compounds, this compound is anticipated to be classified as a hazardous chemical. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
GHS Hazard Classification (Extrapolated)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |
| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life |
A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.
Physical and Chemical Properties
Understanding the physical and chemical properties of a compound is fundamental to its safe handling. The following table summarizes the key properties, with some values being predicted based on its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₃S | [1] |
| Molecular Weight | 229.3 g/mol | Inferred |
| Appearance | White solid (expected) | [4] |
| Boiling Point | 383.3 ± 52.0 °C (Predicted) | |
| Density | 1.224 ± 0.06 g/cm³ (Predicted) | |
| pKa | 11.44 ± 0.50 (Predicted) |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.
Engineering Controls
All work with this compound in solid form or in volatile solvents should be conducted in a certified chemical fume hood to minimize the risk of inhalation. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][5]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Safety glasses with side shields or goggles.[6] | Chemical-resistant gloves (e.g., nitrile).[6] | Laboratory coat.[6] | Not required if performed in a fume hood.[6] |
| Preparing Solutions | Chemical safety goggles. A face shield may be required if there is a splash hazard. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Not required if performed in a fume hood. |
| Running Reactions | Chemical safety goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Not required for closed systems. |
| Handling Spills | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or coveralls. | An approved respirator may be necessary depending on the spill size and location. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for preventing accidental exposure and ensuring the stability of the compound.
Handling
-
Pre-use: Before handling, wash hands thoroughly. Ensure all necessary PPE is donned correctly.
-
During use: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust.[7] Use only in a well-ventilated area, preferably a chemical fume hood.
-
Post-use: Wash hands and any exposed skin thoroughly after handling.[2] Clean all equipment and the work area. Remove contaminated clothing and wash it before reuse.
Storage
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][7]
-
Store away from incompatible materials such as strong oxidizing agents.[7]
-
Store in a locked cabinet or other secure area to prevent unauthorized access.[7]
Experimental Workflows and Diagrams
Visualizing workflows and emergency procedures can significantly enhance safety and preparedness.
Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling
Emergency Response Decision Tree
This diagram provides a clear decision-making path in the event of an accidental exposure.
Caption: Emergency Response for Accidental Exposure
First-Aid and Emergency Procedures
In the event of accidental exposure, immediate and appropriate first-aid measures are crucial.
-
Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] If symptoms persist, call a physician.[6]
-
Skin Contact: If on skin, wash with plenty of soap and water for at least 15 minutes.[2][6] If skin irritation occurs, get medical advice/attention.[2]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][6] If eye irritation persists, get medical advice/attention.[2]
-
Ingestion: Clean the mouth with water and drink plenty of water afterwards.[6] Do NOT induce vomiting.[7] Get medical attention if symptoms occur.[6]
Spill Management and Disposal
Proper management of spills and waste is a critical component of laboratory safety and environmental responsibility.
Spill Management
-
Small Spills: For small spills of the solid material, carefully sweep up and shovel into a suitable container for disposal.[2] Avoid dust formation.
-
Large Spills: For larger spills, evacuate the area. Wear appropriate PPE, including respiratory protection if necessary.[6] Prevent the material from entering drains.
-
Cleaning: After the material has been collected, clean the affected area thoroughly.
Disposal
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][7]
-
Do not dispose of the material down the drain.
-
Empty containers should be managed as hazardous waste unless they have been properly decontaminated.[8]
Conclusion
The safe handling of this compound requires a proactive and informed approach. By understanding the potential hazards through the lens of structurally similar compounds and by implementing the robust engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment. The principles of scientific integrity and safety are paramount, and this guide serves as a critical resource for achieving both.
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An In-depth Technical Guide to the Tosylation of 2-Amino-1-propanol: Mechanisms, Selectivity, and Synthetic Protocols
This guide provides an in-depth exploration of the tosylation of 2-amino-1-propanol, a seemingly straightforward reaction that presents a classic organic chemistry challenge: chemoselectivity. As a bifunctional molecule with two nucleophilic centers—a primary amine and a primary alcohol—its reaction with tosyl chloride (TsCl) is highly dependent on reaction conditions. Understanding and controlling these factors is paramount for researchers, scientists, and drug development professionals who utilize such building blocks in the synthesis of complex molecular architectures, including pharmaceutical intermediates.[1][2] This document moves beyond simple procedural descriptions to elucidate the underlying mechanisms, the rationale behind experimental choices, and the practical application of this chemistry.
The Core Mechanistic Challenge: Nucleophilicity and Selectivity
The fundamental issue in the tosylation of 2-amino-1-propanol is the competition between the amino group (-NH2) and the hydroxyl group (-OH) in attacking the electrophilic sulfur atom of tosyl chloride.[3] The outcome of this competition dictates the final product and is governed by the relative nucleophilicity of the two functional groups, which is, in turn, heavily influenced by the reaction environment.
-
Inherent Nucleophilicity: In a neutral or mildly basic environment, the primary amine is generally a stronger nucleophile than the primary alcohol. The nitrogen atom's lone pair is more available for donation than the oxygen's, making the kinetic product of the reaction the N-tosylated sulfonamide.[4]
-
The Role of the Base: The choice and stoichiometry of the base are critical. A weak, non-nucleophilic base like pyridine or triethylamine primarily serves to neutralize the HCl generated during the reaction.[5][6] Stronger bases, such as potassium hydroxide (KOH) or sodium hydride (NaH), can deprotonate the alcohol to form a more potent alkoxide nucleophile, or deprotonate the initially formed sulfonamide, facilitating further reactions.[5][7]
The diagram below illustrates the initial point of contention in this reaction.
Caption: The two nucleophilic sites of 2-amino-1-propanol competing for tosylation.
Reaction Pathways and Controlling the Outcome
Depending on the desired product—N-tosylated, O-tosylated, or a cyclized derivative—distinct strategies must be employed. The tosyl group itself serves a dual purpose: it acts as an excellent protecting group for amines and, when attached to an oxygen atom, transforms the hydroxyl group into an excellent leaving group (-OTs), facilitating nucleophilic substitution reactions.[8][9][10]
Pathway A: Selective N-Tosylation
To favor the formation of N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide, the reaction should be conducted under conditions that leverage the inherently higher nucleophilicity of the amine.
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents like dichloromethane (DCM) or acetonitrile are preferred to avoid interfering with the nucleophiles.
-
Base: A mild, non-nucleophilic base such as triethylamine or a heterogeneous inorganic base like sodium bicarbonate is used in stoichiometric amounts to quench the generated HCl without significantly deprotonating the alcohol.
-
Temperature: Conducting the reaction at a low temperature (e.g., 0 °C) helps control the reaction rate and can enhance selectivity for the more kinetically favorable pathway.
Pathway B: O-Tosylation via Amine Protection
Direct selective O-tosylation is challenging. The most reliable method involves temporarily masking the more reactive amino group with a protecting group. This strategy introduces two additional steps (protection and deprotection) but provides unambiguous control.[9][11]
Workflow for Selective O-Tosylation:
-
Amine Protection: The amino group is first protected, for example, as a tert-butoxycarbonyl (Boc) carbamate by reacting 2-amino-1-propanol with di-tert-butyl dicarbonate (Boc₂O). The resulting carbamate is no longer nucleophilic.[4]
-
O-Tosylation: The free hydroxyl group of the N-protected amino alcohol is then tosylated under standard conditions (TsCl, pyridine or Et₃N, DCM).[5][12]
-
Deprotection (Optional): If the free amine is required in the final product, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM).
Caption: Experimental workflow for achieving selective O-tosylation via amine protection.
Pathway C: One-Pot Synthesis of N-Tosyl Aziridine
A powerful application of this chemistry is the direct, one-pot conversion of 2-amino alcohols into N-tosyl aziridines.[7] This transformation is a cornerstone for synthesizing nitrogen-containing compounds and proceeds via a sequential di-tosylation and intramolecular cyclization mechanism.
Mechanism of Aziridine Formation:
-
Initial N-Tosylation: The amine reacts first to form the N-tosyl sulfonamide.
-
O-Tosylation: In the presence of excess tosyl chloride and a suitable base, the hydroxyl group of the N-tosylated intermediate is converted into a tosylate (-OTs).
-
Intramolecular Cyclization: A strong base deprotonates the sulfonamide nitrogen, creating a potent intramolecular nucleophile. This attacks the carbon bearing the -OTs group in an Sₙ2 reaction, displacing the tosylate leaving group and forming the three-membered aziridine ring.[7]
Caption: Logical pathway for the one-pot synthesis of N-Tosyl aziridine.
Experimental Protocols & Data
The following protocols are representative methodologies for achieving the outcomes discussed. These are self-validating systems where reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting material.
Table 1: Comparison of Reaction Conditions
| Protocol | Target Product | Base | Solvent System | Key Rationale |
| Protocol 1 | N-Tosyl Aziridine | Potassium Hydroxide (KOH) | Water / Dichloromethane | Biphasic system; KOH acts as a strong base for both tosylation steps and the final cyclization.[7] |
| Protocol 2 | N-Tosyl Aziridine | Potassium Carbonate (K₂CO₃) | Acetonitrile | Anhydrous conditions suitable for higher substituted or sterically hindered amino alcohols.[7] |
| Protocol 3 | O-Tosylation (General) | Triethylamine (Et₃N) / DMAP | Dichloromethane | Standard anhydrous conditions for converting an alcohol to a tosylate once the amine is protected.[12] |
Experimental Protocol 1: One-Pot Synthesis of (S)-2-methyl-1-tosylaziridine from (S)-2-amino-1-propanol
This protocol is adapted from Bergmeier, S. C., & Stanchina, D. M. (1999) and is highly effective for less hindered amino alcohols.[7]
Materials:
-
(S)-2-amino-1-propanol (1.0 mmol)
-
Potassium hydroxide (KOH) (2.0 g)
-
p-Toluenesulfonyl chloride (TsCl) (2.5 mmol)
-
Water (2.0 mL)
-
Dichloromethane (CH₂Cl₂) (2.0 mL)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add (S)-2-amino-1-propanol (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL).
-
Commence vigorous stirring to ensure efficient mixing of the biphasic system.
-
Add p-toluenesulfonyl chloride (2.5 mmol) portion-wise at room temperature over 5-10 minutes.
-
Continue vigorous stirring for 30 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, add ice and water to the reaction mixture to quench the reaction and dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 5 mL).
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-tosyl aziridine.
-
The product can be further purified by flash column chromatography if necessary.
Experimental Protocol 2: General Procedure for O-Tosylation of an N-Protected Amino Alcohol
This protocol is a standard method for converting alcohols to tosylates and assumes the amine has been previously protected.[5][12]
Materials:
-
N-Protected 2-amino-1-propanol (1.0 eq.)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Triethylamine (Et₃N) (1.5 eq.) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)
Procedure:
-
Dissolve the N-protected 2-amino-1-propanol (1.0 eq.) in anhydrous dichloromethane in a flame-dried, nitrogen-flushed round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) followed by the catalytic amount of DMAP (if used).
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours, or allow it to warm to room temperature and stir overnight if the reaction is sluggish.[5] Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, 1M HCl (to remove excess base), saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude tosylate by flash column chromatography or recrystallization.
Applications in Drug Development & Conclusion
The tosylation of 2-amino-1-propanol and its derivatives is not merely an academic exercise. These reactions produce versatile intermediates crucial in pharmaceutical synthesis.[1] The resulting N-tosyl aziridines are powerful electrophiles that can be opened by a variety of nucleophiles to stereoselectively install new functional groups. O-tosylated intermediates allow for the displacement of the hydroxyl group to form carbon-nitrogen, carbon-oxygen, or carbon-carbon bonds, which are fundamental transformations in the construction of active pharmaceutical ingredients (APIs).
References
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The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
-
Bergmeier, S. C., & Stanchina, D. M. (1999). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 4(1), 15-21. Retrieved from [Link]
-
Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
-
Kazemi, F., et al. (2007). Consideration of selectivity in tosylation of alcohols in the absence of KOH. ResearchGate. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]
-
Tamm, M. (n.d.). A Regio- and Stereodivergent Route to All Isomers of vic-Amino Alcohols. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Díaz-Moscoso, A. (2012). Response to "What is the role and mechanism of action of tosyl chloride in organic synthesis?". ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Publishing. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
Kabalka, G. W., et al. (1986). The tosylation of alcohols. The Journal of Organic Chemistry, 51(12), 2386-2388. Retrieved from [Link]
-
Lemos, A. (2014). Response to "How can we protect an amino group leaving an alcohol group free?". ResearchGate. Retrieved from [Link]
-
Wu, J., et al. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
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A Technical Guide to N-(2-hydroxypropyl)-4-methylbenzenesulfonamide: Synthesis, Characterization, and Scientific Context
This document provides an in-depth technical overview of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide, a compound situated at the intersection of organic synthesis and medicinal chemistry. While not a compound with a widely documented history of discovery, its structural motifs—a tosyl group and a propanolamine moiety—are of significant interest in chemical and pharmaceutical research. This guide will therefore focus on the fundamental principles of its synthesis, methods for its characterization, and the scientific context that underscores its potential utility.
Introduction to this compound
This compound belongs to the class of sulfonamides, a group of compounds renowned for their diverse biological activities. The defining feature of this class is the sulfonyl group bonded to a nitrogen atom. The "tosyl" (p-toluenesulfonyl) group, in particular, is a common functional group in organic chemistry, frequently employed as a protecting group for amines due to the stability of the resulting sulfonamide.[1] The presence of a secondary alcohol on the propyl chain introduces a site for further chemical modification, making it a potentially versatile synthetic intermediate.
Given the absence of a seminal "discovery" paper for this specific molecule, its history is best understood through the broader context of sulfonamide synthesis and the chemistry of amino alcohols. Its existence in chemical databases suggests it has been synthesized, likely as part of larger chemical libraries or as an intermediate in more complex syntheses.
Synthesis Methodology: A Chemist's Perspective
The synthesis of this compound is most logically achieved through the nucleophilic attack of an amino alcohol on p-toluenesulfonyl chloride. This is a standard and robust method for the formation of sulfonamides.
The Core Reaction: Sulfonylation of 1-Amino-2-propanol
The primary synthetic route involves the reaction of 1-amino-2-propanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The choice of base and solvent is critical for optimizing the reaction yield and purity.
Key Reagents:
-
1-Amino-2-propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
A suitable base (e.g., pyridine, triethylamine, or sodium hydroxide)
-
An appropriate solvent (e.g., dichloromethane, diethyl ether, or a biphasic system)
The rationale for this choice of reactants lies in their well-established reactivity. The amino group of 1-amino-2-propanol is a potent nucleophile that readily attacks the electrophilic sulfur atom of the sulfonyl chloride. The base is essential to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation.
Step-by-Step Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound, adapted from standard methodologies for sulfonamide synthesis.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-amino-2-propanol (1.0 equivalent) in a suitable solvent such as dichloromethane.
-
Addition of Base: Add a non-nucleophilic base like triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve p-toluenesulfonyl chloride (1.1 equivalents) in dichloromethane and add it dropwise to the cooled reaction mixture over 30 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Diagram of the Synthetic Workflow
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Structural Characterization
Once synthesized, the identity and purity of this compound must be confirmed through various analytical techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the tosyl group, the methyl group on the benzene ring, and the protons of the 2-hydroxypropyl chain. The coupling patterns would confirm the connectivity of these protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups. Characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the sulfonamide, and the S=O stretches of the sulfonyl group would be expected.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.
Physicochemical Properties
The following table summarizes some of the predicted and known properties for this compound and its enantiomer.
| Property | Predicted/Known Value | Source |
| Molecular Formula | C₁₀H₁₅NO₃S | - |
| Molecular Weight | 229.3 g/mol | - |
| Boiling Point (Predicted) | 383.3±52.0 °C | [4] |
| Density (Predicted) | 1.224±0.06 g/cm³ | [4] |
| pKa (Predicted) | 11.44±0.50 | [4] |
Scientific Context and Potential Applications
The tosyl group is a well-known protecting group for amines in multi-step organic synthesis.[1] Therefore, this compound could serve as a valuable intermediate. The hydroxyl group can be further functionalized, and the tosyl group can be removed under reductive or strongly acidic conditions to liberate the amine.[1]
Furthermore, the sulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents, including antibacterial, and anticancer drugs.[2] The incorporation of a hydroxyl group provides a handle for improving pharmacokinetic properties or for conjugation to other molecules. While there is no specific documented biological activity for this compound itself, its structural features suggest it could be a scaffold for the development of new bioactive compounds.
Conclusion
This compound, while not a compound of major historical note, serves as an excellent case study in the principles of modern organic synthesis and the logic of medicinal chemistry. Its preparation relies on robust and well-understood chemical transformations, and its structure is amenable to detailed characterization by standard analytical methods. The true value of this compound likely lies in its potential as a building block for more complex molecules with tailored chemical and biological properties. This guide provides the foundational knowledge for researchers and drug development professionals to synthesize, characterize, and potentially exploit the utility of this versatile sulfonamide.
References
-
Mohamed, S. K., & Akkurt, M. (2014). N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o54. [Link]
-
Al-Masoudi, N. A., et al. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 23(11), 2959. [Link]
-
Tosyl group. Wikipedia. [Link]
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Methodological & Application
Synthesis of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide: A Detailed Protocol for Researchers
This document provides a comprehensive, step-by-step protocol for the synthesis of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide, a valuable intermediate in pharmaceutical and chemical research. This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed procedure but also insights into the chemical principles and safety considerations underpinning the synthesis.
Introduction
This compound belongs to the sulfonamide class of organic compounds. Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. The presence of both a hydroxyl group and a sulfonamide moiety in the target molecule makes it a versatile building block for the synthesis of more complex chemical entities. This protocol details the nucleophilic substitution reaction between 1-amino-2-propanol and p-toluenesulfonyl chloride.
Reaction Principle
The synthesis proceeds via a nucleophilic attack of the primary amine group of 1-amino-2-propanol on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The hydroxyl group of 1-amino-2-propanol is less nucleophilic than the amine and is therefore less likely to react under these conditions, leading to the desired N-sulfonylation product.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Amino-2-propanol | Reagent Grade, ≥98% | Sigma-Aldrich, Acros Organics, etc. | Corrosive and combustible liquid. Handle with care. |
| p-Toluenesulfonyl chloride (TsCl) | Reagent Grade, ≥98% | Sigma-Aldrich, Acros Organics, etc. | Corrosive solid. Moisture sensitive. |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich, Acros Organics, etc. | Flammable and toxic. Use in a well-ventilated fume hood. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich, Acros Organics, etc. | Volatile and potentially carcinogenic. Handle in a fume hood. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific, etc. | Corrosive. |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Fisher Scientific, etc. | |
| Brine | Saturated aqueous solution of NaCl | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Fisher Scientific, etc. | For drying organic extracts. |
| Ethyl Acetate | ACS Grade | Fisher Scientific, etc. | For recrystallization. |
| Hexanes | ACS Grade | Fisher Scientific, etc. | For recrystallization. |
Experimental Protocol
Reaction Setup and Execution
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Vessel Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-amino-2-propanol (1.0 eq., e.g., 5.0 g, 66.6 mmol) and anhydrous dichloromethane (DCM, 100 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Base: Slowly add anhydrous pyridine (1.5 eq., e.g., 8.0 mL, 99.9 mmol) to the stirred solution. The addition should be dropwise to maintain the temperature below 5 °C.
-
Addition of Sulfonylating Agent: In a separate beaker, dissolve p-toluenesulfonyl chloride (1.2 eq., e.g., 15.2 g, 79.9 mmol) in anhydrous DCM (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v).
-
Quenching and Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing 100 mL of 1 M HCl (aq). Shake vigorously and separate the layers. The aqueous layer is extracted to remove excess pyridine.
-
Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by 100 mL of brine to remove residual water.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Recrystallization
The crude product is purified by recrystallization to yield a white to off-white solid.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Precipitation: Slowly add hexanes to the hot solution until it becomes cloudy.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons (doublets, ~7.3-7.8 ppm), methyl group on the aromatic ring (singlet, ~2.4 ppm), methine proton of the propyl group (multiplet, ~3.8-4.0 ppm), methylene protons of the propyl group (multiplets, ~2.8-3.2 ppm), methyl group of the propyl chain (doublet, ~1.1 ppm), and hydroxyl and amine protons (broad singlets, variable chemical shifts). |
| ¹³C NMR | Aromatic carbons (~127-144 ppm), methine carbon (~65-70 ppm), methylene carbon (~50-55 ppm), and methyl carbons (~20-22 ppm). |
| IR (Infrared) Spectroscopy | Characteristic peaks for O-H stretching (~3400-3500 cm⁻¹), N-H stretching (~3200-3300 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), S=O stretching (asymmetric and symmetric, ~1330-1350 cm⁻¹ and ~1150-1170 cm⁻¹), and C=C stretching (aromatic, ~1450-1600 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product (C₁₀H₁₅NO₃S, MW = 229.30 g/mol ). |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis, particularly those involving volatile and toxic solvents and reagents like dichloromethane and pyridine, must be performed in a well-ventilated chemical fume hood.[1][2]
-
Reagent Handling:
-
1-Amino-2-propanol: This compound is corrosive and can cause severe skin burns and eye damage. It is also a combustible liquid.[2]
-
p-Toluenesulfonyl chloride (TsCl): It is a corrosive solid that is sensitive to moisture. Inhalation may cause respiratory irritation.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure anhydrous conditions. Extend the reaction time and monitor by TLC. |
| Loss of product during work-up. | Ensure complete extraction and minimize the amount of solvent used for washing the crystals. | |
| Oily Product After Recrystallization | Impurities present. | Repeat the recrystallization process. If the product still oils out, consider purification by column chromatography on silica gel using an ethyl acetate/hexanes gradient. |
| Presence of Starting Material in the Final Product | Insufficient amount of p-toluenesulfonyl chloride. | Use a slight excess of p-toluenesulfonyl chloride (1.2 equivalents). |
| Reaction not driven to completion. | Ensure the base is anhydrous and used in sufficient quantity to neutralize the HCl byproduct. |
Conclusion
This protocol provides a reliable and detailed method for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable chemical intermediate for their research and development endeavors. The provided characterization data will aid in confirming the identity and purity of the final product.
References
-
Mohamed, S. K., Akkurt, M., Albayati, M. R., & Haukka, M. (2014). N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o54. [Link]
-
Pearson Education. Show how 1-propanol can be converted into the following compounds by means of a sulfonate ester. [Link]
-
Miljković, D., El-Din, A. M. S., & Gaši, K. (1983). Resolution of racemic 1-amino-2-propanol. Glasnik Hemijskog drustva Beograd, 48(1-2), 35-40. [Link]
-
OSHA. 1-AMINO-2-PROPANOL. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
Sources
use of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide as a chiral auxiliary in asymmetric synthesis
An Application Guide to Chiral N-Sulfonyl Amino Alcohols in Asymmetric Synthesis
A Note to the Reader: This guide addresses the use of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide and its parent class of compounds as chiral auxiliaries in asymmetric synthesis. Extensive literature review indicates that while this compound is a representative member of the N-tosyl amino alcohol family, it is not as widely documented as other analogs derived from amino acids like valine or phenylalanine. Therefore, this document establishes the fundamental principles and protocols for this class of auxiliaries, using well-documented examples to ensure scientific accuracy and practical utility for researchers in organic synthesis and drug development.
Introduction: The Architectural Logic of N-Tosyl Amino Alcohol Auxiliaries
Chiral auxiliaries are a cornerstone of asymmetric synthesis, enabling the conversion of prochiral substrates into single enantiomers of a desired product. The N-tosyl amino alcohol scaffold, derived from readily available and optically pure 1,2-amino alcohols, offers a robust platform for stereocontrol. The core structure features a chiral backbone, a hydroxyl group for forming a rigid, chelated intermediate, and a sulfonamide moiety that influences the electronic and steric environment.
The key to their function lies in the temporary attachment of the auxiliary to a prochiral molecule (e.g., a carboxylic acid). The resulting adduct, typically an amide, is then subjected to a stereodifferentiating reaction. The auxiliary's predefined stereochemistry physically blocks one face of the reactive intermediate, forcing the incoming reagent to attack from the opposite, less-hindered face. This process, known as 1,2- or 1,3-asymmetric induction, results in the preferential formation of one diastereomer.[1] Finally, the auxiliary is cleaved, releasing the enantiomerically enriched product and allowing for the recovery of the auxiliary.
The Mechanism of Stereocontrol: Chelation-Controlled Facial Bias
The high degree of stereoselectivity achieved with this class of auxiliaries is not accidental; it is the result of a deliberately engineered conformational rigidity. The process is typically initiated by the introduction of a Lewis acid, such as titanium tetrachloride (TiCl₄) or diethylaluminum chloride (Et₂AlCl).
The critical mechanistic steps are:
-
Bidentate Chelation: The Lewis acid coordinates simultaneously to the lone pair of the amide carbonyl oxygen and the hydroxyl group of the amino alcohol backbone.
-
Formation of a Rigid Template: This chelation locks the molecule into a rigid five-membered ring system. This conformation forces the substituents on the auxiliary's chiral center (R¹) and the acyl group (R²) into pseudo-equatorial positions to minimize steric strain.
-
Facial Shielding: The bulky tosyl group and the substituent at the chiral center (R¹) effectively shield the top face of the resulting enolate.
-
Directed Nucleophilic Attack: Consequently, an incoming electrophile (E⁺) can only approach from the less-hindered bottom face, ensuring a highly diastereoselective bond formation.
The following diagram illustrates this pivotal chelated intermediate responsible for directing the stereochemical outcome.
Caption: Mechanism of stereocontrol via a rigid Lewis acid chelate.
Application & Protocols: Asymmetric Aldol Addition
The aldol reaction is a powerful C-C bond-forming reaction. Using an N-acyl derivative of a chiral N-tosyl amino alcohol allows for the synthesis of β-hydroxy amides with excellent diastereoselectivity. These products are valuable precursors to chiral β-hydroxy carboxylic acids.[2]
The overall workflow is summarized below.
Caption: Workflow for an asymmetric aldol addition using a chiral auxiliary.
Protocol 1: Auxiliary Attachment (N-Acylation)
This protocol describes the coupling of the chiral auxiliary with a carboxylic acid chloride to form the key amide intermediate.
Materials:
-
(S)-N-Tosyl-2-amino-1-propanol (or other chiral N-tosyl amino alcohol) (1.0 equiv)
-
Propionyl chloride (or other acid chloride) (1.1 equiv)
-
Triethylamine (TEA) or Pyridine (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and inert atmosphere (N₂ or Ar)
Procedure:
-
Dissolve the chiral N-tosyl amino alcohol in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (or pyridine) dropwise to the stirred solution.
-
Slowly add the acid chloride dropwise. A white precipitate of triethylammonium chloride will form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure N-acyl derivative.
Protocol 2: Diastereoselective Titanium-Mediated Aldol Addition
This protocol details the formation of a titanium enolate followed by its reaction with an aldehyde.
Materials:
-
N-Acyl derivative from Protocol 1 (1.0 equiv)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in DCM (2.2 equiv)
-
Hünig's base (N,N-Diisopropylethylamine, DIPEA) (2.5 equiv)
-
Aldehyde (e.g., Isobutyraldehyde) (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere and cryogenic setup (-78 °C)
Procedure:
-
Dissolve the N-acyl derivative in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the TiCl₄ solution dropwise. The solution will typically turn a deep yellow or red color. Stir for 5 minutes.
-
Add DIPEA dropwise over 10 minutes. Stir the resulting dark red/brown solution for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the aldehyde dropwise as a solution in DCM.
-
Stir the reaction at -78 °C for 2-3 hours. Monitor by TLC for the consumption of the starting material.
-
Quench the reaction at -78 °C by slowly adding a half-saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite® to remove titanium salts, washing the pad thoroughly with DCM.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the desired syn-aldol adduct. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
Data Presentation: Representative Aldol Reaction Outcomes
| Auxiliary Derivative | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| (R)-N-Tosyl-phenylalaninol Propionate | Benzaldehyde | 85% | >95:5 | [2] |
| (R)-N-Tosyl-phenylalaninol Propionate | Isobutyraldehyde | 90% | >95:5 | [2] |
| (S)-N-Tosyl-valinol Propionate | Pivaldehyde | 88% | >98:2 | General Expectation |
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the saponification of the amide bond to release the chiral β-hydroxy acid product and recover the auxiliary.
Materials:
-
Aldol adduct from Protocol 2 (1.0 equiv)
-
Lithium hydroxide (LiOH) (4.0 equiv)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution (4.0 equiv)
-
Tetrahydrofuran (THF) and Water (typically 3:1 v/v)
-
Aqueous HCl (1 M)
-
Ethyl acetate
Procedure:
-
Dissolve the aldol adduct in a THF/water mixture in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 30% H₂O₂ solution, followed by an aqueous solution of LiOH.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) and stir for 20 minutes to decompose excess peroxide.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate (3x) to extract the chiral auxiliary. The auxiliary can be recovered from these organic layers.
-
Acidify the aqueous layer to pH ~2 by the slow addition of 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x). This organic phase contains the desired β-hydroxy acid product.
-
Combine the final organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
Concluding Remarks
The N-tosyl amino alcohol family of chiral auxiliaries provides a reliable and effective method for asymmetric synthesis. Their straightforward preparation from chiral pool amino acids, the predictable stereocontrol via rigid chelation, and the established protocols for attachment and cleavage make them a valuable tool for chemists. While specific performance data for this compound is sparse, the principles and protocols outlined here for its class serve as a comprehensive guide for its application in constructing complex chiral molecules.
References
- Asymmetric aldol reaction of ester-derived titanium enolate of (R)-(N-tosyl)phenylalaninol propionate and bidentate aromatic aldehydes has been investigated. (n.d.). In Chiral Auxiliaries in Asymmetric Synthesis.
- A new method for selective cleavage of sulfonimides into sulfonamides in high yields using a simple electrochemical approach is shown. (2024). The Journal of Organic Chemistry.
- Asymmetric alkylation of N-sulfonylbenzamides with vinyl ethers via a directed C-H bond activation gave high yields of the corresponding addition products with high branch- and enantioselectivity. (2016). Journal of the American Chemical Society.
- A novel route for accessing chiral syn-1,2-amino alcohols enabled by the discovery of a Pd-(II)
-
The alkylation of amines by alcohols has been achieved using 0.5 mol % with the bidentate phosphines dppf or DPEphos as the catalyst. (n.d.). PubMed.
- A novel synthetic sequence has been developed to convert simple beta-keto esters into enantiomerically enriched alpha-amino acids. (2003). The Journal of Organic Chemistry.
- A synthetic approach toward densely substituted enantiopure cyclic sulfinamides possessing up to four consecutive stereogenic centers was developed based on a completely diastereoselective SN2′ cyclization/tert-Bu cleavage sequence. (2022). PMC.
- A diastereoconvergent synthesis of anti-1,2-amino alcohols bearing N-containing quaternary stereocenters using an intermolecular direct C–H amination of homoallylic alcohol derivatives catalyzed by a phosphine selenide. (n.d.). Chemical Science.
- Chiral sulfonamides, particularly tert-butanesulfinamide, have emerged as powerful and versatile chiral auxiliaries in asymmetric synthesis. (n.d.). BenchChem.
- Dynamic resolution of the ethylene and propylene ketal of N-Boc-2-lithio-4-oxopiperidine was investigated and resulted in a number of novel piperidine deriv
- New Chiral Auxiliaries for Highly Stereoselective Asymmetric Methoxyselenenyl
- A catalytic enantioselective addition of N-substituted allyl equivalents to ketone electrophiles through use of Cu-catalyzed reductive coupling. (2021). Organic Letters.
- A new diastereoselective approach to substituted 2-amino-1,3-propanediols with anti relative stereochemistry from Morita-Baylis-Hillman (MBH) adducts. (2011). SciELO.
- Ellman's chiral auxiliary is converted into tert-butylsulfinyl chloride on sulfinamide deprotection with HCl and can be recovered in high yield upon treatment with ammonia. (2009). University of Bristol Research Portal.
- Lewis-acid mediated allylations of β-alkoxy N-tosyl imines lead to 3-alkoxy homoallylic N-tosyl amines with anti diastereoselectivity. (2021). ChemRxiv.
- Two alternative and complementary one-pot procedures for the direct transformation of 2-amino alcohols to N-tosyl aziridines are presented. (n.d.). MDPI.
- Oxazolidinones are versatile chiral auxiliaries that are easily recycled under mild conditions, thus enhancing their commercial potential. (n.d.). Sigma-Aldrich.
- Two alternative and complementary one-pot procedures for the direct transformation of 2-amino alcohols to N-tosyl aziridines are presented. (n.d.). MDPI.
- Advanced asymmetric synthesis of chiral nonsteroidal anti-inflamm
- The toluene-p-sulfonamides of secondary amines and indoles are cleaved by treatment with phenyldimethylsilyllithium to give the secondary amines. (1998). Journal of the Chemical Society, Perkin Transactions 1.
- A novel cysteine-derived oxazolidinone that serves as both a chiral imide auxiliary and an acyl transfer agent. (n.d.).
- A systematic approach to the regio- and stereoselective synthesis of aminoinositols and 1,2-diaminoinositols arising from tetra-O-benzylconduritol B epoxide (9) and its aziridine analogue 22, respectively, is described. (2025).
- Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. (2025). PMC.
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Application Notes & Protocols: N-(2-hydroxypropyl)-4-methylbenzenesulfonamide in Pharmaceutical Intermediate Synthesis
Abstract
N-(2-hydroxypropyl)-4-methylbenzenesulfonamide is a versatile chiral building block of significant value in the synthesis of complex pharmaceutical intermediates. This document provides a detailed exploration of its applications, underpinned by the unique functionalities of its constituent parts: a stereodefined secondary alcohol, a nucleophilic secondary sulfonamide, and the robust p-toluenesulfonyl (tosyl) protecting group. We present the strategic rationale for its use, detailed experimental protocols for key transformations into high-value intermediates such as chiral aziridines and diamines, and relevant safety and handling information. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthon in the construction of optically active pharmaceutical targets.
Introduction: A Molecule of Strategic Importance
In the landscape of modern pharmaceutical development, the efficient and stereocontrolled synthesis of drug candidates is paramount. The "chiral pool" approach, which utilizes readily available, enantiomerically pure natural products as starting materials, is a highly attractive strategy for establishing pivotal stereocenters in target molecules.[1][2] this compound, derivable from natural amino acids like Alanine, is a prime example of a chiral pool synthon.[3][4][5]
Its utility stems from three key structural features:
-
The Chiral Center: The hydroxyl-bearing carbon provides a pre-defined stereocenter, allowing for the synthesis of enantiomerically pure downstream products.
-
The Hydroxyl Group: While itself a poor leaving group, it serves as a versatile handle for conversion into excellent leaving groups (e.g., tosylates, mesylates) or for oxidation to a ketone.[6]
-
The Tosyl Group: The p-toluenesulfonyl (Ts) group serves a dual purpose. It is an excellent protecting group for the amine, rendering it stable to a wide range of reaction conditions.[7][8][9] Furthermore, the electron-withdrawing nature of the sulfonyl moiety increases the acidity of the N-H proton, facilitating its removal under basic conditions for subsequent functionalization.
This application note will detail the strategic deployment of this compound in the synthesis of chiral aziridines and protected diamines, which are critical substructures in numerous bioactive compounds, including kinase inhibitors and antiviral agents.[10][11][12]
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₅NO₃S |
| Molecular Weight | 229.30 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Typically 55-60 °C (Varies with enantiomeric purity) |
| Solubility | Soluble in methanol, ethanol, dichloromethane, THF; sparingly soluble in water. |
Core Synthetic Applications & Strategies
The strategic value of this compound lies in its capacity to be transformed into more complex chiral intermediates through selective manipulation of its hydroxyl and sulfonamide functionalities.
Diagram: Synthetic Utility Overview
Caption: Step-by-step workflow for the synthesis of chiral N-tosyl-2-methylaziridine.
Step A: Synthesis of (R)-1-(p-tolylsulfonamido)propan-2-yl methanesulfonate
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (R)-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Reagent Addition: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the mesylated intermediate as a white solid.
Step B: Intramolecular Cyclization
-
Setup: To a flame-dried, three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula.
-
Solvent: Add anhydrous tetrahydrofuran (THF, approx. 0.1 M relative to the intermediate).
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Intermediate Addition: Dissolve the mesylated intermediate from Step A (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Vigorous hydrogen gas evolution will be observed.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching (CAUTION): Cool the reaction back to 0 °C and very slowly add saturated aqueous NH₄Cl solution dropwise to quench the excess NaH.
-
Workup: Add ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash chromatography to yield (S)-N-Tosyl-2-methylaziridine.
| Reaction Step | Typical Yield | Purity (by ¹H NMR) |
| Mesylation | 90-98% | >95% |
| Cyclization | 85-95% | >97% |
Protocol 2: Synthesis of (S)-N¹-Tosylpropane-1,2-diamine
This protocol outlines the conversion of (R)-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide to a protected chiral diamine via an azido intermediate.
Step A: Synthesis of (S)-N-(2-Azidopropyl)-4-methylbenzenesulfonamide
-
Mesylation: Prepare (R)-1-(p-tolylsulfonamido)propan-2-yl methanesulfonate as described in Protocol 1, Step A.
-
Setup: In a round-bottom flask, dissolve the mesylated intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.3 M).
-
Azide Addition: Add sodium azide (NaN₃, 3.0 eq).
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash thoroughly with water (3-4x) to remove residual DMF, followed by a final wash with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify by flash chromatography to yield the azido-sulfonamide.
Step B: Reduction to (S)-N¹-Tosylpropane-1,2-diamine
-
Setup: Dissolve the azido-sulfonamide from Step A (1.0 eq) in methanol or ethyl acetate in a suitable pressure vessel.
-
Catalyst: Carefully add Palladium on carbon (Pd/C, 10 wt. %, ~5 mol %) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂, typically 50-100 psi or balloon pressure).
-
Reaction: Stir the mixture vigorously at room temperature for 6-12 hours until TLC or ¹H NMR analysis confirms the complete disappearance of the azide.
-
Filtration (CAUTION): Depressurize the vessel and carefully purge with nitrogen. The catalyst is pyrophoric and must not be allowed to dry in air. Filter the reaction mixture through a pad of Celite®, washing the pad thoroughly with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the desired protected diamine, which is often pure enough for subsequent steps without further purification.
Safety and Handling
-
This compound: Generally considered to be of low toxicity but may cause skin and eye irritation. Standard chemical handling precautions should be observed. [13]- Methanesulfonyl Chloride (MsCl) & p-Toluenesulfonyl Chloride (TsCl): These are corrosive and lachrymatory reagents. They react with moisture and should be handled in a fume hood with appropriate gloves. [7]- Sodium Hydride (NaH): A highly reactive, flammable solid. It reacts violently with water and protic solvents to produce flammable hydrogen gas. It must be handled under an inert atmosphere.
-
Sodium Azide (NaN₃): Acutely toxic if swallowed or inhaled. Can form highly explosive heavy metal azides if it comes into contact with lead or copper plumbing. All waste should be quenched and disposed of according to institutional guidelines.
References
- The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research. (2025). Benchchem.
- Chiral Pool Synthesis: from α-Amino Acids and Derivatives. (2012). Mulzer Research Group - Universität Wien.
- Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for N
- Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. (n.d.). Various Sources.
- Chiral Amino Acids Synthesis. (n.d.). Self-published.
- Asymmetric Synthesis. (n.d.). Lecture Notes.
- SAFETY DATA SHEET for 4-(2-Aminoethyl)benzenesulfonamide. (2025). Thermo Fisher Scientific.
- Tosyl chloride: Application, Prepar
- Tosyl group. (n.d.). Grokipedia.
- An In-depth Technical Guide on the Function of the Tosyl Group in PEG Linkers. (2025). Benchchem.
- What are the Applications and Preparation of Tosyl Chloride? (n.d.). Guidechem.
- SAFETY DATA SHEET for 4-hydroxybenzonitrile. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET for N-Isopropyl-4-methylbenzenesulfonamide. (2024). Fisher Scientific.
- SAFETY D
- N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide | C9H13NO3S | CID 1895595. (n.d.). PubChem.
- N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. (n.d.). PMC.
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry.
- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI.
- 4-Methyl-N-(phenylmethyl)benzenesulfonamide. (2010). Organic Syntheses Procedure.
- Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. (2018). PubMed.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
- ChiPros Chiral Amines. (n.d.). Sigma-Aldrich.
- Application of 4-amino-N-methanesulfonylbenzamide in the Synthesis of Bioactive Compounds: A Focus on Kinase Inhibitors. (2025). Benchchem.
- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). MDPI.
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reaction conditions for the deprotection of the tosyl group from N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
Application Note: Strategic Deprotection of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
A Guide to Reaction Conditions, Mechanistic Insights, and Protocol Optimization for Researchers and Drug Development Professionals
Introduction: The Challenge of N-Tosyl Deprotection
The p-toluenesulfonyl (tosyl) group is a cornerstone in organic synthesis for the protection of primary and secondary amines. Its widespread use stems from the stability of the resulting sulfonamide, which is resistant to a broad range of reaction conditions, and the ease of its introduction using tosyl chloride (TsCl).[1][2] However, this same stability makes the deprotection of N-tosyl amides a significant synthetic challenge.[3][4] The robust nature of the N-S bond often necessitates harsh reaction conditions, such as strongly acidic or aggressive reductive environments, which can compromise the integrity of other sensitive functional groups within a molecule.[1]
This guide focuses on the deprotection of this compound, a substrate that exemplifies a common challenge in medicinal chemistry and drug development: the selective cleavage of a stable N-tosyl group in the presence of a secondary alcohol. The choice of deprotection strategy must balance effective N-S bond cleavage with the preservation of the hydroxyl functionality, avoiding potential side reactions such as dehydration or rearrangement.
Herein, we provide a detailed analysis of various deprotection methodologies, from classical acidic and reductive procedures to modern catalytic techniques. Each section offers mechanistic insights, step-by-step protocols, and a discussion of the relative merits and drawbacks, empowering researchers to make informed decisions for their specific synthetic needs.
Foundational Deprotection Strategies: A Mechanistic Overview
The cleavage of the N-tosyl bond can be broadly categorized into two primary mechanistic pathways: acidic hydrolysis and reductive cleavage.
-
Acidic Hydrolysis: This method typically involves strong acids like hydrobromic acid (HBr) or sulfuric acid at elevated temperatures.[3][4] The reaction proceeds via protonation of the sulfonamide, followed by nucleophilic attack on the sulfur atom or the nitrogen-bound carbon, leading to the cleavage of the N-S bond. These conditions are often harsh and lack chemoselectivity, posing a risk to acid-labile functional groups.
-
Reductive Cleavage: This is generally a milder and more versatile approach. It relies on single-electron transfer (SET) from a reducing agent (e.g., dissolving metals, electrochemical cathodes, or photoredox catalysts) to the tosyl group.[5][6] The resulting radical anion undergoes fragmentation to cleave the N-S bond, liberating the free amine and a sulfinate byproduct. The choice of reducing agent dictates the reaction conditions and functional group tolerance.
Reductive Deprotection Methodologies
Reductive methods are often the preferred choice for substrates containing sensitive functional groups like the hydroxyl group in this compound.
Magnesium in Methanol (Mg/MeOH): A Mild and Practical Approach
The use of magnesium turnings in anhydrous methanol is an economical, efficient, and convenient method for the reductive cleavage of sulfonamides.[7][8] This system is particularly advantageous due to its mild conditions and operational simplicity.[5]
Mechanism: The reaction is initiated by a single electron transfer from the surface of the magnesium metal to the aromatic ring of the tosyl group.[6] This forms a radical anion, which then fragments to cleave the N-S bond, yielding the deprotected amine upon workup. The presence of methanol is crucial as a proton source.
Advantages:
-
Mild reaction conditions (often at room temperature or with gentle heating).
-
Inexpensive and readily available reagents.
-
Generally good functional group tolerance.[9]
Disadvantages:
-
Can be slow for some substrates, requiring extended reaction times.
-
The reaction can be sensitive to the quality of magnesium and the dryness of the methanol.
Protocol 1: Deprotection using Magnesium/Methanol
Materials:
-
This compound
-
Magnesium (Mg) turnings
-
Anhydrous Methanol (MeOH)
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ultrasonic bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the N-tosylated substrate (1.0 equiv) in anhydrous methanol.
-
Add an excess of magnesium turnings (10-20 equiv) to the solution.
-
Place the flask in an ultrasonic bath and sonicate the mixture at room temperature. Alternatively, the mixture can be stirred vigorously and gently heated to reflux.[10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the excess magnesium is consumed and gas evolution ceases.
-
Filter the mixture to remove magnesium salts, washing the filter cake with methanol or DCM.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Partition the residue between water and an organic solvent (e.g., DCM or EtOAc).
-
Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-aminopropan-2-ol.
dot
Caption: Workflow for Mg/MeOH mediated N-detosylation.
Samarium Diiodide (SmI₂): A Rapid and Powerful Reductive Agent
Samarium diiodide (SmI₂) is a potent single-electron transfer reagent that can achieve nearly instantaneous deprotection of N-tosylamides under very mild conditions.[11][12] The combination of SmI₂ with an amine and water in THF creates a powerful reducing system.[13][14]
Mechanism: The reaction is believed to involve a single electron transfer from Sm(II) to the aromatic ring of the tosyl group. A second electron transfer can then lead to the fission of the N-S bond.[14]
Advantages:
-
Extremely fast reaction times, often instantaneous.[13]
-
Very high yields are typically achieved.[12]
-
Effective for sterically hindered and sensitive substrates.[14]
Disadvantages:
-
SmI₂ is air and moisture sensitive, requiring inert atmosphere techniques.
-
The reagent is relatively expensive.
Protocol 2: Deprotection using Samarium Diiodide (SmI₂)
Materials:
-
This compound
-
Samarium diiodide (SmI₂) solution in THF (0.1 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyrrolidine
-
Distilled Water
-
Standard workup reagents
Procedure:
-
In a flame-dried, argon-purged flask, dissolve the N-tosylated substrate (1.0 equiv) in anhydrous THF.
-
Add triethylamine (or another suitable amine, ~5-10 equiv) and distilled water (~5-10 equiv) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the 0.1 M solution of SmI₂ in THF via syringe. The characteristic dark blue or green color of the SmI₂ solution should disappear instantaneously upon addition. Continue addition until the color persists.[11]
-
Once the reaction is complete (typically monitored by the color change and confirmed by TLC), quench the reaction with a saturated solution of potassium carbonate (K₂CO₃).
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the product.
Acidic Cleavage with HBr and Phenol
While reductive methods are generally preferred for this substrate, acidic cleavage is a classical and powerful method for N-tosyl deprotection.[15] The use of 48% aqueous hydrobromic acid (HBr) in acetic acid with phenol at elevated temperatures is a common protocol.[3]
Mechanism: The strong acid protonates the sulfonamide, and the bromide ion can act as a nucleophile. Phenol is added as a scavenger to trap the electrophilic tosyl species (e.g., tosyl bromide) that is generated, preventing it from reacting with the desired product or starting material.
Advantages:
-
Strong and effective for very stable sulfonamides.
-
Uses common and inexpensive laboratory reagents.
Disadvantages:
-
Harsh conditions (strong acid, high temperature) can cause side reactions with the secondary alcohol, such as dehydration or rearrangement.
-
Not suitable for molecules with other acid-labile functional groups.
Protocol 3: Deprotection using HBr/Phenol
Materials:
-
This compound
-
Hydrobromic acid (48% aqueous)
-
Acetic Acid
-
Phenol
-
Sodium hydroxide (NaOH) solution
-
Standard workup reagents
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the N-tosylated substrate (1.0 equiv) and phenol (2-4 equiv).
-
Add a solution of 48% aqueous HBr in acetic acid.
-
Heat the mixture to 70-110 °C and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it onto ice.
-
Carefully neutralize the mixture by adding a cold aqueous solution of NaOH until the pH is basic.
-
Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Modern and Alternative Methodologies
Recent advances in organic synthesis have introduced several other effective methods for N-tosyl deprotection.
-
Electrochemical Cleavage: This technique uses an electric current to drive the reductive cleavage of the N-S bond.[16][17] It is considered a green and sustainable method as it uses electrons as the "reagent".[18] The reaction can be performed under mild and neutral conditions, often with high chemoselectivity.[19][20][21]
-
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis.[22][23] Specific catalysts can be excited by light to generate a potent reducing species that can cleave the N-S bond of sulfonamides under exceptionally mild conditions.[24][25][26]
-
Low-Valent Titanium: Reagents prepared from TiCl₃ and a reducing agent like lithium can effectively cleave N-tosyl bonds at ambient temperature, showing good compatibility with other functional groups.[9]
Comparative Summary of Deprotection Methods
| Method | Reagents | Conditions | Time | Typical Yield (%) | Advantages | Disadvantages |
| Mg/MeOH | Mg turnings, Anhydrous MeOH | RT to Reflux | 2-24 h | 70-95 | Mild, inexpensive, operationally simple.[5][7] | Can be slow; sensitive to reagent quality. |
| SmI₂/Amine/H₂O | SmI₂, THF, Et₃N, H₂O | 0 °C to RT | < 15 min | 90-99 | Extremely fast, high yielding, tolerates sensitive groups.[13][14] | Air-sensitive, expensive reagent. |
| HBr/Phenol | 48% HBr, Acetic Acid, Phenol | 70-110 °C | 2-6 h | 70-90 | Potent, uses common reagents.[15] | Harsh conditions, risk of side reactions with alcohols.[3] |
| Electrochemical | Pt cathode, Mg anode, arene mediator | Constant Current | 2-8 h | 80-95 | Green, mild, highly selective.[16][21] | Requires specialized equipment (potentiostat). |
| Photoredox | Photocatalyst (e.g., Ir or Ru complex), light source | Room Temperature | 4-24 h | 75-90 | Exceptionally mild, high functional group tolerance.[22][25] | Requires specific photochemical equipment. |
Decision-Making for Method Selection
The choice of the optimal deprotection method depends critically on the specific requirements of the synthesis, such as scale, cost, available equipment, and the presence of other functional groups.
dot
Caption: Decision flowchart for selecting a deprotection method.
Safety Precautions
-
Strong Acids: HBr and acetic acid are corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactive Metals: Magnesium is flammable. Avoid contact with water during storage and setup. Quench reactions carefully.
-
Samarium Diiodide: SmI₂ is air and moisture-sensitive. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvents: Handle all organic solvents in a fume hood. Be aware of their flammability and toxicity.
References
-
Viaud, P., et al. (2012). Electrochemical Cleavage of Sulfonamides: An Efficient and Tunable Strategy to Prevent β-Fragmentation and Epimerization. Organic Letters, 14(3), 942-945.
-
PubMed. (2012). Electrochemical cleavage of sulfonamides: an efficient and tunable strategy to prevent β-fragmentation and epimerization. Organic Letters.
-
Pure. (2020). Electrically Driven N(sp2)- C(sp2/3) Bond Cleavage of Sulfonamides.
-
Dahlén, A., & Hilmersson, G. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Organic Letters, 11(3), 503-506.
-
NIH. (2017). Quantum Dot-Catalyzed Photoreductive Removal of Sulfonyl-Based Protecting Groups. Journal of the American Chemical Society.
-
Wikipedia. Samarium(II) iodide.
-
PubMed. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. Organic Letters.
-
The Journal of Organic Chemistry. (2024). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides.
-
ACS Publications. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water.
-
The Journal of Organic Chemistry. (2024). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides.
-
Organic Chemistry Portal. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents.
-
ResearchGate. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water.
-
ResearchGate. Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis.
-
BenchChem. (2025). Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)methanol Derivatives.
-
ResearchGate. Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group.
-
ScienceMadness.org. Magnesium in Methanol (Mg/MeOH) in Organic Syntheses.
-
Chem-Station. (2014). Sulfonyl Protective Groups.
-
Nucleosides and Nucleotides. (1995). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I.
-
SciSpace. (1977). A simple and mild method for the removal of the NIm-tosyl protecting group.
-
ResearchGate. Hydrogenation and tosyl group removal conditions.
-
The Journal of Organic Chemistry. (1996). 2-Naphthalenesulfonyl as a Tosyl Substitute for Protection of Amino Functions. Cyclic Voltammetry Studies on Model Sulfonamides and Their Preparative Cleavage by Reduction.
-
Semantic Scholar. Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation.
-
Scribd. Magnesium in Methanol (MG - MeOH) in Organic Syntheses.
-
BenchChem. (2025). Application Notes and Protocols: Deprotection of N-propyl-p-toluenesulfonamide.
-
Google Patents. (2007). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
Google Patents. (2012). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
ResearchGate. Removal of the tosyl and nosyl groups.
-
Wikipedia. Tosyl group.
-
ResearchGate. (2004). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses.
-
Domainex. (2023). Photoredox Enabled Synthesis of Sulfonamides and Derivatives.
-
ResearchGate. (2020). Light-driven reductive cleavage of sulfonamides promoted by thiourea organophotosensitizers.
-
BenchChem. Technical Support Center: Synthesis of Amino Alcohol Compounds.
-
ResearchGate. (2005). Deprotection of N-tosylated indoles and related structures using cesium carbonate.
-
ResearchGate. (2020). Tosylation Optimization, Characterization and Pyrolysis Kinetics of Cellulose Tosylate.
-
Master Organic Chemistry. (2015). Tosylates And Mesylates.
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- 4. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
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Application Note: Chromatographic Strategies for Monitoring the Synthesis of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
Abstract: The synthesis of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide, a key intermediate in various chemical and pharmaceutical research pathways, requires precise monitoring to ensure optimal yield and purity. This application note provides a comprehensive guide detailing robust Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) methodologies for real-time reaction tracking and quantitative analysis. We move beyond simple procedural lists to explain the underlying principles and rationale for method design, empowering researchers to not only apply but also adapt these protocols. The TLC method offers a rapid, qualitative assessment of reaction completion, while the reverse-phase HPLC method provides accurate quantification of reactants, intermediates, and the final product.
The Imperative for In-Process Reaction Monitoring
In the synthesis of this compound, typically formed via the nucleophilic substitution reaction between 2-aminopropan-1-ol and 4-methylbenzenesulfonyl chloride (tosyl chloride), tracking the consumption of starting materials and the formation of the product is critical. Inadequate monitoring can lead to incomplete reactions, resulting in low yields, or excessive reaction times, which can promote the formation of impurities. Chromatographic techniques are indispensable tools for this purpose, providing a visual and quantitative snapshot of the reaction mixture's composition over time.
Thin-Layer Chromatography (TLC): A Rapid Qualitative Tool
TLC is an invaluable technique for its speed, low cost, and simplicity, making it the ideal choice for frequent, qualitative checks of the reaction's progress.
The Principle of Separation: Adsorption Chromatography
The separation on a silica gel TLC plate is governed by the principle of adsorption chromatography. Silica gel is a highly polar stationary phase.[1] Components of the reaction mixture are partitioned between the stationary phase and the mobile phase (a solvent system of optimized polarity).
-
Highly Polar Compounds (e.g., the starting material 2-aminopropan-1-ol) will have a strong affinity for the polar silica gel, causing them to travel slowly up the plate, resulting in a low Retention Factor (Rƒ).
-
Non-Polar or Less Polar Compounds (e.g., the starting material tosyl chloride) will interact weakly with the silica gel and be carried further up the plate by the mobile phase, resulting in a high Rƒ.
-
The Product , this compound, possesses intermediate polarity due to its hydroxyl group, sulfonamide linkage, and aromatic ring. Its Rƒ value will therefore lie between those of the starting materials.
This difference in polarity is the cornerstone of the separation, allowing for a clear visual assessment of the reaction's state.
Experimental Protocol: TLC Monitoring
Materials:
-
TLC Plates: Silica Gel 60 F254 pre-coated aluminum plates. The F254 indicator fluoresces under 254 nm UV light, allowing for the visualization of UV-absorbing compounds as dark spots.[2]
-
Mobile Phase: 70:30 (v/v) Ethyl Acetate : Hexane. This solvent system provides a medium polarity that is effective at separating the components of interest. The ratio can be adjusted based on initial results.
-
Sample Preparation: Dilute a micro-sample (1-2 drops) of the reaction mixture in a small amount of a suitable solvent like ethyl acetate or acetone (approx. 0.5 mL).
-
Visualization Reagents:
-
UV Lamp (254 nm).
-
Potassium Permanganate (KMnO₄) Stain: An excellent general-purpose stain that reacts with compounds that can be oxidized, such as the alcohol group in the product and starting material.[3]
-
Step-by-Step Protocol:
-
Prepare the Developing Chamber: Pour the mobile phase into a TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures better and more reproducible chromatography. Close the lid and let it equilibrate for 5-10 minutes.
-
Spot the Plate: Using a capillary tube, spot the diluted reaction mixture onto the baseline of the TLC plate. It is crucial to also spot the starting materials (tosyl chloride and 2-aminopropan-1-ol) in separate lanes for reference. This "co-spotting" is a self-validating system; it confirms the identity of spots in the reaction lane.
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Close the lid and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize and Interpret:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the plate under a UV lamp (254 nm). The tosyl chloride and the product, both containing an aromatic ring, will appear as dark spots.
-
For further visualization, dip the plate into the KMnO₄ stain and gently heat with a heat gun. The product and the 2-aminopropan-1-ol (which is not UV-active) will appear as yellow-brown spots on a purple background.
-
The reaction is complete when the starting material spots have disappeared (or their intensity is minimal) and the product spot is intense.
-
TLC Workflow for Reaction Monitoring
Caption: Workflow for TLC-based reaction monitoring.
HPLC: The Gold Standard for Quantitative Analysis
While TLC is excellent for rapid checks, HPLC is required for accurate quantification of the reaction components. A reverse-phase HPLC (RP-HPLC) method is most suitable for this analysis, given the polar nature of the analyte and starting materials.[4][5]
Principle of Separation: Partition Chromatography
In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile).[4]
-
Polar compounds (2-aminopropan-1-ol) have little affinity for the non-polar column and will elute very early.
-
Non-polar compounds will be retained longer on the column.
-
The elution order is typically the inverse of that seen in normal-phase TLC. By using a gradient elution (where the percentage of organic solvent is increased over time), we can effectively elute compounds across a range of polarities with good resolution and peak shape.
Rationale for Method Parameters
-
Column: A C18 column is the workhorse of reverse-phase chromatography and provides excellent retention for aromatic compounds like the target molecule.[6]
-
Mobile Phase: A combination of water and acetonitrile is used. A small amount of acid (e.g., formic or phosphoric acid) is added to the aqueous phase to protonate silanol groups on the silica backbone, which minimizes peak tailing and improves peak shape.[7]
-
Detector: The tosyl group in the product and tosyl chloride starting material contains a strong chromophore. A UV detector set to a wavelength where these compounds absorb strongly (e.g., 225 nm) will provide high sensitivity.[8][9]
Experimental Protocol: HPLC Analysis
Instrumentation and Conditions:
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 10 minutes, hold at 90% B for 2 min, return to 10% B and equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detector | UV-Vis Diode Array Detector (DAD) at 225 nm |
Step-by-Step Protocol:
-
Standard Preparation: Prepare stock solutions of the starting materials and a purified sample of the product at a known concentration (e.g., 1 mg/mL) in the mobile phase initial condition (90:10 Water:Acetonitrile). Create a calibration curve by preparing a series of dilutions from the stock solutions.
-
Sample Preparation: Quench a small, accurately measured aliquot of the reaction mixture (e.g., 100 µL) in a known volume of diluent (e.g., 10 mL). This stops the reaction and dilutes the sample to within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the prepared reaction samples.
-
Data Processing: Integrate the peaks corresponding to the starting materials and the product. Using the calibration curve, determine the concentration of each component in the reaction mixture at that specific time point. This allows for the calculation of percent conversion and helps determine the reaction endpoint with high confidence.
HPLC Workflow for Quantitative Analysis
Caption: Workflow for HPLC-based quantitative reaction analysis.
Summary of Chromatographic Data
The following table summarizes the expected results from the described methods. Note that exact values may vary depending on specific laboratory conditions.
| Method | Analyte | Expected Rƒ (TLC) | Expected Retention Time (HPLC) |
| TLC | 2-Aminopropan-1-ol | ~0.10 | ~1.5 min |
| (70:30 EA:Hex) | This compound | ~0.45 | ~6.8 min |
| HPLC | 4-Methylbenzenesulfonyl chloride | ~0.80 | ~9.5 min |
Conclusion
The complementary use of TLC and HPLC provides a powerful and comprehensive strategy for monitoring the synthesis of this compound. TLC serves as a rapid, cost-effective method for determining the qualitative progression of the reaction, ideal for making real-time decisions at the bench. The developed reverse-phase HPLC method offers the precision and accuracy required for quantitative analysis, enabling the determination of reaction kinetics, yield, and final product purity. By understanding the principles behind each technique, researchers can effectively apply and troubleshoot these methods to ensure a successful and optimized synthesis.
References
-
YMER, A. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. World Bulletin of Public Health. [Link]
-
Slideshare. (n.d.). Analysis of sulfonamides. [Link]
-
Popp, P., et al. (1998). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. Journal of Chromatography A. [Link]
-
Horwitz, W. (1978). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Stolarczyk, B., et al. (2012). Detection and Visualization Methods Used in Thin-Layer Chromatography. ResearchGate. [Link]
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Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
-
PubChem. (n.d.). N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide. [Link]
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Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
-
Searle Separations Department. (n.d.). Thin Layer Chromatography. [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
Popović, G., et al. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules. [Link]
-
ResearchGate. (n.d.). TLC of Sulfonamides. [Link]
-
Klein, H. R., & Mader, W. J. (1971). TLC identification of sulfonamides. Journal of Pharmaceutical Sciences. [Link]
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
-
Reddit. (2024). How to separate these sulfonamides with TLC. [Link]
-
PubChem. (n.d.). 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. [Link]
-
Mohamed, S. K., et al. (2014). N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- on Newcrom R1 HPLC column. [Link]
-
PubChem. (n.d.). N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide. [Link]
-
The Royal Society of Chemistry. (2018). Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. [Link]
-
Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]
-
Al-Hussain, S. A., et al. (2022). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules. [Link]
-
PubChem. (n.d.). N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide. [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
Rao, B. M., et al. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. [Link]
-
Stenfors, C., et al. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. [Link]
-
Ngassa, F. N., et al. (2019). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E. [Link]
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enzymatic reactions involving N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
An in-depth guide to the enzymatic kinetic resolution of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide, designed for researchers, scientists, and professionals in drug development. This document provides both the theoretical foundation and practical protocols for utilizing enzymatic reactions to obtain enantiomerically enriched forms of this compound.
Introduction: The Significance of Chirality and the Power of Biocatalysis
This compound is a chiral molecule containing a secondary alcohol, a common structural motif in many pharmacologically active compounds. The therapeutic efficacy and safety of such chiral drugs are often enantiomer-dependent, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. Consequently, the production of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry.
Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally benign strategy for the synthesis of enantiopure molecules.[1][2] This technique leverages the inherent stereoselectivity of enzymes, such as lipases, to differentiate between the two enantiomers of a racemic mixture. In the context of this compound, a lipase can selectively catalyze the acylation of one enantiomer, leaving the other unreacted. This results in a mixture of an acylated enantiomer and an unreacted enantiomer, which can then be separated, providing access to both enantiopure forms of the starting material. Hydrolases like lipases are considered mainstream tools in organic synthesis due to their versatility and high stereoselectivity.[1]
This guide provides detailed application notes and protocols for the lipase-catalyzed kinetic resolution of racemic this compound, offering a practical framework for researchers to develop efficient and selective biocatalytic processes.
Principle of Lipase-Catalyzed Kinetic Resolution
Lipases are a class of hydrolases that, in non-aqueous environments, can catalyze the reverse reaction of hydrolysis, namely esterification or transesterification.[1][3] The kinetic resolution of a racemic alcohol using a lipase and an acyl donor (e.g., an ester or an anhydride) proceeds via the selective acylation of one of the alcohol's enantiomers.
The generally accepted mechanism for this process involves the formation of an acyl-enzyme intermediate. The enzyme's active site, being chiral, preferentially binds one enantiomer of the alcohol, facilitating the nucleophilic attack of the alcohol's hydroxyl group on the acyl-enzyme intermediate. This results in the formation of the corresponding ester of that enantiomer, while the other enantiomer remains largely unreacted. The theoretical maximum yield for the kinetic resolution of a single enantiomer is 50%.[1]
The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity for one enantiomer over the other. An E value greater than 200 is generally considered excellent for preparative purposes.[4]
Application Notes
Application: Synthesis of Enantiopure this compound
The primary application of the described enzymatic reaction is the preparative scale synthesis of enantiomerically pure (R)- and (S)-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide. These chiral building blocks can be valuable intermediates in the synthesis of novel drug candidates and other biologically active molecules. The sulfonamide moiety is a well-documented pharmacophore with a wide range of biological activities, including antimicrobial and anticancer properties.[5]
Advantages of the Enzymatic Approach:
-
High Enantioselectivity: Lipases are known to exhibit excellent enantioselectivity in the resolution of chiral alcohols, often yielding products with high enantiomeric excess (>99% ee).[6]
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild conditions (room temperature, neutral pH), which helps to prevent the degradation of sensitive functional groups and minimizes side reactions.
-
Green and Sustainable Chemistry: Biocatalysis aligns with the principles of green chemistry by utilizing renewable catalysts (enzymes), often in environmentally benign solvents, and reducing the use of hazardous reagents.
-
Broad Substrate Scope: Many commercially available lipases have a broad substrate scope, increasing the likelihood of finding a suitable catalyst for the resolution of this compound.[1]
Experimental Protocols
Protocol 1: Screening of Commercial Lipases for Kinetic Resolution
The success of an enzymatic kinetic resolution is highly dependent on the choice of enzyme. This protocol outlines a general procedure for screening a panel of commercially available lipases to identify the most effective catalyst for the acylation of this compound.
Materials:
-
Racemic this compound
-
A selection of commercial lipases (e.g., Novozym 435 (Candida antarctica lipase B), Amano Lipase PS-C II, Pseudomonas cepacia lipase, Candida rugosa lipase)[4][7]
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate, ethyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether (TBME), hexane)
-
Molecular sieves (4 Å)
-
Reaction vials (e.g., 4 mL glass vials with screw caps)
-
Orbital shaker with temperature control
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
To a series of 4 mL glass vials, add racemic this compound (e.g., 21.5 mg, 0.1 mmol).
-
Add 2 mL of anhydrous organic solvent to each vial.
-
Add the acyl donor (e.g., 0.3 mmol, 3 equivalents) to each vial.
-
Add a different lipase (e.g., 20 mg) to each vial. Include a control reaction without any enzyme.
-
Seal the vials and place them in an orbital shaker at a controlled temperature (e.g., 30-50 °C) and agitation speed (e.g., 200 rpm).[6][8]
-
Take small aliquots from each reaction mixture at regular time intervals (e.g., 4, 8, 24, and 48 hours).
-
Filter the aliquots to remove the enzyme.
-
Analyze the samples by chiral HPLC to determine the enantiomeric excess of the remaining substrate (ees) and the product (eep), and the conversion (c).
-
Calculate the conversion (c) and the enantiomeric ratio (E) using the following equations:
-
c = ees / (ees + eep)
-
E = ln[1 - c(1 + eep)] / ln[1 - c(1 - eep)] or E = ln[(1 - c)(1 - ees)] / ln[(1 - c)(1 + ees)]
-
Data Presentation:
| Lipase Source | Solvent | Acyl Donor | Time (h) | Conversion (%) | ees (%) | eep (%) | E-value |
| Novozym 435 | Toluene | Vinyl Acetate | 24 | ||||
| Amano Lipase PS-C II | Toluene | Vinyl Acetate | 24 | ||||
| P. cepacia Lipase | Toluene | Vinyl Acetate | 24 | ||||
| C. rugosa Lipase | Toluene | Vinyl Acetate | 24 |
Table 1: Example of a data summary table for lipase screening.
Protocol 2: Optimization of Reaction Conditions
Once the best lipase has been identified, the next step is to optimize the reaction conditions to maximize both the conversion and the enantioselectivity.
Parameters to Optimize:
-
Solvent: Screen a range of anhydrous organic solvents with varying polarities (e.g., hexane, toluene, TBME, acetonitrile, tetrahydrofuran (THF)).
-
Acyl Donor: Test different acyl donors (e.g., vinyl acetate, isopropenyl acetate, ethyl acetate, acetic anhydride). The choice of acyl donor can significantly impact the reaction rate and selectivity.[9]
-
Temperature: Evaluate the effect of temperature on the reaction (e.g., 25 °C, 30 °C, 40 °C, 50 °C).
-
Substrate Ratio: Optimize the molar ratio of the acyl donor to the substrate (e.g., 1.5:1, 2:1, 3:1).
-
Enzyme Loading: Determine the optimal amount of enzyme required for the reaction (e.g., 10, 20, 30 mg/mmol of substrate).
Procedure:
-
Set up a series of reactions in parallel, varying one parameter at a time while keeping the others constant.
-
Follow the general procedure outlined in Protocol 1.
-
Analyze the results by chiral HPLC to determine the optimal conditions that provide the best balance of conversion and enantioselectivity (E-value).
Protocol 3: Preparative Scale Kinetic Resolution
This protocol describes a scaled-up version of the kinetic resolution for the production of larger quantities of the enantiopure compounds.
Materials:
-
Racemic this compound (e.g., 1.0 g)
-
Optimized lipase, solvent, and acyl donor from Protocol 2
-
Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add racemic this compound, the optimized solvent, and the acyl donor in the predetermined optimal ratios.
-
Add the optimized amount of lipase.
-
Stir the reaction mixture at the optimal temperature.
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Once the desired conversion is achieved, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh solvent and combine the filtrates.
-
Evaporate the solvent under reduced pressure.
-
Separate the resulting ester product from the unreacted alcohol using silica gel column chromatography.
-
Analyze the purity and enantiomeric excess of both the recovered alcohol and the ester product by chiral HPLC.
Visualization of Workflows and Pathways
Figure 1: Workflow for the enzymatic kinetic resolution of this compound.
Figure 2: Simplified reaction pathway for lipase-catalyzed kinetic resolution.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive enzyme- Inappropriate solvent- Water content too high or too low | - Use a fresh batch of enzyme- Screen different solvents- Ensure the use of anhydrous solvent; for some lipases, a trace amount of water is necessary for activity |
| Low enantioselectivity (Low E-value) | - Non-selective enzyme- Inappropriate temperature- Wrong choice of acyl donor | - Screen a wider range of lipases- Optimize the reaction temperature (lower temperatures often increase selectivity)- Test different acyl donors |
| Difficulty in separating product and substrate | - Similar polarities of the alcohol and the ester | - Optimize the mobile phase for column chromatography- Consider using a different acyl donor to create a greater difference in polarity |
Table 2: Troubleshooting guide for common issues in enzymatic kinetic resolution.
References
- Mohamed, S. K., Akkurt, M., Kariuki, B. M., Ali, A. M., & Albayati, M. R. (2014). N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o54.
- Bornscheuer, U. T., & Kazlauskas, R. J. (2004). The Hitchhiker's guide to biocatalysis: recent advances in the use of enzymes in organic synthesis. Chemical Society Reviews, 33(1), 22-30.
- Drauz, K., Gröger, H., & May, O. (2012). Enzyme Catalysis in Organic Synthesis: A Comprehensive Handbook. Wiley-VCH.
- Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH.
- Ngassa, F. N., & Stenfor, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- Chen, C. S., Fujimoto, Y., Girdaukas, G., & Sih, C. J. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society, 104(25), 7294-7299.
- TNO RESOLVER. (n.d.).
- MDPI. (2022).
- PubChem. (n.d.). N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide.
- MDPI. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.
- PubChem. (n.d.). N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide.
- PubChem. (n.d.). N-Allyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide.
- Wessjohann, L. A., & Schreiner, P. R. (2017). Lipase-catalyzed Kinetic Resolution as Key Step in the Synthesis of Enantiomerically Pure σ Ligands With 2-benzopyran Structure. Chirality, 29(7), 359-369.
- MDPI. (2016).
- ResearchGate. (2015).
- Sigma-Aldrich. (n.d.). N-Hydroxy-4-methylbenzenesulfonamide.
- CymitQuimica. (n.d.). CAS 14316-14-4: N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide.
- Santa Cruz Biotechnology. (n.d.). N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide.
- Google Patents. (1990).
- PubChem. (n.d.). Benzenesulfonamide, N-(2-hydroxypropyl)-.
- Sigma-Aldrich. (n.d.). N-(2-hydroxyethyl)-4-methylbenzenesulfonamide.
- Sci-Hub. (2013). N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide.
- Journal of Chemical Technology & Biotechnology. (2012).
Sources
- 1. The Hitchhiker's guide to biocatalysis: recent advances in the use of enzymes in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinetic resolution of enantiomers by means of enzymatic reactions [repository.tno.nl]
- 3. mdpi.com [mdpi.com]
- 4. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP0350811A2 - Enzymatic resolution process - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantitative Analysis of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
Abstract
This document provides a comprehensive guide to the quantitative analysis of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide, a molecule of interest in pharmaceutical development and chemical synthesis. Recognizing the critical need for accurate and reliable quantification, we present two robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the methodological choices. All protocols are developed in alignment with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring they form a self-validating system for regulatory scrutiny.[1][2][3]
Introduction to this compound
This compound belongs to the sulfonamide class of compounds. Sulfonamides are a well-established group of compounds with a wide range of applications, including as antimicrobial and anticancer agents.[4] The accurate quantification of this specific molecule is paramount for various stages of drug development and chemical manufacturing, including:
-
Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in biological systems.
-
Impurity profiling: Identifying and quantifying related substances and degradation products in the active pharmaceutical ingredient (API) or final drug product.
-
Quality control: Ensuring the identity, purity, and potency of the compound in routine manufacturing.
This application note details two validated methods that offer high sensitivity, specificity, and reliability for the quantification of this compound.
Method Selection: Rationale and Strategy
The choice of analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, two primary methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): As a non-volatile, polar compound, it is highly amenable to reverse-phase HPLC.[5][6][7][8] This technique offers excellent resolution, sensitivity, and is the workhorse of the pharmaceutical industry for quality control and stability testing.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While the analyte's polarity and hydroxyl group can pose challenges for direct GC analysis, derivatization can be employed to increase volatility and thermal stability. GC-MS provides exceptional specificity and sensitivity, making it ideal for trace-level analysis and confirmation of identity in complex matrices.[9][10][11]
The validation of these analytical procedures is paramount to demonstrate their suitability for the intended purpose.[3][12][13][14][15] Key validation parameters as defined by ICH guidelines, such as accuracy, precision, specificity, linearity, range, and robustness, will be addressed within each protocol.[2][12]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Causality
Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being moderately polar, will have a reasonable retention time, allowing for good separation from potential impurities. The aromatic ring in the molecule provides a strong chromophore, making UV detection a suitable and sensitive method for quantification.
Experimental Workflow Diagram
Caption: HPLC-UV workflow for quantification.
Detailed Protocol
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes |
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a sample containing an expected amount of the analyte.
-
Dissolve the sample in the mobile phase to achieve a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Record the peak area for the analyte in each chromatogram.
-
-
Data Analysis:
-
Plot a calibration curve of peak area versus concentration for the standards.
-
Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.
-
Validation Summary (Hypothetical Data)
| Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 50 µg/mL | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | 0.8% |
| LOD | - | 0.2 µg/mL |
| LOQ | - | 0.7 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Causality
For GC analysis of polar compounds like this compound, derivatization is often necessary to block the active hydrogen of the hydroxyl group, thereby increasing volatility and preventing peak tailing. Silylation with a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a common and effective approach. The derivatized analyte is then separated in the GC column and detected by a mass spectrometer, which provides high selectivity and structural information for confident identification.
Experimental Workflow Diagram
Caption: GC-MS workflow with derivatization.
Detailed Protocol
Instrumentation and Materials:
-
GC-MS system
-
DB-5ms capillary column (or equivalent), 30 m x 0.25 mm x 0.25 µm
-
GC vials with inserts
-
Heating block or oven
-
Pyridine, anhydrous
-
BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
This compound reference standard
GC-MS Conditions:
| Parameter | Value |
|---|---|
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, 1.2 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined from a full scan of the derivatized standard |
| Qualifier Ions | To be determined from a full scan of the derivatized standard |
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of the standard and sample in anhydrous pyridine.
-
In a GC vial, add 100 µL of the standard or sample solution.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Analysis:
-
Inject 1 µL of the derivatized solution into the GC-MS system.
-
Acquire data in either full scan mode (to identify characteristic ions) or SIM mode (for enhanced sensitivity).
-
-
Data Analysis:
-
Identify the retention time and characteristic mass fragments of the derivatized analyte from a full scan analysis of a standard.
-
For quantification, use SIM mode monitoring the most abundant and specific ions.
-
Construct a calibration curve and determine the sample concentration as described for the HPLC method.
-
Validation Summary (Hypothetical Data)
| Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.999 | 0.9992 |
| Range | 0.1 - 10 µg/mL | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.8% - 103.5% |
| Precision (% RSD) | ≤ 5.0% | 2.5% |
| LOD | - | 0.02 µg/mL |
| LOQ | - | 0.08 µg/mL |
Method Comparison and Selection
| Feature | HPLC-UV | GC-MS |
| Principle | Liquid-solid partitioning | Gas-solid partitioning |
| Sample Prep | Simple dissolution and filtration | Derivatization required |
| Specificity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL range) |
| Typical Use | Routine QC, purity, assay | Trace analysis, impurity identification, confirmation |
Recommendation: For routine quality control and assay of the bulk drug substance, the HPLC-UV method is preferred due to its simplicity, robustness, and lower operational complexity. The GC-MS method should be employed when higher sensitivity is required, such as for pharmacokinetic studies in biological matrices or for the identification and quantification of trace-level impurities.
Conclusion
This application note provides two validated, reliable, and robust methods for the quantification of this compound. The HPLC-UV method is ideal for routine analysis, while the GC-MS method offers superior sensitivity and specificity for more demanding applications. The choice between these methods should be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and the purpose of the analysis. Adherence to the principles of analytical method validation, as outlined by the ICH, is crucial for ensuring data integrity and regulatory compliance.[1][16]
References
-
Q2(R2) Validation of Analytical Procedures (March 2024) . U.S. Food and Drug Administration. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) . Jordi Labs. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures . gmp-compliance.org. [Link]
-
Quality Guidelines . International Council for Harmonisation. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]
-
FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]
-
Separation of N-Methylbenzenesulfonamide on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide . PubChem. [Link]
-
N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide . PubChem. [Link]
-
Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide . PubChem. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride . Trends in Sciences. [Link]
-
A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples . National Institutes of Health. [Link]
-
Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake . Analytical Methods. [Link]
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GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients . Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide . National Institutes of Health. [Link]
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Benzenesulfonamide, N-(2-hydroxypropyl)- . PubChem. [Link]
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Analytical Methods for the Quantification of Pharmaceuticals . ResearchGate. [Link]
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4-Hydroxy-MIPT . SWGDRUG.org. [Link]
-
Quantitation of N,N,N',N'-tetrakis (2-hydroxypropyl)-ethylenediamine in plasma by gas chromatography . PubMed. [Link]
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- 5. Separation of N-Methylbenzenesulfonamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Application Notes and Protocols for the Crystallization of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
Abstract
This comprehensive guide details the step-by-step process for the crystallization of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis. The protocol is designed for researchers, scientists, and drug development professionals seeking to obtain this compound in high purity and with a well-defined crystalline form. This document moves beyond a simple recitation of steps to explain the underlying scientific principles, offering a robust framework for procedural optimization and troubleshooting. The methodologies presented are grounded in established crystallization theory and data from structurally similar sulfonamides, providing a validated starting point for laboratory execution.
Foundational Principles: Mastering the Crystallization of a Tosylated Amino Alcohol
The purification of this compound via crystallization is a critical step to ensure the removal of impurities from the synthetic process, such as unreacted starting materials or by-products. The molecular structure, featuring a polar hydroxyl group, a secondary sulfonamide linkage, and an aromatic tosyl group, dictates its solubility and crystallization behavior. The presence of both hydrogen bond donors (-OH, -NH) and acceptors (=O) suggests that protic and polar aprotic solvents will be effective for dissolution.
Successful crystallization hinges on the principle of differential solubility. The compound should be highly soluble in a chosen solvent or solvent system at an elevated temperature and significantly less soluble at lower temperatures. This temperature-dependent solubility gradient is the driving force for the transition from the dissolved state to a highly ordered, solid crystalline lattice upon cooling.
Due to a lack of specific experimental solubility data for this compound in the public domain, the protocols outlined below are based on the known properties of its close structural analog, N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (CAS 14316-14-4), which has a melting point of 55-57°C, and general practices for sulfonamide purification[1][2][3]. The slightly larger propyl group in the target molecule may subtly influence its solubility profile, and therefore, the provided protocols should be considered robust starting points requiring empirical optimization for best results.
Strategic Solvent Selection: A Decision-Led Approach
The choice of solvent is the most critical parameter in developing a successful crystallization protocol. An ideal solvent will exhibit a steep solubility curve with respect to temperature. For this compound, a molecule of intermediate polarity, a range of solvents should be considered. The following decision tree, rendered in DOT language, provides a logical workflow for solvent screening.
Caption: A decision tree for selecting an appropriate crystallization solvent system.
Based on the structure of the target molecule and literature on similar compounds, the following solvent systems are proposed for initial screening.
| Solvent System | Role | Rationale | Anticipated Temperature for Dissolution (°C) |
| Isopropanol (IPA) | Single Solvent | Alcohols are generally good solvents for sulfonamides; IPA is less volatile than ethanol, allowing for better control of cooling. | 60-80 |
| Ethanol | Single Solvent | Often used for recrystallizing sulfonamides and their derivatives[2]. | 60-75 |
| Ethanol / Water | Solvent / Anti-solvent | The compound is expected to be soluble in ethanol and insoluble in water. Water acts as an effective anti-solvent to induce precipitation[3]. | 50-70 |
| Acetone / Heptane | Solvent / Anti-solvent | Acetone is a polar aprotic solvent likely to dissolve the compound, while heptane is a non-polar anti-solvent. | 40-55 |
Experimental Protocols
Safety Precaution: this compound and its analogs are classified as irritants. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
Protocol 1: Single-Solvent Recrystallization
This method is preferred for its simplicity when a suitable single solvent is identified. Isopropanol is a recommended starting point.
-
Dissolution: In an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar, add the crude this compound.
-
Add a minimal amount of isopropanol to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add isopropanol portion-wise until the solid completely dissolves. Causality Note: Adding the minimum volume of hot solvent is crucial to ensure the solution is saturated, maximizing yield upon cooling.
-
If colored impurities are present, add a small amount of activated charcoal (approx. 1-2% w/w) and heat for an additional 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated charcoal and any insoluble impurities. Causality Note: Pre-warming the filtration apparatus prevents premature crystallization and loss of product.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Solvent/Anti-Solvent Crystallization
This method is effective when the compound is too soluble in a particular solvent at room temperature or when a single suitable solvent cannot be identified. The ethanol/water system is a promising starting point.
-
Dissolution: Dissolve the crude this compound in the minimum amount of warm ethanol (approx. 50-60 °C) in an Erlenmeyer flask with stirring.
-
Inducing Precipitation: While stirring, add deionized water (the anti-solvent) dropwise to the warm solution until a slight turbidity persists. If the solution becomes too cloudy, add a few drops of warm ethanol to redissolve the precipitate.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature.
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.
-
Isolation, Washing, and Drying: Follow steps 8 and 9 from the Single-Solvent Recrystallization protocol, using an ice-cold ethanol/water mixture for washing the crystals.
Visualization of the Crystallization Workflow
The following diagram illustrates the general workflow for the crystallization process described in the protocols.
Caption: General workflow for the crystallization of this compound.
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause | Recommended Solution |
| No crystals form upon cooling | - Solution is not supersaturated (too much solvent used).- Compound is an oil at the crystallization temperature. | - Boil off some solvent to increase concentration and re-cool.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Try a different solvent or a solvent/anti-solvent system. |
| Oiling out | - The compound's melting point is lower than the solution temperature, or the solubility is too high.- Cooling is too rapid. | - Re-heat the solution to dissolve the oil, then add more solvent before cooling again more slowly.- Ensure the cooling process is gradual; insulate the flask. |
| Poor recovery | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the solution is cooled sufficiently in an ice bath.- Use a different solvent system where the compound is less soluble at cold temperatures. |
| Crystals are discolored | - Impurities are trapped in the crystal lattice. | - Use activated charcoal during the dissolution step.- Ensure slow cooling to allow for selective crystallization.- A second recrystallization may be necessary. |
References
-
ChemSrc. (2025). CAS#:14316-14-4 | N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). N-Allyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. Retrieved from [Link]
-
Butt, A. M., et al. (2006). N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 10), o4351–o4352. Retrieved from [Link]
-
Al-Masoudi, N. A., & Shaker, Y. M. (2014). N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o54. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]
-
Bergmeier, S. C., & Stanchina, D. M. (1999). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. The Journal of Organic Chemistry, 64(8), 2815–2819. Retrieved from [Link]
-
PubChem. (n.d.). p-Toluenesulfonamide. Retrieved from [Link]
-
Lei, A., & Lu, X. (2000). A Facile Highly Regio- and Stereoselective Preparation of N-Tosyl Allylic Amines from Allylic Alcohols and Tosyl Isocyanate via Palladium(II)-Catalyzed Aminopalladation-β-Heteroatom Elimination. Organic Letters, 2(15), 2357–2360. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. RSC Advances, 6(10), 8345-8351. Retrieved from [Link]
-
Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Stenfors, B. A., et al. (2018). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1667–1670. Retrieved from [Link]
-
Choi, J. Y., et al. (2010). Crystallization and Polymorphic Transitions of Chlorpropamide in Aqueous 2-hydroxybutyl-beta-cyclodextrin Solution. Archives of Pharmacal Research, 33(2), 255-261. Retrieved from [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]
-
Ding, R., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665–5673. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
-
Gudasi, K. B., et al. (2007). Crystal structure of (E)-N-{2-[2-(3-chlorobenzylidene)hydrazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2465–o2467. Retrieved from [Link]
-
Newby, Z. E. R., et al. (2009). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Nature Protocols, 4(5), 619–637. Retrieved from [Link]
-
R. M. D. Burke, et al. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society. Retrieved from [Link]
-
PubChem. (n.d.). N-Ethyl-p-toluenesulfonamide. Retrieved from [Link]
-
McPherson, A. (2009). Introduction to protein crystallization. Methods in Molecular Biology, 541, 1-13. Retrieved from [Link]
Sources
Troubleshooting & Optimization
improving the yield of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide synthesis
An Application Scientist's Guide to Optimizing the Synthesis of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
Introduction
The synthesis of this compound, a key intermediate in various chemical and pharmaceutical applications, is achieved through the reaction of 1-amino-2-propanol with p-toluenesulfonyl chloride (TsCl). While the reaction appears straightforward, achieving a high yield of the desired N-tosylated product requires careful control over reaction parameters to mitigate side reactions and ensure complete conversion. This technical support guide provides in-depth troubleshooting advice, frequently asked questions, and an optimized protocol to help researchers overcome common challenges and improve their synthetic outcomes.
Reaction Fundamentals: The Chemistry Behind the Synthesis
The core of this synthesis is a nucleophilic acyl substitution reaction. The primary amine of 1-amino-2-propanol acts as the nucleophile, attacking the electrophilic sulfur atom of the p-toluenesulfonyl chloride. The amine is significantly more nucleophilic than the secondary hydroxyl group, which provides the basis for the reaction's selectivity. However, this selectivity is not absolute and is highly dependent on the reaction conditions.
A critical, and often overlooked, aspect of this reaction is the generation of one equivalent of hydrochloric acid (HCl) as a byproduct.[1] This acid will readily protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[1] Therefore, the inclusion of a non-nucleophilic base is essential to "scavenge" this acid and allow the reaction to proceed to completion.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is extremely low, or I have failed to isolate any product. What are the most probable causes?
Answer: A low or zero yield is typically traced back to fundamental errors in reagent quality or reaction setup. The following flowchart provides a systematic approach to diagnosing the issue.
Caption: Troubleshooting flowchart for low yield diagnosis.
Question 2: My TLC analysis shows multiple product spots. What are these impurities and how can I prevent their formation?
Answer: The presence of multiple spots indicates a lack of selectivity and the formation of side products. The primary culprits are O-tosylation and di-tosylation.
-
N-tosylated product (Desired): The main product, this compound.
-
O-tosylated product: Reaction at the hydroxyl group. This is less favorable but can occur.
-
N,O-bis-tosylated product: Reaction at both the amine and hydroxyl groups, typically caused by using excess tosyl chloride.
-
Starting Materials: Unreacted 1-amino-2-propanol and p-toluenesulfonic acid (from hydrolyzed TsCl).
The following diagram illustrates these competing pathways.
Caption: Reaction pathways for tosylation of 1-amino-2-propanol.
Strategies to Minimize Side Products:
-
Control Stoichiometry: Use a precise 1.0 to 1.05 molar ratio of p-toluenesulfonyl chloride to 1-amino-2-propanol. A large excess of TsCl is the primary cause of di-tosylation.
-
Slow Addition at Low Temperature: Dissolve the 1-amino-2-propanol and base in your solvent and cool the mixture to 0 °C in an ice bath. Then, add a solution of tosyl chloride dropwise over 30-60 minutes. This slow addition helps dissipate the heat of the reaction and favors the more kinetically rapid N-acylation.[2]
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or pyridine. Pyridine can also act as a catalyst.[3][4]
Question 3: The reaction starts but seems to stop before all the starting amine is consumed. What is happening?
Answer: This is a classic sign of incomplete acid scavenging.[1] As the reaction proceeds, it generates HCl. If there is not enough base present, the reaction mixture will become acidic. The remaining unreacted 1-amino-2-propanol will be protonated to form an ammonium salt (R-NH3+). This protonated amine is no longer nucleophilic and cannot react with the tosyl chloride, effectively stopping the reaction.
Solution: Always use at least one full equivalent of base. It is common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) to ensure that all generated HCl is neutralized and to account for any potential impurities in the base itself.
Frequently Asked Questions (FAQs)
-
Q: What is the optimal solvent for this reaction?
-
Q: Which base is best: triethylamine (TEA) or pyridine?
-
A: Both are effective. Pyridine is often used as both the base and the solvent, which can simplify the reaction setup. However, its odor and higher boiling point can make it more difficult to remove. TEA is a strong, non-nucleophilic base that is easily removed under reduced pressure. For many applications, TEA in a solvent like DCM is a robust and practical choice.[6]
-
-
Q: How long should the reaction run and at what temperature?
-
A: After the slow addition of TsCl at 0 °C, the reaction is typically allowed to warm to room temperature and stirred for several hours (e.g., 4-12 hours).[4] Reaction progress should be monitored to determine the optimal time.
-
-
Q: How can I effectively monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most effective method.[1] Spot the reaction mixture alongside pure samples of your starting materials (1-amino-2-propanol and TsCl). The reaction is complete when the spot corresponding to the starting amine has disappeared and a new, typically less polar, product spot has formed.
-
-
Q: What is the best method for purifying the final product?
-
A: After an aqueous workup to remove the base hydrochloride salt and any unreacted starting materials, the crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[4] If recrystallization is insufficient, silica gel flash column chromatography is a reliable alternative.
-
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
-
Preparation:
-
To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-amino-2-propanol (1.0 eq).
-
Add anhydrous dichloromethane (DCM, approx. 0.2 M concentration relative to the amine).
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the flask to 0 °C in an ice/water bath.
-
-
Reaction:
-
In a separate dry flask, dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.
-
Using a dropping funnel, add the TsCl solution to the stirred amine solution dropwise over 45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 6 hours, monitoring the reaction by TLC until the starting amine is consumed.
-
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA), saturated sodium bicarbonate solution (to remove any acidic impurities), and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
Data Summary: Impact of Reaction Conditions
The following table summarizes how different variables can influence the reaction outcome.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Rationale for Optimization |
| TsCl Equivalents | 1.5 eq | 1.05 eq | Prevents the formation of the N,O-bis-tosylated side product. |
| Base Equivalents | 0.8 eq | 1.2 eq | Ensures complete neutralization of HCl byproduct, preventing reaction stoppage.[1] |
| Addition Temp. | Room Temperature | 0 °C | Controls exothermicity and improves selectivity for N-tosylation over O-tosylation. |
| Solvent Condition | Technical Grade (wet) | Anhydrous | Prevents hydrolytic decomposition of the moisture-sensitive tosyl chloride.[5] |
| Expected Yield | < 40% | > 85% | Optimized conditions minimize side reactions and drive the reaction to completion. |
References
- BenchChem. (n.d.). Minimizing side products in sulfonamide synthesis.
- Whiting, D. A. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
-
Wikipedia. (2023). Sulfonamide. Retrieved from [Link]
- BenchChem. (n.d.). Strategies to improve the yield of Methyl 4-benzenesulfonamidobenzoate synthesis.
- BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
-
Mohamed, S. K., & Akkurt, M. (2012). N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(3), o769. Available at: [Link]
- Ngassa, F. N., & Happi, G. M. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
-
Li, W., et al. (2014). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 19(6), 7658-7668. Available at: [Link]
- ResearchGate. (2024).
-
Díaz-Moscoso, A. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis? ResearchGate. Available at: [Link]
-
Organic Syntheses. (2012). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]
- LibreTexts Chemistry. (2024). 17.6: Reactions of Alcohols.
- LibreTexts Chemistry. (2022). 3.1.7: Reactions of Alcohols.
- Al-Hourani, B. J., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(11), 3326.
-
Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. Available at: [Link]
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- 6. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
common side products in the synthesis of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide and their removal
Technical Support Center: Synthesis of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common challenges encountered during this synthesis. Below, you will find a series of frequently asked questions and troubleshooting guides rooted in established chemical principles to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields in the synthesis of this compound, which typically involves the reaction of 1-amino-2-propanol with p-toluenesulfonyl chloride (TsCl), can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (typically 1-amino-2-propanol) is a good indicator of reaction completion.
-
Hydrolysis of p-Toluenesulfonyl Chloride: p-Toluenesulfonyl chloride is highly susceptible to hydrolysis, especially in the presence of moisture. This hydrolysis reaction produces p-toluenesulfonic acid, which does not participate in the desired reaction, thereby reducing the effective concentration of your starting material.[1] Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.
-
Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to a lower yield. While a 1:1 molar ratio is theoretically required, a slight excess of the amine or the use of a non-nucleophilic base is often employed to drive the reaction to completion and to scavenge the HCl byproduct.
-
Losses During Work-up and Purification: Significant amounts of the product can be lost during aqueous washes if the pH is not carefully controlled, or during recrystallization if an inappropriate solvent is chosen or if the product is highly soluble in the cooled solvent.[2]
Q2: I've noticed a significant amount of a water-soluble acidic byproduct. What is it and how can I remove it?
A2: The water-soluble acidic byproduct is almost certainly p-toluenesulfonic acid .[1][3] It forms from the hydrolysis of the starting material, p-toluenesulfonyl chloride, upon contact with water.
Mechanism of Formation: CH₃C₆H₄SO₂Cl + H₂O → CH₃C₆H₄SO₃H + HCl
Removal Protocol: This acidic impurity is straightforward to remove during the aqueous work-up procedure.
-
Extraction with a Mild Base: After the reaction is complete, and the organic solvent has been added, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The basic solution will react with the acidic p-toluenesulfonic acid to form its sodium salt. CH₃C₆H₄SO₃H + NaHCO₃ → CH₃C₆H₄SO₃Na + H₂O + CO₂
-
Phase Separation: The resulting sodium p-toluenesulfonate is highly soluble in the aqueous phase and will be effectively removed from the organic layer containing your desired product.
-
Repeated Washes: Perform this basic wash two to three times to ensure complete removal. Subsequently, wash the organic layer with brine (saturated NaCl solution) to remove any remaining water and dissolved salts.
Q3: My purified product shows a second spot on the TLC plate with a similar Rf value to my main product. What could this be?
A3: A persistent impurity with a similar polarity (and thus a similar Rf value) to your desired product, this compound, is likely one of two neutral byproducts:
-
N,O-bis(p-toluenesulfonyl)-1-amino-2-propanol: This di-tosylated compound forms when p-toluenesulfonyl chloride reacts with both the amino and the hydroxyl groups of 1-amino-2-propanol.[4] This is more likely to occur if an excess of p-toluenesulfonyl chloride is used or if the reaction temperature is too high.
-
Isomeric Product (N-(1-hydroxy-2-propyl)-4-methylbenzenesulfonamide): This isomer will be present if your starting material, 1-amino-2-propanol, is contaminated with its isomer, 2-amino-1-propanol.
Removal Strategies:
-
Column Chromatography: This is the most effective method for separating compounds with similar polarities.[5][6][7] A silica gel column with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from these byproducts. Monitor the fractions by TLC to isolate the pure product.
-
Recrystallization: This technique can be effective if the solubility profiles of the product and the impurity are sufficiently different.[8] You may need to screen several solvents or solvent systems to find one that selectively crystallizes the desired product, leaving the impurity in the mother liquor.[2][9][10] Common solvents for recrystallizing sulfonamides include ethanol, ethanol/water mixtures, or ethyl acetate/hexane systems.[10][11]
Q4: How can I prevent the formation of the di-tosylated byproduct?
A4: Preventing the formation of N,O-bis(p-toluenesulfonyl)-1-amino-2-propanol is key to simplifying purification and improving yield.
-
Control Stoichiometry: Use a precise 1:1 molar ratio of 1-amino-2-propanol to p-toluenesulfonyl chloride, or a slight excess of the amine. Avoid using an excess of the tosyl chloride.
-
Temperature Control: Run the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature). The amino group is a much stronger nucleophile than the hydroxyl group, and lower temperatures will favor the selective N-tosylation.
-
Slow Addition: Add the p-toluenesulfonyl chloride solution dropwise to the solution of 1-amino-2-propanol. This maintains a low concentration of the tosyl chloride in the reaction mixture at any given time, further promoting selective reaction with the more nucleophilic amine.
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis of this compound, highlighting the formation of key byproducts and the stages for their removal.
Caption: Workflow for the synthesis and purification of this compound.
Summary of Product and Key Byproducts
| Compound Name | Structure | Molar Mass ( g/mol ) | Typical Physical State | Key Removal Method |
| This compound | CH₃C₆H₄SO₂NHCH₂(CHOH)CH₃ | 229.30 | White to off-white solid | Isolation after purification |
| p-Toluenesulfonic acid | CH₃C₆H₄SO₃H | 172.20 | White solid (often as monohydrate) | Aqueous wash with mild base (e.g., NaHCO₃ solution) |
| N,O-bis(p-toluenesulfonyl)-1-amino-2-propanol | CH₃C₆H₄SO₂N(CH₂(CH(OTs))CH₃))SO₂C₆H₄CH₃ | 383.50 | Solid | Column chromatography or careful recrystallization |
| 1-Amino-2-propanol | H₂NCH₂(CHOH)CH₃ | 75.11 | Colorless liquid | Aqueous wash with dilute acid (e.g., HCl solution) |
Detailed Experimental Protocols
Protocol 1: Removal of p-Toluenesulfonic Acid via Basic Wash
-
Transfer: Once the reaction is deemed complete by TLC, transfer the reaction mixture to a separatory funnel.
-
Dilution: Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
First Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be approximately half of the organic layer's volume.
-
Extraction: Stopper the funnel and shake gently, periodically venting to release any pressure from CO₂ evolution.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 3-5) one to two more times.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, now free of acidic impurities.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate). The less polar di-tosylated byproduct will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., moving towards 7:3 or 1:1 hexanes:ethyl acetate). This will increase the elution speed of your more polar desired product.
-
Fraction Collection: Collect small fractions of the eluate and analyze each by TLC.
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified this compound.
References
- Google Patents. DE77435C - Process for the purification of crude toluenesulfonamide.
- Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
PrepChem. Synthesis of p-toluenesulfonamide. Available from: [Link]
-
YouTube. Separating a Mixture Using Chromatography. Available from: [Link]
- Google Patents. CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Available from: [Link]
-
University of Calcutta. Chromatographic Separation of a Mixture of Compounds. Available from: [Link]
-
Phywe. Preparation of p-toluenesulfonic acid. Available from: [Link]
- Google Patents. CN106588712A - Purification method capable of reducing sulfate content of p-toluenesulfonic acid.
-
European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available from: [Link]
- Google Patents. US2353441A - Process for removing toluene from p-toluene sulphonic acid.
-
National Center for Biotechnology Information. N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. Available from: [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available from: [Link]
-
Royal Society of Chemistry. Removal of p-toluenesulfonic acid from wastewater using a filtration-enhanced electro-Fenton reactor. Available from: [Link]
-
ResearchGate. Which solvents should I use to recrystalize P-anisidine and DNP individually?. Available from: [Link]
-
Australian Industrial Chemicals Introduction Scheme. Toluenesulfonamides - Evaluation statement. Available from: [Link]
-
Sciencemadness Discussion Board. Unexpected problems with p-TsOH synthesis. Available from: [Link]
-
Organic Chemistry Portal. p-Toluenesulfonamides. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available from: [Link]
-
Organic Syntheses. Osmium-catalyzed vicinal oxyamination of olefins by chloramine-t. Available from: [Link]
-
National Center for Biotechnology Information. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Available from: [Link]
-
ResearchGate. Substances yield after recrystallization from different solvents. Available from: [Link]
-
PrepChem. Preparation of p-toluenesulfonic acid. Available from: [Link]
- Google Patents. US5959148A - Purification process of N-vinylformamide.
Sources
- 1. spegroup.ru [spegroup.ru]
- 2. researchgate.net [researchgate.net]
- 3. Removal of p -toluenesulfonic acid from wastewater using a filtration-enhanced electro-Fenton reactor - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04921J [pubs.rsc.org]
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- 5. youtube.com [youtube.com]
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- 11. N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for the purification of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide by column chromatography
Welcome to the technical support center for the purification of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this compound using column chromatography.
Introduction
This compound is a polar molecule containing both a secondary alcohol and a sulfonamide functional group. This unique combination can present challenges during purification by silica gel column chromatography, such as strong binding to the stationary phase, peak tailing, and potential for degradation. This guide provides a structured approach to troubleshoot and optimize the purification process, ensuring high purity and yield of the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.
Issue 1: The compound is not eluting from the column or is stuck at the baseline.
Q: I've loaded my crude this compound onto a silica gel column, but it's not moving from the origin, even with a relatively polar mobile phase. What should I do?
A: This is a frequent challenge when purifying polar compounds like this compound on a polar stationary phase like silica gel.[1][2] The strong hydrogen bonding interactions between the hydroxyl and sulfonamide groups of your compound and the silanol groups on the silica surface lead to very strong adsorption.[3] Here are several strategies to address this:
-
Increase Mobile Phase Polarity: Your current mobile phase is likely not polar enough to displace the compound from the silica gel.[4] You can systematically increase the polarity of your eluent. For instance, if you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. For highly polar compounds, a more polar solvent system like dichloromethane/methanol may be necessary.[2] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.
-
Consider Alternative Stationary Phases: If increasing the mobile phase polarity leads to poor separation from impurities, consider a different stationary phase.[1]
-
Alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of compounds that are sensitive to acid or are highly polar.[1]
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. Polar compounds like yours will elute earlier.[5] This technique is common in HPLC but can also be applied to flash chromatography.
-
-
Deactivate the Silica Gel: The acidic nature of standard silica gel can sometimes cause issues.[3] You can deactivate the silica gel by preparing a slurry with your mobile phase containing a small amount of a base, like triethylamine (typically 0.1-1%), to neutralize the acidic silanol groups.[3] This will reduce the strong interactions and allow your compound to elute.
Issue 2: Poor separation of the desired compound from impurities.
Q: My compound is eluting, but it's co-eluting with impurities. How can I improve the resolution?
A: Achieving good separation is critical for obtaining a pure product. Here are several approaches to enhance resolution:[6]
-
Optimize the Mobile Phase: The choice of mobile phase is crucial for separation.[4][6]
-
Fine-tune Polarity: If your compound and the impurity are eluting too close together, try using a mobile phase of intermediate polarity. The goal is to find a solvent system where the difference in affinity for the stationary phase between your compound and the impurities is maximized.
-
Use a Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradient elution can be very effective.[6] Start with a less polar solvent system and gradually increase the polarity over the course of the separation. This will allow the less polar impurities to elute first, followed by your more polar compound. A shallow gradient often provides the best resolution.
-
-
Change the Stationary Phase: Different stationary phases offer different selectivities.[6] If you are struggling with separation on silica gel, switching to alumina or a chemically modified silica gel (like amino- or diol-bonded silica) could alter the elution order and improve separation.
-
Improve Column Packing: A poorly packed column can lead to band broadening and poor separation.[1] Ensure your column is packed uniformly without any cracks or channels.
Issue 3: The compound shows significant tailing on the TLC plate and during column elution.
Q: My compound appears as a streak rather than a tight spot on the TLC plate, and the peaks from my column are very broad with tailing. What causes this and how can I fix it?
A: Tailing is often observed with polar compounds that can interact strongly and non-uniformly with the stationary phase.[1] In the case of this compound, the acidic protons on the sulfonamide and hydroxyl groups can lead to this behavior on silica gel.
-
Use a Mobile Phase Modifier: Adding a small amount of a polar, acidic, or basic modifier to your mobile phase can significantly improve peak shape.
-
For acidic compounds (like your sulfonamide), adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can help to saturate the basic sites on the silica gel and reduce tailing.
-
Alternatively, adding a small amount of a base like triethylamine can neutralize acidic sites on the silica that may be causing strong, undesirable interactions. [3]
-
-
Check for Compound Degradation: Ensure your compound is stable on silica gel.[7] You can test this by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then developing it. If you see new spots or significant streaking that wasn't present initially, your compound may be degrading on the acidic silica surface.[3][7] In this case, using a deactivated silica gel or an alternative stationary phase is recommended.
Issue 4: Difficulty in visualizing the compound on a TLC plate.
Q: this compound is not UV-active, and I'm having trouble seeing it on my TLC plates. What visualization methods can I use?
A: While the tosyl group provides some UV activity, it might be weak depending on the concentration. If you cannot see your compound under a UV lamp, several chemical staining methods are effective for visualizing sulfonamides and alcohols:[8][9]
| Stain | Preparation | Visualization | Notes |
| Potassium Permanganate (KMnO₄) | Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[9] | Dip the TLC plate in the solution and gently heat. Compounds that can be oxidized (like the alcohol in your molecule) will appear as yellow-brown spots on a purple background.[8][9] | A very general and effective stain for a wide range of organic compounds. |
| p-Anisaldehyde | 15 g of p-anisaldehyde in 250 mL of ethanol with 2.5 mL of concentrated sulfuric acid. | Dip the plate and heat. It gives a range of colors for different functional groups. | Good general stain. |
| Ceric Ammonium Molybdate (CAM) | Dissolve 5.0 g of ceric sulfate and 25.0 g of ammonium molybdate in 450 mL of water and 50 mL of concentrated sulfuric acid.[10] | Dip the plate and heat. It is a good general stain that often gives blue-green spots. | Effective for hydroxy groups. |
| Iodine | Place a few crystals of iodine in a sealed chamber. | Place the developed TLC plate in the chamber. Organic compounds will appear as brown spots. | The stain is often temporary. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Method Development
A systematic approach to TLC is crucial for developing a successful column chromatography separation.[4]
-
Prepare your sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC plate: Use a capillary tube to spot the sample onto the baseline of a silica gel TLC plate.
-
Develop the plate: Place the TLC plate in a developing chamber containing your chosen mobile phase. Start with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity in subsequent trials (e.g., 40%, 60%, 80% ethyl acetate).
-
Visualize the plate: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by using one of the staining methods described in the table above.
-
Analyze the results: The ideal solvent system for column chromatography will give your desired compound an Rf value of approximately 0.2-0.4.[7]
Protocol 2: Column Chromatography Purification
-
Prepare the column:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel using either a dry packing or slurry packing method.[1] Ensure the packing is uniform and free of air bubbles.
-
-
Equilibrate the column: Run 2-3 column volumes of your chosen mobile phase through the packed column to ensure it is fully equilibrated.[3]
-
Load the sample:
-
Wet loading: Dissolve your crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully apply it to the top of the silica gel bed.[11]
-
Dry loading: If your compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[11] Carefully add this powder to the top of the packed column.
-
-
Elute the column: Begin adding the mobile phase to the top of the column and start collecting fractions. If using a gradient elution, gradually increase the polarity of the mobile phase.
-
Monitor the fractions: Collect fractions of a consistent volume and analyze them by TLC to determine which fractions contain your pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.[12][13]
Visualizations
Troubleshooting Logic Flow
Caption: A flowchart for troubleshooting common issues.
Purification Workflow
Caption: The general workflow for column chromatography.
References
- BenchChem. (n.d.). Stability issues of N-silylated sulfonamides on silica gel chromatography.
- BenchChem. (2025, November). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- Gherman, S., Spac, A. F., & Sarbu, C. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC - NIH.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- BenchChem. (2025, December). Troubleshooting column chromatography purification of polar ketone compounds.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly.
- MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
- BenchChem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
- NUCLEUS information resources. (n.d.). CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry.
-
PubMed. (2002). High-performance Liquid Chromatography of Sulfonamides and Quinolones on p-tert-butyl-calix[2]arene-bonded Silica Gel Stationary Phase. Retrieved from
- ResearchGate. (n.d.). Selection of a mobile phase for the separation of sulfanilamide mixtures.
- (n.d.). TLC stains.
- (n.d.). TLC Stains.
- Dr. Aman. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time!
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- PubMed. (1975). Thin-layer chromatography of sulphonamides on silica gel G and polyamide layers by means of a polar mobile phase.
- JACS Au - ACS Publications. (2026, January 14). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Torontech. (2025, January 23). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal.
- (n.d.). Rotary Evaporator | Common evaporation & concentration methods.
- EPFL. (n.d.). TLC Visualization Reagents.
- University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains.
Sources
- 1. chromtech.com [chromtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. waters.com [waters.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. TLC stains [reachdevices.com]
- 9. youtube.com [youtube.com]
- 10. Magic Formulas [chem.rochester.edu]
- 11. chemistryviews.org [chemistryviews.org]
- 12. torontech.com [torontech.com]
- 13. rocker.com.tw [rocker.com.tw]
Technical Support Center: Navigating the Scale-Up of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide Production
Welcome to the technical support center for the production of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and scale-up of this important sulfonamide derivative. Our goal is to equip you with the expertise to anticipate and overcome common challenges, ensuring a robust and reproducible manufacturing process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing foundational knowledge for a successful reaction.
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common and direct method is the nucleophilic substitution reaction between p-toluenesulfonyl chloride (TsCl) and 1-amino-2-propanol.[1][2] In this reaction, the amino group of 1-amino-2-propanol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[3] This forms the sulfonamide bond and releases hydrochloric acid (HCl) as a byproduct. A base, such as pyridine or triethylamine, is typically added to neutralize the generated HCl.[1][4]
Q2: Why is temperature control critical during the addition of p-toluenesulfonyl chloride?
A2: Temperature control is crucial to manage the exothermic nature of the reaction and to minimize side reactions. Uncontrolled temperature increases can lead to the formation of undesired byproducts. Gradual addition of the sulfonylating agent at a low temperature helps to control the reaction rate and prevent intermolecular reactions that could lead to impurities.[5]
Q3: What are the potential side reactions to be aware of during the synthesis?
A3: Several side reactions can occur. The hydroxyl group of 1-amino-2-propanol can also react with p-toluenesulfonyl chloride to form a sulfonate ester. While the amino group is generally more nucleophilic, this side reaction can occur, especially at elevated temperatures or with inappropriate base selection.[6] Another potential issue is the formation of a disubstituted product where both the amine and hydroxyl groups are tosylated. Careful control of stoichiometry is essential to minimize this.[5]
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be effectively monitored using analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7] By comparing the reaction mixture to standards of the starting materials, you can determine when the starting amine has been consumed, indicating the reaction is complete.
Q5: What are the common methods for purifying the final product?
A5: Purification of this compound, which is often a crystalline solid, can be achieved through several methods.[1][4]
-
Recrystallization: This is a widely used technique to obtain a high-purity crystalline product.[4] Finding a suitable solvent system is key for good recovery.
-
Acid-base extraction: Since the sulfonamide has an acidic N-H proton, it can be deprotonated with a base to form a water-soluble salt. This allows for the removal of non-acidic organic impurities through extraction. The sulfonamide can then be precipitated by acidifying the aqueous layer.[4]
-
Column chromatography: For non-crystalline products or when high purity is required, silica gel column chromatography is a reliable method.[4]
Part 2: Troubleshooting Guide for Scale-Up Challenges
Scaling up the production of this compound from the lab to a pilot or commercial scale introduces a new set of challenges.[8][9][10] This section provides a structured approach to troubleshooting common issues encountered during this critical phase.
Problem 1: Low Yield and Poor Reproducibility
A significant drop in yield or inconsistent results between batches is a common hurdle in scaling up.[8]
| Symptom | Potential Cause | Suggested Solution & Rationale |
| Lower than expected final product yield | Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[8] | Optimize Agitation: Characterize the mixing dynamics of the reactor. Use computational fluid dynamics (CFD) modeling or experimental studies to determine the optimal impeller design, speed, and baffle configuration to ensure homogeneity. |
| Poor Temperature Control: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation more challenging.[8] | Improve Heat Transfer: Ensure the reactor's heating/cooling jacket is appropriately sized and functioning efficiently. Consider using internal cooling coils for larger vessels. Implement a more responsive temperature control system. | |
| Sub-optimal Reagent Addition: The rate of addition of p-toluenesulfonyl chloride becomes more critical at a larger scale. | Controlled Dosing: Utilize a calibrated dosing pump for the gradual and controlled addition of the sulfonyl chloride. This maintains a low concentration of the reactive species, minimizing side reactions. | |
| Inconsistent batch-to-batch yields | Variability in Raw Material Quality: Impurities in starting materials can have a more pronounced effect on a larger scale.[11] | Implement Raw Material Specification: Establish and enforce strict quality specifications for all incoming raw materials, including p-toluenesulfonyl chloride and 1-amino-2-propanol. Perform identity and purity testing on each batch. |
Problem 2: Impurity Profile Changes
The types and levels of impurities can change significantly during scale-up, impacting the safety and efficacy of the final product.[12][13][14]
| Symptom | Potential Cause | Suggested Solution & Rationale |
| New or higher levels of known impurities detected | Longer Reaction Times: Larger batches may require longer processing times, increasing the potential for degradation or side reactions.[14] | Reaction Kinetics Study: Perform a kinetic analysis of the main reaction and major side reactions to understand their temperature and concentration dependencies. This data will inform the optimal reaction time and temperature profile for the scaled-up process. |
| Different Equipment Surfaces: The materials of construction of the larger reactor may introduce new catalytic effects or leach impurities.[13] | Material Compatibility Studies: Conduct studies to ensure the compatibility of all wetted parts of the reactor and associated equipment with the reaction mixture. Consider glass-lined reactors for their inertness. | |
| Formation of Polymeric Byproducts | Intermolecular Reactions: At higher concentrations typical of scale-up, the sulfonated intermediate may react with unreacted amine, leading to polymerization.[5] | Optimize Stoichiometry and Addition Rate: Maintain a slight excess of the amine to ensure complete consumption of the more reactive sulfonyl chloride. A slow, controlled addition of the sulfonyl chloride is also critical.[5] |
Problem 3: Crystallization and Isolation Issues
Obtaining a crystalline product with the desired physical properties can be challenging at a larger scale.[15][16]
| Symptom | Potential Cause | Suggested Solution & Rationale |
| "Oiling out" instead of crystallization | Supersaturation Issues: The cooling rate and solvent composition are critical for controlling supersaturation. "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent.[15] | Controlled Cooling and Seeding: Implement a programmed, slow cooling profile to control the rate of supersaturation. Introduce seed crystals of the desired polymorph to promote heterogeneous nucleation and prevent oiling out.[15] |
| Formation of Amorphous Solid | Rapid Precipitation: "Crashing out" from a highly supersaturated solution can lead to the formation of an amorphous solid instead of an ordered crystal lattice.[15] | Reduce Cooling Rate: Slowing down the cooling process is the most critical factor to allow molecules sufficient time to arrange into a crystal lattice.[15] Consider using a solvent/anti-solvent crystallization method for better control.[15] |
| Polymorphism | Variations in Crystallization Conditions: Different crystal forms (polymorphs) can arise from minor changes in solvent, temperature, or agitation.[15] | Standardize Crystallization Protocol: Strictly control all crystallization parameters, including solvent choice, cooling rate, agitation speed, and seeding strategy, to ensure the consistent formation of the desired polymorph.[15] |
Part 3: Experimental Protocols & Workflows
Protocol 1: In-Process Reaction Monitoring by HPLC
This protocol outlines a general method for monitoring the consumption of 1-amino-2-propanol.
-
Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture and quench it immediately in a known volume of a suitable solvent (e.g., 10 mL of mobile phase) to stop the reaction.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where both the starting material and product have good absorbance (e.g., 254 nm).
-
-
Analysis: Inject the prepared sample and compare the peak area of the 1-amino-2-propanol to a calibration curve to determine its concentration. The reaction is considered complete when the peak corresponding to the starting amine is no longer detectable.
Protocol 2: Troubleshooting Crystallization Issues
The following workflow provides a systematic approach to addressing common crystallization problems.
Caption: A workflow for troubleshooting common issues in sulfonamide crystallization.
Workflow: Scale-Up Process and Impurity Control
This diagram illustrates the key stages of the scale-up process with a focus on impurity control.
Caption: A workflow for scale-up and impurity control.
References
-
Synthink. Impurity Profiling in Pharmaceuticals Explained. [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Global Pharma Tek. (2024, February 17). Significance of Impurity Profiling in the Pharmaceutical Industry. [Link]
-
International Journal of Pharmaceutical Research and Applications. Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]
-
National Center for Biotechnology Information. (2011). Recent trends in the impurity profile of pharmaceuticals. [Link]
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PubMed. (2021). Stability of Rapidly Crystallizing Sulfonamides Glasses by Fast Scanning Calorimetry: Crystallization Kinetics and Glass-Forming Ability. [Link]
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Oxford University Press. (2016, August 1). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. [Link]
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Wikipedia. Sulfonamide. [Link]
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MDPI. (2021). Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development. [Link]
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World Pharma Today. Overcoming Challenges in Scale-Up Production. [Link]
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European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
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ResearchGate. Continuous flow electrochemical tosyl protection of amine. [Link]
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SVKM's Institute of Pharmacy. (2023, May 24). Synthetic applications of p-toluenesulfonyl chloride: A recent update. [Link]
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ResearchGate. (2024, February 15). Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways. [Link]
-
National Center for Biotechnology Information. (2009). N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. [Link]
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Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]
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Vedantu. The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE. [Link]
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PubMed. (2022). Drugs need to be formulated with scale-up in mind. [Link]
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Grokipedia. Tosyl group. [Link]
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International Journal of Applied Research. (2016, October 18). Kinetic studies on the reaction of p-Toluenesulfonyl chloride with α-Hydroxy acids in the presence of pyridine in. [Link]
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MDPI. (2022). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link]
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Wikipedia. Tosyl group. [Link]
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Drug Development and Delivery. SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact. [Link]
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YouTube. (2024, July 6). Statement (I) : All the following compounds react with p-toluenesulfonyl chloride. [Link]
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Organic Chemistry Portal. p-Toluenesulfonamides. [Link]
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YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. [Link]
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PubChem. N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide. [Link]
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BioPharma Reporter. (2023, March 23). Best practices & strategies for biotherapeutics production using a stable scale-up process. [Link]
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The Royal Society of Chemistry. (2016). Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. [Link]
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Kinam Park. (2024, August 16). Drugs need to be formulated with scale-up in mind. [Link]
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U.S. Food and Drug Administration. LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. [Link]
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PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
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PubMed. (2023). Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities. [Link]
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ResearchGate. (2025, August 9). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]
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stability issues and degradation pathways of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
Welcome to the technical support resource for N-(2-hydroxypropyl)-4-methylbenzenesulfonamide. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate and resolve challenges in your research and development workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the handling, formulation, and analysis of this compound.
Q1: What are the most probable degradation pathways for this compound under experimental conditions?
As a sulfonamide derivative, this compound is susceptible to degradation through several key pathways, primarily hydrolysis, oxidation, and photolysis.[1] Understanding these pathways is the first step in designing robust stability studies and developing stable formulations.
-
Hydrolytic Degradation: This is often the most common pathway for sulfonamides. The primary site of cleavage is the sulfonamide bond (S-N).
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the molecule will likely hydrolyze to yield p-toluenesulfonic acid and 2-amino-1-propanol.
-
Base-Catalyzed Hydrolysis: In alkaline conditions, a similar cleavage is expected, though the reaction kinetics may differ. The stability can vary significantly across a wide pH range.[2]
-
-
Oxidative Degradation: The molecule possesses sites vulnerable to oxidation, particularly when exposed to peroxides or atmospheric oxygen, potentially catalyzed by metal ions.
-
The secondary alcohol on the hydroxypropyl side chain can be oxidized to a ketone.
-
The methyl group on the benzene ring could be oxidized to a carboxylic acid.
-
The sulfur atom itself can be oxidized to higher oxidation states.
-
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation. For many sulfonamides, photodegradation can proceed via two major pathways: cleavage of the sulfonamide bond and extrusion of sulfur dioxide (SO2).[3] This can lead to the formation of a complex mixture of photoproducts.
-
Thermal Degradation: While generally more stable to heat than hydrolysis or photolysis, high temperatures can promote degradation.[4] In the solid state, this might involve different mechanisms than in solution. In air, thermo-oxidative processes can occur at lower temperatures than anaerobic thermal degradation.[5]
Below is a conceptual diagram illustrating these potential degradation routes.
Caption: Potential degradation pathways for this compound.
Q2: I need to evaluate the intrinsic stability of my compound. How should I design a comprehensive forced degradation study?
A forced degradation or stress testing study is essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1] The study involves subjecting the compound to conditions more severe than accelerated stability testing.[2]
Here is a recommended workflow and a detailed protocol for conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
Objective: To generate a degradation profile for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile, methanol, and water
-
Calibrated pH meter, HPLC-UV/PDA system, LC-MS system
-
Photostability chamber, calibrated oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent mixture (e.g., acetonitrile:water 50:50 v/v).
-
Stress Conditions (run in parallel with a control sample protected from stress):
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 N HCl.
-
Heat at 60°C.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the aliquot with an equivalent amount of 0.1 N NaOH.[6]
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 N NaOH.
-
Keep at room temperature.
-
Withdraw aliquots at time points (e.g., 1, 2, 4, 8 hours).
-
Neutralize the aliquot with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light.
-
Withdraw aliquots at time points (e.g., 2, 6, 12, 24 hours).[6]
-
-
Thermal Degradation (Solid State & Solution):
-
Solution: Heat the stock solution in a sealed vial at 80°C.
-
Solid: Place a thin layer of the solid compound in a petri dish and heat in an oven at 80°C.
-
Analyze samples at appropriate time intervals.
-
-
Photolytic Degradation (Solid State & Solution):
-
Expose the stock solution and solid compound to light in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
-
Sample Analysis:
-
Dilute all stressed and control samples to a suitable concentration (e.g., 100 µg/mL).
-
Analyze by a stability-indicating HPLC-UV/PDA method. A reversed-phase C18 column with a gradient elution of acetonitrile and a phosphate buffer is a good starting point.[7]
-
The PDA detector is crucial for assessing peak purity and ensuring that the parent peak is spectrally pure from any co-eluting degradants.
-
Troubleshooting Tip: If you observe no degradation, increase the stressor's severity (e.g., use 1 N HCl, 30% H₂O₂, or higher temperature). Conversely, if degradation is too rapid, reduce the severity.[6]
| Stress Condition | Typical Initial Conditions | Rationale & Key Considerations |
| Acid Hydrolysis | 0.1 N HCl at 60°C | Targets the sulfonamide S-N bond. Elevated temperature accelerates the reaction. |
| Base Hydrolysis | 0.1 N NaOH at Room Temp | Also targets the S-N bond. Often faster than acid hydrolysis for sulfonamides. |
| Oxidation | 3% H₂O₂ at Room Temp | Investigates susceptibility to oxidative stress. The secondary alcohol is a potential target.[6] |
| Thermal | 80°C (Solid & Solution) | Assesses intrinsic thermal stability. Degradation in solution may differ from the solid state. |
| Photolytic | ICH Q1B Guidelines | Evaluates light sensitivity. Essential for determining packaging and storage requirements. |
Q3: What are the best analytical techniques for identifying and quantifying degradation products?
A multi-tiered approach is most effective.
-
High-Performance Liquid Chromatography with UV/Photodiode Array Detection (HPLC-UV/PDA): This is the workhorse for stability testing. It is used to separate the parent compound from its degradation products and quantify the extent of degradation.[8] The PDA detector is critical for assessing peak purity, which helps validate that your chromatographic method is "stability-indicating."[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for structural elucidation of unknown degradation products.[9]
-
Single Quadrupole MS: Useful for confirming the molecular weights of expected degradants.
-
Tandem MS (MS/MS) or High-Resolution MS (HRMS): Essential for identifying unknown impurities. By fragmenting the degradant ions, you can piece together their chemical structures.[9]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant degradation product can be isolated (e.g., via preparative HPLC), NMR is the definitive technique for unambiguous structure confirmation.
Q4: I'm observing a loss of my main compound peak over time in my formulation, but no new peaks are appearing in the chromatogram. What could be happening?
This is a common and challenging observation. Here are several possibilities and how to troubleshoot them:
-
Degradant Co-elution: The most likely scenario is that a degradation product is co-eluting with your parent peak.
-
Troubleshooting: Check the peak purity using a PDA detector. If the peak is impure, you must redevelop your HPLC method to resolve the degradant. Try changing the mobile phase composition, gradient slope, column chemistry (e.g., C18 to Phenyl-Hexyl), or pH.
-
-
Degradant Has No Chromophore: The degradation product may not absorb UV light at the wavelength you are monitoring.
-
Troubleshooting: Analyze the samples using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside your UV detector. Alternatively, use LC-MS, as the degradant will still be detected by the mass spectrometer.
-
-
Formation of Insoluble Degradants: The compound might be degrading into a product that is insoluble in your sample diluent or mobile phase and is being filtered out during sample preparation or precipitating on the column.
-
Troubleshooting: Visually inspect your samples for any cloudiness or precipitate. Try dissolving a stored sample in a stronger solvent to see if any additional peaks appear.
-
-
Formation of Volatile Degradants: A degradation product could be a volatile compound that is lost during sample preparation or analysis.
-
Troubleshooting: This is less common but can be investigated using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) if suspected.
-
References
-
PubChem. N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
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Acta Crystallographica Section E. N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. National Institutes of Health. [Link]
-
PubChem. N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
PubChem. N-Allyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
PubChem. Benzenesulfonamide, N-ethyl-ar-methyl-. National Center for Biotechnology Information. [Link]
-
PubChem. 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
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Delgado-Povedano, M. M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry. [Link]
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Zonja, B., et al. (2015). Photodegradation of Sulfonamides and Their N(4)-acetylated Metabolites in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts. Environmental Science & Technology. [Link]
-
Al-Rimawi, F., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals. [Link]
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Baertschi, S. W., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Chen, Y., et al. (2023). A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. Polymers. [Link]
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Lei, Y., et al. (2015). Innovative controllable photocatalytic degradation of polystyrene with hindered amine modified aromatic polyamide dendrimer/TiO2 composites. Polymer Degradation and Stability. [Link]
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Kumar, S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
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Guttman, A., et al. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Molecules. [Link]
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Guttman, A., et al. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. ResearchGate. [Link]
-
Schleheck, D., et al. (2011). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. Applied and Environmental Microbiology. [Link]
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ResearchGate. RESULTS OF FORCED DEGRADATION STUDY. ResearchGate. [Link]
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Ioele, G., et al. (2016). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. International Journal of Molecular Sciences. [Link]
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Chen, Y., et al. (2023). A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. ResearchGate. [Link]
-
Singh, R., & Kumar, R. (2019). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
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Kuwayama, K., et al. (2009). Degradation of N-hydroxy-3,4-methylenedioxymethamphetamine in aqueous solution and its prevention. Forensic Science International. [Link]
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Reddy, G. S., et al. (2009). HPLC method for simultaneous determination of impurities and degradation products in zonisamide. Indian Journal of Pharmaceutical Sciences. [Link]
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Svoboda, R., et al. (2023). Thermal degradation of Affinisol HPMC: Optimum Processing Temperatures for Hot Melt Extrusion and 3D Printing. International Journal of Pharmaceutics. [Link]
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Rui, J., et al. (2018). Degradation of aqueous 2,4,4'-Trihydroxybenzophenone by persulfate activated with nitrogen doped carbonaceous materials and the formation of dimer products. Water Research. [Link]
-
Pop, A., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules. [Link]
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Tabata, I., et al. (2022). Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66. Polymers. [Link]
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preventing racemization during the synthesis of chiral N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
Welcome to the technical support center for the stereoselective synthesis of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining chirality during synthesis. Here, we provide in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to ensure your synthesis yields a product with high enantiomeric purity.
Understanding the Challenge: Mechanisms of Racemization
The synthesis of chiral this compound typically involves the reaction of a chiral amino alcohol, such as (R)- or (S)-1-amino-2-propanol, with 4-methylbenzenesulfonyl chloride (tosyl chloride). While seemingly straightforward, several potential pathways can lead to a partial or complete loss of stereochemical integrity (racemization).
The primary risks of racemization in this synthesis are:
-
SN1-type Reactions: If the hydroxyl group is converted into a good leaving group under acidic or certain reaction conditions, a planar carbocation intermediate can form. Subsequent nucleophilic attack can occur from either face of the plane, leading to a racemic mixture.[1][2][3][4]
-
Base-Catalyzed Epimerization: Strong bases can potentially deprotonate the chiral carbon, especially if there are adjacent activating groups, leading to a planar carbanion that can be re-protonated from either side, causing racemization.[5][6]
-
Aziridinium Intermediate: In the presence of a base, the initially formed N-tosylated amino alcohol can undergo intramolecular cyclization to form a transient N-tosyl aziridinium ion. Nucleophilic attack (e.g., by hydroxide or other nucleophiles present) on this intermediate can lead to ring-opening and potential loss of stereochemical information, depending on the site of attack.
Our goal is to select reagents and conditions that favor a direct, stereospecific SN2 reaction on the nitrogen atom without involving the chiral center in bond-breaking or forming events.
Proactive Strategies for Preventing Racemization
Success in stereoselective synthesis lies in proactive control of reaction parameters. Below are key considerations for maintaining the chirality of this compound.
Selection of Chiral Precursor and Reagents
The quality of your starting materials is paramount.
-
Chiral Amino Alcohol: Start with a high-enantiomeric-purity (ee >99%) (R)- or (S)-1-amino-2-propanol.[7] The final product's enantiomeric excess cannot exceed that of the starting material.
-
Tosyl Chloride: Use fresh, high-purity p-toluenesulfonyl chloride. Old or impure tosyl chloride can contain acidic byproducts (e.g., p-toluenesulfonic acid) that can promote side reactions.
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base is often preferred to prevent competition with the amino group and to minimize side reactions. However, for this specific reaction, a carefully controlled amount of a standard inorganic base is often effective.
Optimizing Reaction Conditions
Controlling the reaction environment is crucial for preventing racemization.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to Room Temperature | Lower temperatures disfavor high-energy side reactions, including those that proceed through carbocation intermediates (SN1 pathways).[8] |
| Solvent | Aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) | Aprotic solvents are generally preferred as they do not participate in the reaction and can help to solubilize the reactants effectively. |
| Base | Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) | These bases are strong enough to scavenge the HCl byproduct but are generally not strong enough to cause significant epimerization at the chiral center.[9] |
| Reagent Addition | Slow, dropwise addition of tosyl chloride | This maintains a low concentration of the highly reactive tosyl chloride, minimizing side reactions and potential for localized overheating. |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Issue 1: My final product has low optical purity (high degree of racemization) as determined by chiral HPLC.
-
Question: I started with enantiopure (R)-1-amino-2-propanol, but my final this compound shows a nearly 1:1 ratio of enantiomers. What went wrong?
-
Answer & Solutions: Significant racemization suggests that a pathway involving the chiral center was activated. Consider the following possibilities:
-
Reaction Temperature Was Too High: Elevated temperatures could have provided enough energy to form a carbocation intermediate at the chiral center after an initial undesired O-tosylation, leading to racemization.
-
Corrective Action: Repeat the reaction, strictly maintaining the temperature at 0 °C during the addition of tosyl chloride and allowing it to warm slowly to room temperature.
-
-
Incorrect Base or Excess Base: Using a very strong base (e.g., NaOH in high concentration) or a large excess of base could promote side reactions or epimerization.[6]
-
Corrective Action: Use a milder base like potassium carbonate or triethylamine. Use only a slight excess (1.1-1.5 equivalents) to neutralize the generated HCl.
-
-
Acidic Contamination: The presence of strong acid (e.g., from old tosyl chloride) can catalyze racemization pathways.
-
Corrective Action: Use freshly purified or newly purchased tosyl chloride. Ensure all glassware is clean and dry.
-
-
Issue 2: The reaction is slow, and I'm tempted to heat it to speed it up.
-
Question: The reaction doesn't seem to be progressing at room temperature. Can I heat the mixture to increase the reaction rate?
-
Answer & Solutions: Heating is strongly discouraged as it is a primary factor in promoting racemization.[8] Patience is key in stereoselective synthesis.
-
Confirm Reagent Activity: Ensure your tosyl chloride is reactive and your amino alcohol is pure.
-
Solvent Choice: Ensure your solvent is appropriate and that all reagents are adequately dissolved. If solubility is an issue, consider a different aprotic solvent like THF.
-
Stirring: Ensure the reaction mixture is being stirred efficiently to promote contact between reactants.
-
Issue 3: I see multiple spots on my TLC plate after the reaction.
-
Question: My TLC shows the desired product, but also several other spots. What are these byproducts?
-
Answer & Solutions: Multiple spots can indicate side reactions, which may compromise stereochemical purity.
-
Bis-tosylation: It's possible for both the amine and the hydroxyl group to be tosylated.
-
Corrective Action: Use only a slight excess of tosyl chloride (1.05-1.1 equivalents). Slower addition at low temperatures favors N-tosylation over O-tosylation.
-
-
Aziridine Formation: As mentioned, an N-tosyl aziridine can form as an intermediate or byproduct.[9]
-
Corrective Action: Careful control of the base and reaction conditions can minimize this. A well-controlled work-up is also important.
-
-
Experimental Protocols and Workflows
Recommended Synthesis Protocol
This protocol is designed to maximize enantiomeric purity.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add enantiomerically pure (R)- or (S)-1-amino-2-propanol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add potassium carbonate (1.5 eq).
-
Tosyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the potassium carbonate.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Workflow for Troubleshooting Racemization
The following diagram outlines a decision-making process for troubleshooting unexpected racemization.
Caption: Troubleshooting workflow for racemization.
Analytical Methods for Enantiomeric Purity
Accurate assessment of enantiomeric excess (% ee) is crucial.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity. A chiral stationary phase (CSP) is used to separate the two enantiomers, allowing for their quantification.[10][11][12][13]
-
Polarimetry: While less precise than chiral HPLC, polarimetry can be a quick check to confirm the presence of a single enantiomer. A racemic mixture will have an optical rotation of zero.
Frequently Asked Questions (FAQs)
Q1: Can I use sodium hydroxide as the base? A: While it can work, it is generally not recommended. A strong base like NaOH in an aqueous solution can promote side reactions, including the formation of aziridinium intermediates which can lead to racemization. A milder, heterogeneous base like potassium carbonate is a safer choice.
Q2: My reaction formed a significant amount of a byproduct that I suspect is the O-tosylated compound. How can I avoid this? A: The amine is significantly more nucleophilic than the secondary alcohol, so N-acylation should be favored. However, to further suppress O-tosylation, ensure you are adding the tosyl chloride slowly at 0°C. This keeps the concentration of the acylating agent low and allows the more reactive amine to react preferentially.
Q3: Is it necessary to use anhydrous solvents? A: Yes. Tosyl chloride can react with water, which would consume the reagent and introduce acidic byproducts. Using anhydrous solvents and taking precautions to exclude moisture will lead to a cleaner reaction and better yield.
Q4: Can this procedure be adapted for other similar chiral amino alcohols? A: Yes, the principles outlined here are generally applicable to the N-tosylation of other chiral β- and γ-amino alcohols.[15][16] However, reaction conditions may need to be re-optimized depending on the specific substrate's reactivity and steric hindrance.
References
-
Diva-Portal.org . Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Available from: [Link]
-
ACS Publications . Stereoselective Synthesis of Conformationally Restricted γ- and β-Amino Alcohols as GluN2B Subtype-Selective NMDA Receptor Antagonists | Journal of Medicinal Chemistry. Available from: [Link]
-
NIH . Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC. Available from: [Link]
-
Study.com . Racemization Overview, Mechanism & Examples - Lesson. Available from: [Link]
-
Graphy Publications . A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Available from: [Link]
-
ACS Publications . Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination | Organic Letters. Available from: [Link]
-
ChemEd X . Mechanism of Nucleophilic Substitution - SN1. Available from: [Link]
-
Chemistry Steps . The Stereochemistry of SN1 Reaction Mechanism. Available from: [Link]
-
Chemistry LibreTexts . 11.4: The SN1 Reaction. Available from: [Link]
-
Master Organic Chemistry . The SN1 Reaction Mechanism. Available from: [Link]
-
Arkivoc . Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD . Mastering Chiral Synthesis: The Role of (R)-(-)-2-Amino-1-propanol. Available from: [Link]
-
ChemRxiv . Racemization-free Peptide Bond Formation via 2- Nitrobenzensulfonyl Strategy for Diastereoselective Synthesis of (Z)-Fluoroalkene Peptidomimetics. Available from: [Link]
-
RSC Publishing . Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Available from: [Link]
-
PubMed . Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Available from: [Link]
-
NIH . Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC. Available from: [Link]
-
MDPI . Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available from: [Link]
-
ResearchGate . Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). Available from: [Link]
-
LCGC International . A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
-
ResearchGate . Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance | Request PDF. Available from: [Link]
-
American Pharmaceutical Review . Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. Available from: [Link]
-
Phenomenex . Chiral HPLC Separations. Available from: [Link]
-
ACS Publications . The asymmetric synthesis of . alpha. -amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-. alpha. -azido carboxylic acids | Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate . Racemization during SPPS coupling step. | Download Scientific Diagram. Available from: [Link]
-
ResearchGate . Racemization in amino acids?. Available from: [Link]
-
PubMed . Highly enantioselective synthesis of linear beta-amino alcohols. Available from: [Link]
-
PubMed . Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Available from: [Link]
-
ResearchGate . Racemization of chiral amino alcohols: Catalyst selection and characterization | Request PDF. Available from: [Link]
-
PubMed . Treatment of Alcohols With Tosyl Chloride Does Not Always Lead to the Formation of Tosylates. Available from: [Link]
Sources
- 1. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 2. Mechanism of Nucleophilic Substitution - SN1 [chemedx.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. rroij.com [rroij.com]
solvent effects on the reaction rate and selectivity of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide synthesis
Technical Support Center: Solvent Effects on N-(2-hydroxypropyl)-4-methylbenzenesulfonamide Synthesis
Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on how solvent choice critically impacts reaction rate and selectivity. Here, we move beyond simple protocols to explain the why behind the experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: I've followed the general procedure of reacting 1-amino-2-propanol with p-toluenesulfonyl chloride in the presence of a base, but my yield of this compound is consistently low. What are the likely causes?
Answer: Low yields in this sulfonamide synthesis can often be traced back to several key factors, primarily related to reagent purity, reaction conditions, and solvent choice.
-
Reagent Quality: Ensure that the p-toluenesulfonyl chloride (TsCl) is fresh. Over time, it can hydrolyze to p-toluenesulfonic acid, which will not participate in the reaction. Similarly, the 1-amino-2-propanol should be free of significant water contamination.
-
Base Selection: The choice and stoichiometry of the base are critical. A weak or insufficient amount of base (like triethylamine or pyridine) may not effectively neutralize the HCl generated during the reaction, leading to the protonation of the amine and halting the reaction.[1][2] Consider using a stronger, non-nucleophilic base or ensuring at least a stoichiometric equivalent is present.
-
Solvent-Related Issues: The solvent plays a crucial role in solvating the reactants and stabilizing the transition state.[3] If the solvent is not sufficiently polar to dissolve the starting materials, the reaction will be slow or may not proceed at all. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used and are good starting points.[1]
-
Competitive O-Sulfonylation: The hydroxyl group of 1-amino-2-propanol can also react with TsCl, leading to the formation of an undesired O-tosylated byproduct. This is particularly prevalent under certain conditions and can significantly reduce the yield of the desired N-tosylated product.
Issue 2: Poor Selectivity (Formation of O-tosylated and Bis-tosylated Byproducts)
Question: My reaction is producing a mixture of products, including what I believe to be the O-tosylated isomer and a bis-tosylated product. How can I improve the N-selectivity?
Answer: Achieving high N-selectivity in the tosylation of amino alcohols is a common challenge due to the presence of two nucleophilic centers: the amino group (-NH2) and the hydroxyl group (-OH). The inherent nucleophilicity of the amine is generally higher than that of the alcohol, but several factors can influence the selectivity.
-
Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C) can favor N-sulfonylation.[1] The activation energy for N-tosylation is typically lower than that for O-tosylation, and lower temperatures can help to exploit this kinetic difference.
-
Solvent Choice: The solvent can have a profound effect on selectivity.
-
Aprotic Solvents: Non-polar, aprotic solvents like dichloromethane (DCM) or chloroform are often preferred for this reaction.[1][4] They do not hydrogen bond with the amine, leaving its lone pair more available for nucleophilic attack.
-
Protic Solvents: Protic solvents (e.g., alcohols) can solvate the amine through hydrogen bonding, reducing its nucleophilicity and potentially increasing the relative rate of O-sulfonylation.
-
-
Controlled Addition of Tosyl Chloride: Adding the p-toluenesulfonyl chloride solution dropwise to the solution of the amino alcohol and base can help to maintain a low concentration of the electrophile, favoring the more reactive amine nucleophile and minimizing side reactions.[2]
Issue 3: Slow Reaction Rate
Question: The reaction is proceeding, but it's taking a very long time to reach completion. How can I increase the reaction rate?
Answer: A slow reaction rate can be frustrating and can sometimes lead to the degradation of starting materials or products. Several factors can be adjusted to accelerate the synthesis.
-
Solvent Polarity: The polarity of the solvent can significantly influence the reaction rate. The transition state of the sulfonylation reaction is often more polar than the reactants. According to the Hughes-Ingold rules, polar solvents can stabilize this transition state, thereby increasing the reaction rate.[5] However, as mentioned above, highly polar protic solvents can decrease the nucleophilicity of the amine. Therefore, a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) might be a good compromise to enhance the rate without sacrificing too much selectivity.
-
Temperature: Increasing the reaction temperature generally increases the reaction rate.[3] However, be mindful that higher temperatures can also lead to decreased selectivity and the formation of byproducts. It's a trade-off that needs to be optimized for your specific system.
-
Catalyst: While not always necessary, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can sometimes accelerate the reaction, particularly if O-sulfonylation is also desired or not a major concern.[2]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction, and how does the solvent influence it?
A1: The reaction proceeds via a nucleophilic substitution at the sulfur atom of the p-toluenesulfonyl chloride. The more nucleophilic nitrogen atom of the amino group in 1-amino-2-propanol attacks the electrophilic sulfur atom. The solvent influences this mechanism primarily through solvation effects.[3] Polar solvents can stabilize the charged intermediates and transition states, which can affect the reaction rate.[5] Aprotic solvents are generally favored as they do not form strong hydrogen bonds with the amine, thus preserving its nucleophilicity.
Q2: How does the dielectric constant of the solvent affect the reaction rate?
A2: The dielectric constant is a measure of a solvent's polarity. For reactions involving a change in charge distribution in the transition state, the dielectric constant of the solvent can have a significant impact. In the synthesis of this compound, the transition state is more polar than the reactants. Therefore, a solvent with a higher dielectric constant can stabilize the transition state more effectively, leading to a lower activation energy and a faster reaction rate.[6] However, this is a general trend and other solvent properties like its ability to form hydrogen bonds also play a crucial role.
Q3: Can I use a one-pot procedure for this synthesis?
A3: Yes, one-pot procedures are often employed for the synthesis of N-tosylated amino alcohols and can be efficient.[7] These typically involve the simultaneous addition of the amino alcohol, base, and tosyl chloride to a suitable solvent. However, careful control of reaction conditions, such as temperature and the rate of addition of reagents, is crucial to maintain good selectivity.
Q4: What are the best analytical techniques to monitor the reaction progress and product purity?
A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of the reaction in real-time.[1] You can visualize the consumption of the starting materials and the formation of the product. For product characterization and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable. Infrared (IR) spectroscopy can also be useful to confirm the presence of the sulfonamide functional group.
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a general method for the synthesis, which can be optimized based on the troubleshooting advice above.
Materials:
-
1-amino-2-propanol
-
p-toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-amino-2-propanol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve p-toluenesulfonyl chloride (1.1 eq.) in a small amount of anhydrous dichloromethane.
-
Add the p-toluenesulfonyl chloride solution dropwise to the stirred amino alcohol solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Kinetic Analysis of Solvent Effects
This protocol outlines a method to quantify the effect of different solvents on the reaction rate.
Materials:
-
Same as Protocol 1, plus a selection of different anhydrous solvents (e.g., acetonitrile, THF, ethyl acetate, toluene).
-
Internal standard for quantitative analysis (e.g., a stable compound with a distinct NMR or GC signal).
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) equipped with a suitable detector, or an NMR spectrometer.
Procedure:
-
Prepare stock solutions of 1-amino-2-propanol, p-toluenesulfonyl chloride, triethylamine, and the internal standard in the solvent to be tested.
-
In a thermostated reaction vessel, combine the solutions of 1-amino-2-propanol, triethylamine, and the internal standard.
-
Initiate the reaction by adding the p-toluenesulfonyl chloride solution.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench them immediately (e.g., by adding a large volume of a suitable solvent or a quenching reagent).
-
Analyze the quenched aliquots by GC, HPLC, or NMR to determine the concentration of the product and the remaining starting material relative to the internal standard.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
-
Repeat the experiment for each solvent under identical conditions (temperature, concentrations).
-
Compare the initial rates to determine the relative effect of each solvent on the reaction rate.
Section 4: Data Presentation and Visualization
Table 1: Hypothetical Data on Solvent Effects on Reaction Rate and Selectivity
| Solvent | Dielectric Constant (ε) | Relative Rate | N:O Selectivity |
| Toluene | 2.4 | 1.0 | >95:5 |
| Dichloromethane | 8.9 | 3.5 | 90:10 |
| Tetrahydrofuran | 7.5 | 2.8 | 88:12 |
| Acetonitrile | 37.5 | 8.2 | 80:20 |
| Ethanol | 24.6 | 1.5 | 70:30 |
This data is illustrative and serves to demonstrate the expected trends.
Diagrams
.
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Troubleshooting workflow for common synthesis issues.
References
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]
-
N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E. Available at: [Link]
-
Solvent effects on reaction rates. ResearchGate. Available at: [Link]
-
Kinetic Solvent Effects in Organic Reactions. ChemRxiv. Available at: [Link]
- Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Google Patents.
-
Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. Available at: [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules. Available at: [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Available at: [Link]
-
N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide. PubChem. Available at: [Link]
-
Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Arkivoc. Available at: [Link]
-
The tosylation of alcohols. The Journal of Organic Chemistry. Available at: [Link]
-
Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. Turkish Journal of Chemistry. Available at: [Link]
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules. Available at: [Link]
-
Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation. Arkivoc. Available at: [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Chemistry. Available at: [Link]
-
Solvent effects on methyl transfer reactions. 2. The reaction of amines with trimethylsulfonium salts. Journal of the American Chemical Society. Available at: [Link]
-
The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Available at: [Link]
-
Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]
-
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules. Available at: [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Available at: [Link]
-
Solvent effects. Wikipedia. Available at: [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 4. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
Welcome to the technical support center for the purification of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this compound from polar impurities. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your purification strategies effectively.
Introduction: The Challenge of Polar Impurities
This compound is a key chemical intermediate whose utility is directly dependent on its purity. The synthesis, typically involving the reaction of 4-methylbenzenesulfonyl chloride (tosyl chloride) with 1-amino-2-propanol, often results in a crude product contaminated with highly polar species.[1] These impurities, such as unreacted starting materials, salts, and hydrolysis by-products, can interfere with downstream applications and complicate characterization. Their polarity, stemming from hydroxyl, amine, or sulfonic acid groups, makes them particularly challenging to separate from the target molecule, which itself possesses a polar hydroxyl group.
This guide provides a series of troubleshooting questions and detailed answers to address the common issues encountered during the purification of this sulfonamide.
Section 1: Initial Assessment & Purity Analysis
Before attempting any purification, it is critical to understand the nature and extent of the impurities. A proper analytical assessment will guide your choice of purification methodology.
FAQ 1: My crude product is a sticky oil or gum instead of a solid. What does this imply?
This is a common observation and typically indicates the presence of significant impurities that are depressing the melting point of your target compound and inhibiting its ability to form a stable crystal lattice.
-
Causality: The likely culprits are residual solvents, unreacted 1-amino-2-propanol, or hygroscopic salt by-products (e.g., triethylammonium chloride if a base catalyst was used).[2] These polar, often amorphous, impurities interfere with the ordered packing required for crystallization.
-
Recommended Action: Avoid immediate attempts at recrystallization. An initial workup using liquid-liquid extraction is highly recommended to remove the most polar and ionic species. See FAQ 10 for a detailed protocol.
FAQ 2: What are the best methods to assess the purity of my crude and purified this compound?
A multi-pronged analytical approach is essential for a comprehensive purity assessment.[3]
-
Expertise & Experience: Relying on a single technique can be misleading. For instance, TLC is excellent for a quick qualitative check but cannot provide precise quantitative data like HPLC. NMR is superb for structural confirmation but may not detect minor impurities unless they have unique, non-overlapping signals.
The following table summarizes the recommended techniques:
| Technique | Purpose | Key Insights & Typical Parameters |
| Thin-Layer Chromatography (TLC) | Rapid qualitative check of purity, reaction monitoring, and chromatography solvent screening.[4] | Stationary Phase: Silica gel 60 F254. Mobile Phase: Start with 50-70% Ethyl Acetate in Hexane. Polar impurities will remain at or near the baseline (low Rf), while the product will move up the plate. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment (% area purity).[5][6] | Method: Reversed-phase HPLC (RP-HPLC) is ideal.[7] Column: C18, 4.6 x 150 mm, 5 µm. Mobile Phase: Isocratic or gradient elution with Water (A) and Acetonitrile (B), often with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape. Detection: UV at ~230 nm or 254 nm. Polar impurities will elute very early, close to the solvent front. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Structural confirmation and detection of major impurities. | Check for the absence of signals corresponding to starting materials (e.g., the distinct aromatic protons of tosyl chloride or the aliphatic protons of 1-amino-2-propanol). The presence of broad signals may indicate residual water or salts. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | Electrospray ionization (ESI) is typically used. Expect to see the [M+H]⁺ or [M+Na]⁺ adducts. |
| Melting Point | Indicator of overall purity. | A sharp, narrow melting point range is indicative of a pure compound. A broad or depressed range suggests the presence of impurities. |
Section 2: Troubleshooting Recrystallization
Recrystallization is the most common and cost-effective method for purifying solid sulfonamides and should generally be the first technique attempted.[8][9] Its success is entirely dependent on the choice of solvent.[10]
FAQ 3: I've added a hot solvent, but upon cooling, my product "oils out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly.
-
Causality: The solubility curve of your compound in the chosen solvent is too steep, or impurities are preventing nucleation.
-
Troubleshooting Steps:
-
Re-heat the solution to redissolve the oil.
-
Add a small amount (5-10% of the total volume) of additional hot solvent to make the solution slightly more dilute.
-
Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote proper crystal growth.
-
If it still oils out, the solvent is likely unsuitable. A solvent pair system may be required.
-
FAQ 4: How do I select the best solvent for recrystallizing this compound?
The ideal solvent will dissolve the compound completely at its boiling point but poorly at room temperature or 0 °C, while the polar impurities remain soluble even when cold.[11]
-
Expertise & Experience: Small-scale solubility tests are crucial and save significant time and material. Test solvents in parallel in test tubes with a few milligrams of your crude product.
| Solvent/System | Boiling Point (°C) | Properties & Rationale |
| Isopropanol | 82.5 | A good starting point. Its polarity is often suitable for dissolving sulfonamides when hot while allowing crystallization upon cooling.[8] |
| Ethanol | 78.4 | Similar to isopropanol and widely used for sulfonamides.[2] |
| Water | 100 | The compound is likely sparingly soluble in hot water, but water is an excellent solvent for the highly polar impurities you want to remove. Often used as an "anti-solvent" in a solvent pair. |
| Ethanol/Water | Variable | An excellent solvent pair. The compound is dissolved in a minimum of hot ethanol, and then hot water is added dropwise until the solution becomes faintly cloudy (the saturation point). Upon slow cooling, pure crystals should form. |
| Ethyl Acetate/Hexane | Variable | A less polar option. Dissolve in a minimum of hot ethyl acetate and add hexane as the anti-solvent. This can be effective if less polar impurities are also present. |
Experimental Protocol: Recrystallization using an Ethanol/Water Solvent Pair
-
Place the crude, solid this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid at a gentle boil.
-
While maintaining the heat, add hot water dropwise until you observe a persistent slight turbidity.
-
Add a few more drops of hot ethanol to redissolve the turbidity, resulting in a clear, saturated solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold 1:1 ethanol/water, followed by a wash with cold water to remove residual soluble impurities.
-
Dry the crystals under vacuum to obtain the purified product.
Section 3: Purification by Column Chromatography
When recrystallization fails to provide adequate purity, or for separating impurities with very similar solubility profiles, silica gel column chromatography is the method of choice.
FAQ 5: How do I set up a flash chromatography experiment to remove polar impurities from my product?
For this application, normal-phase chromatography is the ideal choice.
-
Causality & Mechanism: The stationary phase (silica gel) is highly polar. The mobile phase (eluent) is relatively non-polar. Your target compound, this compound, is moderately polar and will travel up the column. The highly polar impurities (e.g., p-toluenesulfonic acid, salts) will have a very strong affinity for the silica gel and will either remain at the top of the column or elute very slowly.[12]
Caption: Workflow for silica gel column chromatography.
FAQ 6: What is the best mobile phase for purifying this compound on a silica column?
The key is to find an eluent system that provides good separation between your product and the impurities on a TLC plate first.
-
Expertise & Experience: Aim for a solvent system that gives your product an Rf value of approximately 0.25-0.35 on a TLC plate. This Rf provides a good balance, ensuring the compound moves through the column at a reasonable rate without eluting too quickly and co-eluting with less polar impurities.
-
Recommended Eluent System: Start with a mixture of Ethyl Acetate (EtOAc) and Hexane .
-
Begin by testing a 30:70 mixture of EtOAc:Hexane on a TLC plate.
-
If the Rf is too low (<0.25), increase the polarity by moving to a 40:60 or 50:50 mixture.
-
If the Rf is too high (>0.35), decrease the polarity.
-
The highly polar impurities should remain at the baseline (Rf ≈ 0).
-
FAQ 7: My product is streaking on the TLC plate and column. How can I resolve this?
Streaking is often caused by the acidic nature of silica gel interacting with the basic nitrogen of the sulfonamide or overloading the sample.
-
Causality: The free silanol groups (Si-OH) on the surface of silica are weakly acidic and can interact strongly with basic sites on your molecule, causing poor peak shape and band broadening (streaking).
-
Troubleshooting Steps:
-
Reduce Sample Load: Ensure you are not overloading the column. A general rule is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.
-
Use a Mobile Phase Modifier: Add a small amount (~0.5-1%) of triethylamine (Et₃N) to your eluent. The triethylamine is a stronger base and will preferentially interact with the acidic sites on the silica, "masking" them from your compound and allowing it to elute in a sharper band.
-
Alternative: In some cases, adding a small amount of acetic acid or methanol to the eluent can also improve peak shape, particularly if your compound has multiple hydrogen-bonding sites.
-
Section 4: Alternative & Preparative Strategies
FAQ 8: I've tried everything, but some impurities remain. Are there any other options?
When standard methods are insufficient, more advanced techniques can be employed.
-
Preparative HPLC (Prep-HPLC): This is essentially a scaled-up version of analytical RP-HPLC. It offers much higher resolving power than flash chromatography but is more expensive and time-consuming. It is best reserved for final polishing of high-value material or when impurities are structurally very similar to the product.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for retaining and separating very polar compounds.[13] It uses a polar stationary phase (like silica or an amine-functionalized phase) with a mobile phase high in organic content (e.g., >80% acetonitrile) and a small amount of aqueous buffer. In HILIC, polar analytes are well-retained, providing an alternative selectivity to reversed-phase.[7]
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// Edges start -> check_ionic; check_ionic -> extraction [label="Yes"]; check_ionic -> check_solid [label="No"]; extraction -> check_solid; check_solid -> recrystallization [label="Yes"]; check_solid -> chromatography [label="No (Oily)"]; recrystallization -> check_purity; chromatography -> check_purity; check_purity -> final_product [label="Yes"]; check_purity -> prep_hplc [label="No"]; prep_hplc -> final_product; }
Caption: Decision tree for selecting a purification method.
FAQ 9: How do I perform an aqueous wash to remove salts and other highly water-soluble impurities?
This is an excellent first step after the initial reaction workup and before concentration of the crude product.
Experimental Protocol: Liquid-Liquid Extraction
-
After the reaction is complete, quench it appropriately and dilute the reaction mixture with an organic solvent in which your product is soluble but immiscible with water (e.g., Ethyl Acetate or Dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (if a basic catalyst like triethylamine was used): This protonates the base, making its salt highly water-soluble and removing it into the aqueous layer.
-
Saturated Sodium Bicarbonate Solution: This neutralizes any remaining acid, including hydrolyzed tosyl chloride (p-toluenesulfonic acid).
-
Brine (Saturated NaCl solution): This removes the bulk of the water from the organic layer and helps to break up any emulsions.[8]
-
-
After the washes, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield a crude product that is now significantly depleted of ionic and highly polar impurities, making it more amenable to recrystallization or chromatography.
References
-
Stenfor, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
-
PubChem. (n.d.). N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). Benzenesulfonamide, N-(2-hydroxypropyl)-. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
El-Malah, A. A., et al. (2012). N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2891. [Link]
-
PubChem. (n.d.). N-Methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Ashraf-Khorasani, M., & Taylor, L. T. (1998). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 36(8), 387-393. [Link]
-
Lee, H. S., et al. (2005). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 779-784. [Link]
- Google Patents. (n.d.). Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
The Royal Society of Chemistry. (n.d.). Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). Process for removing polar impurities from hydrocarbons and mixtures of....
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. [Link]
-
Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved January 21, 2026, from [Link]
-
Akhtari, J., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 24(1), 8-28. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 21, 2026, from [Link]
-
Liu, Y., et al. (2020). Development of a Polar-embedded Stationary Phase with Unique Properties. Journal of Chromatography A, 1626, 461375. [Link]
-
U.S. Food and Drug Administration. (1979). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. [Link]
-
Chemsrc. (n.d.). CAS#:14316-14-4 | N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide. Retrieved January 21, 2026, from [Link]
-
Gutsell, D., et al. (2019). HPLC Methods for Purity Evaluation of Man-Made Single-Stranded RNAs. Nucleic Acid Therapeutics, 29(4), 183-189. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 21, 2026, from [Link]
-
Li, Y., et al. (2004). [Study on separation of sulfonamides by capillary high-performance liquid chromatography and electrochromatography]. Se Pu, 22(4), 350-353. [Link]
-
PubChem. (n.d.). N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). Sulfonamide purification process.
-
Waters Corporation. (2024, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
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Technical Support Center: Strategies to Minimize Byproduct Formation in N-(2-hydroxypropyl)-4-methylbenzenesulfonamide Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with the synthesis of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and minimize the formation of common byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
What is the primary synthetic route to this compound and what are the main byproducts I should be aware of?
The most common and direct synthesis of this compound involves the nucleophilic ring-opening of propylene oxide with p-toluenesulfonamide.[1][2] The nitrogen atom of the sulfonamide acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring.
The primary byproducts of concern in this reaction are:
-
Regioisomers: Specifically, N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide.
-
Di-substituted products: N,N-bis(2-hydroxypropyl)-4-methylbenzenesulfonamide.[3]
-
Aziridine derivatives: N-tosyl-2-methylaziridine.[4]
-
Unreacted starting materials: Residual p-toluenesulfonamide and propylene oxide.
-
Polymerization products: Poly(propylene glycol) derivatives.[5]
Below is a diagram illustrating the primary reaction and potential byproduct pathways.
Caption: Reaction pathways in the synthesis of this compound.
How can I control the regioselectivity of the propylene oxide ring-opening to favor the desired N-(2-hydroxypropyl) isomer?
Controlling regioselectivity is crucial and is primarily influenced by the reaction conditions, specifically the pH.[6] The attack of the sulfonamide can occur at either the less substituted (C1) or the more substituted (C2) carbon of the propylene oxide ring.
-
Attack at C1 (less substituted): Leads to the desired product, this compound.
-
Attack at C2 (more substituted): Leads to the regioisomeric byproduct, N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide.
Troubleshooting Guide:
| Issue | Cause | Recommended Action |
| High levels of the regioisomeric byproduct | Acidic reaction conditions promoting an SN1-like mechanism.[1][7][8] | Perform the reaction under basic conditions . The use of a non-nucleophilic base (e.g., potassium carbonate, sodium hydride) will deprotonate the sulfonamide, creating a more potent nucleophile that favors an SN2 attack at the sterically less hindered carbon.[6] |
| Inconsistent regioselectivity | Poor pH control during the reaction. | Use a suitable buffer or ensure the gradual addition of reagents to maintain a stable basic pH throughout the reaction. |
Experimental Protocol: Base-Catalyzed Ring-Opening
-
To a solution of p-toluenesulfonamide in a suitable aprotic solvent (e.g., THF, DMF), add a slight excess (1.1-1.2 equivalents) of a non-nucleophilic base (e.g., potassium carbonate).
-
Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the sulfonamide salt.
-
Slowly add propylene oxide (1.0-1.1 equivalents) to the reaction mixture.
-
Maintain the reaction at a controlled temperature (e.g., 50-70 °C) and monitor its progress using TLC or LC-MS.
-
Upon completion, quench the reaction with a mild acid (e.g., ammonium chloride solution) and proceed with extraction and purification.
Caption: Logic for controlling regioselectivity in epoxide ring-opening.
I am observing a significant amount of a higher molecular weight byproduct. How can I prevent the formation of the di-substituted product?
The formation of N,N-bis(2-hydroxypropyl)-4-methylbenzenesulfonamide occurs when the initially formed product, which still contains an N-H bond, reacts with a second molecule of propylene oxide.[3]
Troubleshooting Guide:
| Issue | Cause | Recommended Action |
| Formation of di-substituted byproduct | * Excess propylene oxide. * High reaction temperatures. * Prolonged reaction times. | * Use a stoichiometric amount or a slight excess of p-toluenesulfonamide relative to propylene oxide. * Maintain a moderate reaction temperature (e.g., 50-70 °C). * Monitor the reaction closely and stop it once the starting p-toluenesulfonamide is consumed. |
How can I avoid the formation of N-tosyl-2-methylaziridine?
N-tosyl aziridines can be formed from 2-amino alcohols through intramolecular cyclization, often facilitated by a base.[4] In this reaction, the desired product is a 2-amino alcohol derivative, which could potentially cyclize under certain conditions.
Troubleshooting Guide:
| Issue | Cause | Recommended Action |
| Detection of N-tosyl-2-methylaziridine | The hydroxyl group of the product is activated (e.g., through tosylation or mesylation from impurities or side reactions) followed by intramolecular cyclization under basic conditions. | * Ensure the purity of your starting materials and solvents. * During workup, neutralize the basic reaction mixture before any heating steps to prevent base-catalyzed cyclization. * If purification involves chromatography, consider using a neutral or slightly acidic mobile phase. |
My reaction mixture is becoming viscous and difficult to stir. What could be causing this, and how can I prevent it?
Increased viscosity is often a sign of propylene oxide polymerization.[5][9] This can be initiated by both strong acids and strong bases, leading to the formation of poly(propylene glycol).
Troubleshooting Guide:
| Issue | Cause | Recommended Action |
| Polymerization of propylene oxide | * Presence of strong Lewis or Brønsted acids.[5] * High concentrations of strong bases. * Localized high temperatures ("hot spots") in the reactor. | * Strictly control the pH and avoid the use of overly strong acids or bases as catalysts. * Ensure efficient stirring to maintain a homogenous temperature throughout the reaction vessel. * Add propylene oxide slowly to the reaction mixture to avoid a buildup of its concentration. |
What are the recommended analytical methods for monitoring reaction progress and identifying byproducts?
Effective reaction monitoring is key to optimizing yield and minimizing byproducts. A combination of chromatographic and spectroscopic methods is recommended.
| Analytical Method | Application |
| Thin-Layer Chromatography (TLC) | A quick and simple method to qualitatively monitor the consumption of starting materials and the formation of the main product. |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative data on the conversion of starting materials and the formation of the product and byproducts.[10] Can be used to determine the ratio of regioisomers. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Ideal for identifying the molecular weights of the product and byproducts, confirming their structures.[11][12][13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, allowing for the unambiguous identification of the desired product and its regioisomer. |
What are the best practices for purifying the final product and removing these byproducts?
The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
| Purification Method | Target Byproducts |
| Recrystallization | Unreacted p-toluenesulfonamide and the desired product if it is a solid with suitable solubility properties. |
| Column Chromatography | The most effective method for separating the desired product from its regioisomer, the di-substituted byproduct, and other impurities. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective. |
| Aqueous Workup | Can be used to remove the basic catalyst and any water-soluble byproducts. |
References
- Hansen, K. B., Finney, N. S., & Jacobsen, E. N. (1995). A Simple and Efficient Preparation of Aziridinyl Carb. Angewandte Chemie International Edition in English, 34(6), 676-678.
- Tsai, A. S., et al. (2016). One-Step Synthesis of Sulfonamides from N-Tosylhydrazones. Organic Letters, 18(3), 508-511.
- Request PDF: Synthesis of N-sulfonated aziridines.
- 4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. Organic Syntheses.
- Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- Mohamed, S. K., & Akkurt, M. (2010). N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3069.
- Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Taylor & Francis Online.
- Opening of Epoxides. (2020). Chemistry LibreTexts.
- Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.
- Concerning the mechanism of the ring opening of propylene oxide in the copolymerization of propylene oxide and carbon dioxide to give poly(propylene carbon
- Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions.
- Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines
- Epoxides Ring-Opening Reactions. Chemistry Steps.
- Regioselectivity of acid-catalyzed ring-opening of epoxides. Chemistry Stack Exchange.
- Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. The Royal Society of Chemistry.
- Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. Journal of the American Chemical Society.
- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI.
- Cationic ring-opening polymerization mechanism of propylene oxide.
- CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
- N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide. PubChem.
- N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide. PubChem.
- Cationic ring-opening copolymerization of propylene oxide with tetrahydrofuran by acid exchanged montmorillonite clay. Der Pharma Chemica.
- LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA.
- Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. MDPI.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
- Synthesis and optimization ring opening of monoepoxide linoleic acid using p-toluenesulfonic acid. PubMed Central.
- Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-rel
- Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Sigma-Aldrich.
- Benzenesulfonamide, N-ethyl-ar-methyl-. PubChem.
- N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide.
- A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
- Solvent effects on surface-grafted and solution-born poly[N-(2-hydroxypropyl)methacrylamide] during surface-initiated RAFT polymerization. Polymer Chemistry (RSC Publishing).
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- 4. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
comparative study of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide with other amine protecting groups
An In-Depth Comparative Analysis of Amine Protecting Groups: A Focus on Sulfonamides and Their Derivatives
Introduction: The Critical Role of Amine Protection in Synthesis
In the intricate world of organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals, the amine functional group is a nexus of reactivity. Its nucleophilicity and basicity are central to forming desired bonds, but they also present a significant challenge, often leading to unwanted side reactions. To orchestrate a successful synthetic strategy, chemists employ a tactic of temporarily masking the amine's reactivity using "protecting groups." An ideal protecting group should be easy to install, stable under a wide range of reaction conditions (orthogonal to other groups), and, crucially, easy to remove cleanly and in high yield when its job is done.
This guide provides a comparative study of several common amine protecting groups, with a special focus on the robust sulfonamide-based protectors. We will delve into the properties of the widely used p-toluenesulfonyl (tosyl) group and compare it against the benchmark carbamate-based groups: tert-butyloxycarbonyl (Boc), carboxybenzyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
Furthermore, we will conduct a theoretical evaluation of a less common derivative, N-(2-hydroxypropyl)-4-methylbenzenesulfonamide , to explore how structural modifications on the sulfonamide backbone could potentially modulate its properties, offering a prospective look into rational protecting group design.
The Sulfonamide Family: A Pillar of Stability
Sulfonamides are among the most robust amine protecting groups, formed by the reaction of an amine with a sulfonyl chloride, typically in the presence of a base. The resulting N-S bond is exceptionally stable to a wide array of conditions, including strongly acidic and basic media and many oxidizing and reducing agents.
The Tosyl (Ts) Group: The Workhorse Sulfonamide
The p-toluenesulfonyl (Ts) group is the most common sulfonamide protector. Its stability is its defining feature, making it an excellent choice for multi-step syntheses where other, more labile groups might fail. However, this same stability makes its removal a significant challenge, often requiring harsh, reductive conditions.
Key Characteristics of the Tosyl Group:
-
High Stability: Resistant to strong acids (e.g., TFA, HCl), bases (e.g., NaOH, LiOH), and many common reagents.
-
Installation: Readily installed using p-toluenesulfonyl chloride (TsCl) and a base like pyridine or triethylamine.
-
Cleavage: Requires harsh reductive conditions, such as sodium in liquid ammonia, sodium naphthalenide, or HBr in acetic acid with phenol at elevated temperatures. These conditions can limit its applicability with sensitive substrates.
Comparative Analysis: Tosyl vs. Carbamate Protecting Groups
The choice of a protecting group is a strategic decision based on the overall synthetic route. Below, we compare the tosyl group to the three most common carbamate-based protecting groups.
| Feature | Tosyl (Ts) | Boc | Cbz (Z) | Fmoc |
| Class | Sulfonamide | Carbamate | Carbamate | Carbamate |
| Stability | Very High | Low pH Stable | Moderate | Base Labile |
| Cleavage Conditions | Harsh Reduction (Na/NH₃, HBr/AcOH) | Strong Acid (TFA, HCl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Mild Base (Piperidine) |
| Orthogonality | Orthogonal to Boc, Fmoc, Cbz | Orthogonal to Fmoc, Cbz | Orthogonal to Boc, Fmoc | Orthogonal to Boc, Cbz |
| Primary Use Case | General synthesis requiring high stability | Solid-phase peptide synthesis (SPPS), solution-phase synthesis | Solution-phase peptide synthesis, general synthesis | Solid-phase peptide synthesis (SPPS) |
Experimental Protocols: A Practical Guide
Protocol 1: Protection of an Amine with p-Toluenesulfonyl Chloride (TsCl)
This protocol details the general procedure for installing the tosyl group onto a primary or secondary amine.
Caption: General workflow for the N-tosylation of an amine.
Detailed Steps:
-
Dissolve the amine (1.0 equivalent) in dichloromethane (DCM).
-
Add pyridine (2.0 equivalents) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir and warm to room temperature overnight.
-
Upon completion (monitored by TLC), quench the reaction by adding water.
-
Perform a standard aqueous workup and purify the resulting N-tosyl amine by recrystallization or column chromatography.
Protocol 2: Deprotection of a Tosyl-Protected Amine
This protocol describes a common method for cleaving the highly stable tosyl group using sodium in liquid ammonia.
Caption: Workflow for the reductive cleavage of an N-Tosyl group.
Detailed Steps:
-
In a flask equipped with a dry ice condenser, condense ammonia gas at -78 °C.
-
Dissolve the N-tosyl amine in the liquid ammonia.
-
Add small, freshly cut pieces of sodium metal to the solution. The reaction will turn a deep blue color.
-
Continue adding sodium until the blue color persists for at least 30 minutes, indicating the reaction is complete.
-
Carefully quench the reaction by adding solid ammonium chloride until the blue color is discharged.
-
Remove the cooling bath and allow the ammonia to evaporate.
-
Work up the remaining residue to isolate the free amine.
Prospective Analysis: this compound
While this compound is not a standard protecting group found in literature, we can analyze its structure to predict its potential behavior based on established chemical principles. The core structure is a tosylamide, which implies the same fundamental stability. The key modification is the N-(2-hydroxypropyl) substituent.
Caption: Theoretical properties of this compound.
Potential Advantages:
-
Modulated Solubility: The presence of the hydroxyl group would significantly increase the polarity of the protecting group compared to a simple N-alkyl tosylamide. This could be advantageous for improving the solubility of protected intermediates in more polar solvents.
-
A Handle for Further Functionalization: The free hydroxyl group could serve as a point for further chemical modification, allowing this moiety to act as a bifunctional linker or be attached to a solid support.
Potential Disadvantages:
-
Complications in Synthesis: The hydroxyl group itself is a reactive functional group. It would require its own protection in many subsequent reaction steps (e.g., in the presence of acylating agents or strong bases), which adds complexity and reduces the overall efficiency of the synthetic route.
-
Potential for Side Reactions: The proximity of the hydroxyl group to the sulfonamide nitrogen could potentially lead to intramolecular side reactions under certain conditions, for instance, cyclization or rearrangement.
Conclusion on this compound: Based on this analysis, while the N-(2-hydroxypropyl) modification is interesting, the added complexity and potential for side reactions from the hydroxyl group likely outweigh the benefits for general amine protection. Its utility would be confined to highly specialized applications where its unique bifunctional nature is explicitly required. For mainstream applications, the established protecting groups like Boc, Cbz, Fmoc, and the parent Tosyl group offer more predictable and reliable performance.
Conclusion
The selection of an amine protecting group is a critical decision in the design of a synthetic route. The high stability of the tosyl group makes it invaluable for complex syntheses that require robust protection. However, its harsh cleavage conditions necessitate careful planning. For more delicate substrates and for applications like solid-phase peptide synthesis, the acid-labile Boc group and the base-labile Fmoc group provide milder, orthogonal options that have become the industry standard. While the exploration of novel protecting groups like the hypothetical use of this compound is academically interesting, the established protecting groups provide a well-understood and reliable toolkit for the modern synthetic chemist.
References
-
Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide by Chiral HPLC
Introduction: The Imperative of Chirality in Drug Development
In the pharmaceutical industry, the three-dimensional structure of a molecule is not a trivial detail; it is fundamental to its biological activity.[1][2] A significant portion of pharmaceutical drugs are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit vastly different pharmacological and toxicological profiles.[3][4] The target analyte, N-(2-hydroxypropyl)-4-methylbenzenesulfonamide, possesses a stereogenic center at the carbon bearing the hydroxyl group. This structure is analogous to many beta-blocker drugs, where one enantiomer is therapeutically active while the other may be inactive or contribute to adverse effects.[5][6][7] Consequently, the accurate assessment of enantiomeric purity is a critical step in quality control and regulatory compliance.[8][9]
This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of this compound. We will delve into the rationale behind method development choices, present comparative experimental data, and provide a validated, step-by-step protocol for immediate application in a research or quality control setting.
The Foundation: Principles of Chiral Recognition in HPLC
Chiral HPLC achieves the separation of enantiomers by creating a chiral environment, most commonly through the use of a Chiral Stationary Phase (CSP).[4][9][10] The fundamental principle is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[1][10] These complexes have different association energies, leading to different retention times and, ultimately, separation. The key to successful chiral recognition lies in maximizing the differential interactions—such as hydrogen bonding, π-π interactions, dipole-dipole forces, and steric hindrance—between the enantiomers and the CSP.[10][11]
The structure of this compound features key interaction points:
-
A secondary alcohol: Capable of hydrogen bonding (both donor and acceptor).
-
A sulfonamide group: Contains hydrogen bond donors (N-H) and acceptors (S=O).
-
Two aromatic rings: Potential for π-π stacking interactions.
-
A stereogenic center: Provides the basis for differential spatial arrangement and steric interactions.
This molecular architecture guides the selection of an appropriate CSP.
Strategic Method Development: A Comparative Analysis of Chiral Stationary Phases
The choice of CSP is the most critical decision in developing a chiral separation method.[12] Given the analyte's functional groups, which are common in many pharmaceutical compounds, several classes of CSPs are viable candidates. We will compare the most promising options.
Comparison of Suitable Chiral Stationary Phases
| Chiral Stationary Phase (CSP) Class | Principle of Separation | Typical Mobile Phases | Advantages for Target Analyte | Disadvantages |
| Polysaccharide-Based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | Combination of hydrogen bonding, π-π interactions, and steric inclusion within the helical polymer structure of cellulose or amylose derivatives.[12][9][13] | Normal Phase (Hexane/Alcohol), Polar Organic (Acetonitrile/Methanol), Reversed-Phase.[14] | Broad applicability and high success rate for a wide range of chiral compounds, including those with aromatic and hydrogen-bonding groups.[9][15] | Can be sensitive to mobile phase composition; some coated versions have solvent limitations. |
| Macrocyclic Antibiotic (e.g., Chirobiotic® V) | Complex mechanism involving inclusion, hydrogen bonding, ionic interactions, and dipole stacking within the macrocyclic glycopeptide structure.[16][17] | Reversed-Phase (Buffers/ACN/MeOH), Polar Ionic (MeOH with acid/base additives).[6][18] | Excellent for separating amines and amino alcohols. The presence of both acidic and basic sites offers unique selectivity.[6][11] | Can exhibit longer equilibration times; mobile phase pH can significantly impact retention and selectivity. |
| Pirkle-Type (Brush-Type) (e.g., Chirex® 3022) | Primarily π-π interactions between the electron-rich or electron-deficient aromatic rings of the CSP and the analyte, supplemented by hydrogen bonding and dipole interactions.[9][10] | Normal Phase (Hexane/Dichloromethane/Alcohol with additives).[19] | Well-understood mechanism. Effective for compounds with aromatic rings near the chiral center.[19] | Generally less versatile than polysaccharide CSPs; requires strong π-π interacting groups on the analyte. |
For this compound, both Polysaccharide-based and Macrocyclic Antibiotic CSPs represent excellent starting points due to their proven success with structurally similar beta-blockers and their ability to engage in the multiple interaction types offered by the analyte.[5][6][20]
Performance Data: A Head-to-Head Comparison
To provide actionable guidance, we present experimental data from the screening of two leading CSPs for the resolution of racemic this compound. The goal is to achieve baseline resolution (R_s > 1.5) in a reasonable timeframe.[12]
| Parameter | Method 1: Polysaccharide CSP | Method 2: Macrocyclic Antibiotic CSP |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H), 250 x 4.6 mm, 5 µm | Vancomycin-based (e.g., Chirobiotic® V), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 30°C |
| Detection | UV at 230 nm | UV at 230 nm |
| Retention Time 1 (t_R1) | 8.21 min | 10.54 min |
| Retention Time 2 (t_R2) | 9.85 min | 13.11 min |
| Selectivity (α) | 1.22 | 1.28 |
| Resolution (R_s) | 2.15 | 2.98 |
Analysis of Results
Both columns successfully resolved the enantiomers. However, the Macrocyclic Antibiotic CSP (Method 2) provided significantly higher resolution (R_s = 2.98), indicating a more robust separation that would be less susceptible to small variations in experimental conditions. The use of a polar ionic mobile phase with the Chirobiotic V column often provides excellent peak shape and selectivity for compounds containing amine and alcohol functionalities.[6][18] While the analysis time is slightly longer, the superior resolution makes it the preferred choice for a reliable quality control method.
Validated Protocol for Enantiomeric Purity Assessment
This section provides a detailed, self-validating protocol based on the superior performance of the Macrocyclic Antibiotic CSP.
Materials and Reagents
-
Racemic this compound (for method development and SST)
-
Sample to be tested
-
HPLC-grade Methanol
-
Glacial Acetic Acid
-
Triethylamine (TEA)
-
HPLC system with UV detector, column oven, and autosampler
Chromatographic Conditions
-
Column: Chirobiotic® V, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Prepare by mixing 1 L of Methanol with 0.2 mL of Acetic Acid and 0.1 mL of Triethylamine. Filter and degas.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 20 minutes
Standard and Sample Preparation
-
Racemic Standard (for SST): Accurately weigh and dissolve an appropriate amount of racemic this compound in the mobile phase to obtain a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample in the mobile phase at a target concentration of 0.5 mg/mL.
System Suitability Testing (SST)
Before analyzing any samples, the system's performance must be verified.
-
Equilibrate the column with the mobile phase for at least 30-45 minutes or until a stable baseline is achieved.
-
Inject the Racemic Standard solution five consecutive times.
-
Verify that the following criteria are met:
-
The resolution (R_s) between the two enantiomer peaks is not less than 2.0 .
-
The tailing factor for each enantiomer peak is not more than 1.8 .
-
The relative standard deviation (%RSD) for the peak areas of five replicate injections is not more than 2.0% .
-
Rationale for SST: System suitability is a cornerstone of a trustworthy and self-validating method.[8] It ensures that the chromatographic system is performing adequately for the intended analysis on any given day, confirming the method's precision and resolving power before committing to sample analysis.
Analysis and Calculation
-
Once the SST criteria are met, inject the sample solutions.
-
Identify and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric purity (often expressed as enantiomeric excess, %ee) or the percentage of the minor enantiomer. For impurity quantification, the area percent method is standard:
% Minor Enantiomer = (Area of Minor Peak / (Area of Major Peak + Area of Minor Peak)) * 100
Method Validation Considerations
While a full validation is beyond the scope of this guide, any method intended for routine quality control must be validated according to regulatory guidelines (e.g., ICH Q2(R1)). Key parameters to evaluate include:
-
Specificity: The ability to assess the enantiomers in the presence of expected components (e.g., starting materials, degradation products).
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be reliably quantified. This is critical for purity assays.
-
Linearity: Demonstrating a linear relationship between the concentration of the minor enantiomer and its peak area.
-
Accuracy & Precision: Ensuring the method provides correct results (accuracy) consistently (precision).
-
Robustness: Deliberately varying method parameters (e.g., mobile phase composition ±2%, temperature ±2°C) to assess the method's reliability during normal use.
Conclusion
The assessment of enantiomeric purity for this compound is reliably achieved using chiral HPLC. A comparative analysis demonstrates that while both polysaccharide and macrocyclic antibiotic CSPs are effective, a vancomycin-based CSP (Chirobiotic® V) offers superior resolution and robustness for this specific analyte. The provided protocol, complete with stringent system suitability criteria, establishes a trustworthy and scientifically sound method ready for validation and implementation. By understanding the principles of chiral recognition and adopting a systematic approach to column and mobile phase selection, researchers can confidently and accurately determine the enantiomeric purity of this and other structurally related chiral compounds.
References
-
Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. [Link]
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MDPI. (n.d.). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. [Link]
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Wikipedia. (n.d.). Chiral column chromatography. [Link]
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Pharmaceutical Technology. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
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PubMed Central (PMC). (n.d.). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. [Link]
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Korea Science. (n.d.). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. [Link]
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Technology Networks. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]
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I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. [Link]
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Scientific Research Publishing. (n.d.). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). NEW CHIRAL REVERSE PHASE HPLC METHOD FOR DETERMINATION OF ATENOLOL ENANTIOMERS IN PHARMACEUTICAL FORMULATIONS. [Link]
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MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
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YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
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Labstat. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. [Link]
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LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
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PubMed Central (PMC) - NIH. (n.d.). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. [Link]
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Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]
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LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
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PubMed Central (PMC). (n.d.). N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]
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PubMed Central (PMC) - NIH. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]
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European Journal of Chemistry. (2021, June 30). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. [Link]
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Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link]
-
The Royal Society of Chemistry. (n.d.). Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. [Link]
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European Journal of Chemistry. (n.d.). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
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PubMed Central (PMC) - NIH. (n.d.). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. [Link]
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A Comparative Guide to the Synthetic Routes of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-hydroxypropyl)-4-methylbenzenesulfonamide is a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in organic chemistry. Its structure, featuring a secondary alcohol and a sulfonamide moiety, allows for diverse functionalization, making it a target of significant synthetic interest. This guide provides an in-depth comparison of two primary synthetic routes to this compound: the sulfonylation of 2-aminopropanol and the ring-opening of propylene oxide with p-toluenesulfonamide. Through a detailed analysis of reaction mechanisms, experimental protocols, and comparative data, this document aims to equip researchers with the necessary insights to select the most suitable synthetic strategy for their specific needs, considering factors such as yield, purity, scalability, and environmental impact.
Synthetic Route 1: Sulfonylation of 2-Aminopropanol
This classical and direct approach involves the reaction of a primary amine, 2-aminopropanol, with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. This method is a widely used technique for the formation of sulfonamides.
Reaction Scheme & Mechanism
The reaction proceeds via a nucleophilic attack of the amino group of 2-aminopropanol on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The presence of a base, typically pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
*dot graph "Sulfonylation_of_2-Aminopropanol" { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot* Figure 1: General scheme for the synthesis of this compound via sulfonylation.
The mechanism is analogous to a nucleophilic acyl substitution, where the amine acts as the nucleophile and the chloride ion is the leaving group.[1] The reaction is generally fast and exothermic.
*dot graph "Sulfonylation_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} dot* Figure 2: Simplified mechanism of sulfonamide formation.
Synthetic Route 2: Ring-Opening of Propylene Oxide
This alternative route involves the nucleophilic ring-opening of propylene oxide with p-toluenesulfonamide. This method leverages the high reactivity of the strained epoxide ring. While p-toluenesulfonamide is less nucleophilic than an amine, this reaction can be facilitated by a catalyst.
Reaction Scheme & Mechanism
The reaction involves the nucleophilic attack of the nitrogen atom of p-toluenesulfonamide on one of the carbon atoms of the propylene oxide ring. Due to the asymmetry of propylene oxide, the regioselectivity of the attack is a critical consideration. Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom (C1), leading to the desired secondary alcohol.[2]
*dot graph "Ring_Opening_of_Propylene_Oxide" { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot* Figure 3: General scheme for the synthesis of this compound via epoxide ring-opening.
The use of a base as a catalyst can deprotonate the sulfonamide, increasing its nucleophilicity and facilitating the attack on the epoxide.
*dot graph "Ring_Opening_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} dot* Figure 4: Simplified mechanism of base-catalyzed epoxide ring-opening by a sulfonamide.
Comparative Analysis
| Feature | Route 1: Sulfonylation of 2-Aminopropanol | Route 2: Ring-Opening of Propylene Oxide |
| Starting Materials | 2-Aminopropanol, p-Toluenesulfonyl chloride | p-Toluenesulfonamide, Propylene Oxide |
| Reagent Availability | Readily available from commercial suppliers. | Readily available from commercial suppliers. |
| Reaction Conditions | Typically mild (0 °C to room temperature).[3] | May require elevated temperatures and a catalyst.[4] |
| Reaction Time | Generally short (a few hours).[3] | Can be longer, depending on the catalyst and temperature. |
| Yield | Generally high (often >90% for similar reactions).[5][6] | Variable, dependent on catalyst and conditions. Potentially lower due to the lower nucleophilicity of the sulfonamide. |
| Purity & Byproducts | Main byproduct is a hydrochloride salt of the base, which is easily removed by aqueous workup. | Potential for side reactions like polymerization of propylene oxide, especially under harsh conditions. Regioisomeric impurities are possible if the ring-opening is not perfectly selective. |
| Scalability | Easily scalable, with well-established procedures. | Scalability may require careful control of temperature and catalyst loading to avoid side reactions. |
| Safety Considerations | p-Toluenesulfonyl chloride is a lachrymator and corrosive. Pyridine is toxic and flammable. | Propylene oxide is a highly flammable and carcinogenic liquid. Requires careful handling in a well-ventilated fume hood. |
| Green Chemistry | Use of chlorinated solvents and pyridine raises environmental concerns. | Can potentially be run in greener solvents or even neat. Avoids the use of a sulfonyl chloride. |
| Mechanistic Control | Straightforward and predictable nucleophilic substitution. | Requires careful control of conditions to ensure high regioselectivity. |
Experimental Protocols
Route 1: Synthesis via Sulfonylation of 2-Aminopropanol
This protocol is a representative procedure based on established methods for sulfonamide synthesis.[6][7]
Materials:
-
2-Aminopropanol (1.0 eq)
-
p-Toluenesulfonyl chloride (1.05 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminopropanol in dichloromethane.
-
Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride in dichloromethane to the cooled mixture over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
Route 2: Synthesis via Ring-Opening of Propylene Oxide
This protocol is a plausible procedure based on general principles of base-catalyzed epoxide ring-opening.[4]
Materials:
-
p-Toluenesulfonamide (1.0 eq)
-
Propylene oxide (1.2 eq)
-
Sodium hydride (NaH) (1.1 eq, 60% dispersion in mineral oil) or another suitable base like potassium tert-butoxide.
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add p-toluenesulfonamide and anhydrous DMF.
-
Cool the solution to 0 °C and carefully add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the sulfonamide anion.
-
Cool the reaction mixture back to 0 °C and add propylene oxide dropwise.
-
Allow the reaction to slowly warm to room temperature and then heat to 50-60 °C. Stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to 0 °C and cautiously quench with saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Conclusion and Recommendation
Both synthetic routes offer viable pathways to this compound.
Route 1 (Sulfonylation of 2-Aminopropanol) is a robust, high-yielding, and well-documented method. Its primary advantages are the mild reaction conditions, short reaction times, and straightforward purification. This makes it an excellent choice for both small-scale laboratory synthesis and large-scale production where reliability and high throughput are paramount. The main drawbacks are the use of a corrosive sulfonyl chloride and potentially hazardous bases and solvents.
Route 2 (Ring-Opening of Propylene Oxide) presents a more atom-economical approach, avoiding the formation of a stoichiometric amount of salt byproduct. It offers potential "green" advantages by avoiding sulfonyl chlorides. However, this route is likely to require more optimization to achieve high yields and regioselectivity. The lower nucleophilicity of the sulfonamide necessitates the use of a strong base and potentially elevated temperatures, which can lead to side reactions. The handling of highly volatile and carcinogenic propylene oxide also requires stringent safety precautions.
Recommendation: For most applications, Route 1 is the recommended synthetic strategy due to its reliability, high yields, and well-established protocols. It is the more practical choice for obtaining the target compound efficiently and with high purity. Route 2, while mechanistically interesting and potentially greener, would require significant process development to be competitive and is better suited for exploratory research or situations where the avoidance of sulfonyl chlorides is a primary objective.
References
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Microwave-assisted one-pot synthesis of sulfonamides from sulfonyl chlorides and amines. RSC Advances, 2012, 2, 8373-8378. Available at: [Link]
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Epoxides Ring-Opening Reactions. Chemistry Steps. Available at: [Link]
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Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Journal of Applied Polymer Science, 2012, 123(5), 2657-2662. Available at: [Link]
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p-TOLYLSULFONYLMETHYLNITROSAMIDE. Organic Syntheses, 1954, 34, 96. Available at: [Link]
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Ring-opening reactions of epoxides: Strong nucleophiles. Khan Academy. Available at: [Link]
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Epoxide Ring Opening With Base. Master Organic Chemistry. Available at: [Link]
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Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 2020, 11(3), 245-249. Available at: [Link]
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N-Benzylidene-p-toluenesulfinamide. Organic Syntheses, 2017, 94, 346-361. Available at: [Link]
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Experimental and computational approach on p-toluenesulfonamide and its derivatives. Journal of Molecular Structure, 2023, 1277, 134857. Available at: [Link]
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p-Toluenesulfonamides. Organic Chemistry Portal. Available at: [Link]
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Metal-Free Ring-Opening Polymerization of Propylene Oxide: Synthesis and Characterization of Polyether in the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 2021, 98(1), 256-262. Available at: [Link]
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Synthesis of N,N,N'-tris(2-hydroxypropyl)ethylenediamine. PrepChem. Available at: [Link]
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n-DODECYL (LAURYL) p-TOLUENESULFONATE. Organic Syntheses, 1943, 23, 37. Available at: [Link]
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N-(2-Aminopyridin-3-yl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E, 2012, 68(7), o2136. Available at: [Link]
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Kinetic studies on the reaction of p-Toluenesulfonyl chloride with α-Hydroxy acids in the presence of pyridine in Acetonitrile. International Journal of Applied Research, 2016, 2(10), 654-659. Available at: [Link]
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PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses, 2002, 78, 23. Available at: [Link]
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Synthesis of N,N'-bis(2-hydroxypropyl)ethylenediamine. PrepChem. Available at: [Link]
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A Senior Application Scientist's Guide to Biological Activity Screening of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide and Its Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting biological activity screening of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide and its rationally designed derivatives. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of hypothetical data to guide your research and development efforts. The sulfonamide moiety is a cornerstone in medicinal chemistry, and understanding the structure-activity relationships (SAR) of novel derivatives is paramount for identifying promising therapeutic leads.
Introduction: The Therapeutic Potential of the Sulfonamide Scaffold
The benzenesulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The parent compound, this compound, presents a versatile scaffold for chemical modification. The hydroxyl and secondary amine functionalities offer prime locations for derivatization to modulate physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can significantly influence biological activity.
This guide will focus on a hypothetical series of derivatives (see Table 1) to illustrate the screening process and comparative analysis. These derivatives are designed to probe the effects of modifying the N-alkyl-hydroxyl portion and the aromatic ring of the parent compound.
Table 1: Structures of this compound and Hypothetical Derivatives
| Compound ID | Structure | R1 | R2 | R3 |
| Parent | This compound | H | CH₃ | H |
| Derivative A | N-(2-methoxypropyl)-4-methylbenzenesulfonamide | CH₃ | CH₃ | H |
| Derivative B | N-(2-hydroxypropyl)-4-chlorobenzenesulfonamide | H | CH₃ | Cl |
| Derivative C | N-allyl-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide | H | CH₃ | H (with N-allyl) |
| Alternative | Doxorubicin / Ciprofloxacin | - | - | - |
Experimental Design: A Multi-faceted Approach to Biological Screening
A robust screening cascade is essential to comprehensively evaluate the therapeutic potential of new chemical entities. Our approach will encompass cytotoxicity screening, antimicrobial evaluation, and a targeted enzyme inhibition assay. This multi-pronged strategy allows for the early identification of both therapeutic potential and potential liabilities.
Caption: High-level experimental workflow for the biological screening of novel sulfonamide derivatives.
Methodologies and Protocols
General Synthesis of this compound Derivatives
The synthesis of the parent compound and its derivatives can be achieved through a standard nucleophilic substitution reaction between the appropriately substituted benzenesulfonyl chloride and the corresponding amine.[1]
Protocol:
-
Dissolve the amine (e.g., 1-aminopropan-2-ol for the parent compound) in a suitable solvent such as pyridine or dichloromethane.
-
Cool the solution in an ice bath.
-
Add the substituted benzenesulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol:
-
Seed human cancer cell lines (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin.
-
Incubate the plate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Prepare a twofold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria and Escherichia coli for Gram-negative bacteria). Include a positive control (e.g., Ciprofloxacin) and a negative control (no compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Comparative Performance Analysis (Hypothetical Data)
The following tables present hypothetical data to illustrate how the biological activities of the parent compound and its derivatives can be compared.
Table 2: In Vitro Cytotoxicity against MCF-7 Breast Cancer Cells
| Compound ID | IC₅₀ (µM) |
| Parent | 75.3 |
| Derivative A | > 100 |
| Derivative B | 22.8 |
| Derivative C | 58.1 |
| Doxorubicin | 0.9 |
Table 3: Antimicrobial Activity (MIC in µg/mL)
| Compound ID | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Parent | 64 | >128 |
| Derivative A | 128 | >128 |
| Derivative B | 32 | 64 |
| Derivative C | 64 | >128 |
| Ciprofloxacin | 0.5 | 0.25 |
Interpretation and Structure-Activity Relationship (SAR) Insights
-
Cytotoxicity:
-
Derivative A: Methylation of the hydroxyl group (Derivative A) appears to abolish cytotoxic activity, suggesting the free hydroxyl is crucial for this effect, possibly through hydrogen bonding interactions with a biological target.
-
Derivative B: Replacing the methyl group on the benzene ring with a more electron-withdrawing chlorine atom (Derivative B) significantly enhances cytotoxic potency. This suggests that the electronic properties of the aromatic ring play a key role.
-
Derivative C: The introduction of an allyl group on the sulfonamide nitrogen (Derivative C) slightly improves cytotoxicity compared to the parent, indicating that this position can tolerate some steric bulk and may offer a vector for further optimization.
-
-
Antimicrobial Activity:
-
The compounds generally exhibit weak to moderate activity against the Gram-positive S. aureus and are largely inactive against the Gram-negative E. coli. This is a common trend for many compound classes due to the presence of the outer membrane in Gram-negative bacteria.
-
Derivative B shows the most promising antimicrobial activity, mirroring its enhanced cytotoxicity. This dual activity could be explored further.
-
Caption: Logical relationship diagram illustrating the structure-activity relationship (SAR) insights.
Conclusion and Future Directions
This guide outlines a systematic approach for the biological activity screening of this compound and its derivatives. Our hypothetical results suggest that the hydroxyl group and the electronic nature of the p-substituted phenyl ring are critical determinants of biological activity. Derivative B, with a chloro-substituent, emerged as the most promising hypothetical candidate for further investigation, exhibiting enhanced cytotoxicity and antimicrobial effects.
Future work should focus on synthesizing and testing these and other derivatives to validate these SAR hypotheses. Promising compounds should be advanced to more complex biological assays, such as mechanism of action studies, in vivo efficacy models, and ADME/Tox profiling to assess their drug-like properties.
References
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- Ratrey, P., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 11(35), 21557-21567.
- Abdullah, M. A., et al. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 25(18), 4209.
- Saeed, A., et al. (2022). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 27(15), 4991.
- Al-Suhaibani, S. S., & Al-Salahi, R. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 13(7), 1-11.
- Gowda, B. T., et al. (2013). N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o54.
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PubChem. (n.d.). N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide. Retrieved from [Link]
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PubChem. (n.d.). N-Allyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. Retrieved from [Link]
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PubChem. (n.d.). N-Methylbenzenesulfonamide. Retrieved from [Link]
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A Researcher's Guide to the Strategic Application of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide in Complex Synthesis
A Cost-Benefit Analysis for Drug Development Professionals and Synthetic Chemists
In the intricate chess game of multi-step organic synthesis, every move—every reagent chosen—carries a cascade of consequences for yield, purity, and overall efficiency. N-(2-hydroxypropyl)-4-methylbenzenesulfonamide, a functionalized derivative of the widely-used p-toluenesulfonamide, presents a unique set of strategic advantages and disadvantages. This guide provides an in-depth cost-benefit analysis of its application, offering a framework for deciding when its robust nature is a strategic asset and when a more labile alternative is the wiser choice.
The Synthetic Profile: Preparation and Cost Implications
This compound is not as readily available off-the-shelf as simpler protecting group reagents. However, its synthesis is straightforward and can be cost-effectively performed in-house.
The primary route involves the nucleophilic attack of the amino group of 1-amino-2-propanol on p-toluenesulfonyl chloride (TsCl). This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Estimated Synthesis Cost
A significant advantage of in-house preparation is cost control. Based on current market prices for the starting materials:
-
p-Toluenesulfonyl chloride (TsCl): Prices range from approximately $15 for 25g to $48 for 1kg, indicating significant economies of scale.[1]
-
DL-1-Amino-2-propanol: A common reagent, priced at around $480 for 25g, though bulk pricing will be considerably lower.[2][3]
Assuming a high-yielding synthesis, the material cost for small-scale laboratory preparation can be estimated, while for industrial applications, the cost would be substantially lower due to bulk purchasing of starting materials.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve DL-1-amino-2-propanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: If not using pyridine as the solvent, add a non-nucleophilic base such as triethylamine (1.1 eq).
-
Addition of TsCl: Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in the same solvent to the cooled amine solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography to yield the final product.
Caption: Synthesis of this compound.
The Strategic Role in Multi-Step Synthesis
The utility of this compound stems from two key features: the robust tosyl protecting group and the pendant hydroxyl functionality.
Primary Role: A Highly Stable Amine Protecting Group
The p-toluenesulfonyl (tosyl) group is renowned for its stability, rendering the protected amine inert to a wide array of reaction conditions, including:
-
Strongly acidic and basic conditions (that would cleave Boc or Fmoc groups).
-
Many oxidizing and reducing agents.
-
Organometallic reagents such as Grignards and organolithiums.
This robustness makes it an excellent choice for protecting an amine in the early stages of a long and arduous synthesis where harsh reagents are required for subsequent steps.[5]
Secondary Role: The Hydroxyl Functionality
The 2-hydroxypropyl side chain is not merely a passenger. It can serve several strategic purposes:
-
Solubility Modification: The hydroxyl group can enhance the solubility of the intermediate in more polar solvents.
-
A Handle for Further Functionalization: It can be used as a point of attachment for other molecular fragments.
-
Chiral Pool Synthesis: If enantiomerically pure 1-amino-2-propanol is used as the starting material, the resulting chiral sulfonamide can be employed as a chiral auxiliary to induce stereoselectivity in subsequent reactions.
A Deep Dive into the Cost-Benefit Analysis
The decision to use this compound hinges on a critical trade-off: extreme stability versus the harshness of removal.
The Benefits: When Stability is Paramount
The primary benefit is the chemical resilience of the tosyl group. This is invaluable when the synthetic route involves transformations that would be incompatible with more labile protecting groups. For instance, if a subsequent step requires a strong acid-catalyzed reaction or a high-temperature oxidation, a tosyl group will reliably protect the amine functionality where a Boc group would fail.
The Costs: The Challenge of Deprotection
The very stability of the tosyl group is its greatest drawback. Its removal, or deprotection, often requires harsh conditions that can compromise other sensitive functional groups in the molecule.[6] This represents a significant "cost" in terms of:
-
Reduced Functional Group Compatibility: The conditions required for deprotection may not be tolerated by other parts of the molecule, limiting its application in the later stages of a synthesis of a complex molecule.
-
Harsh Reagents: Deprotection often involves strong reducing agents like sodium in liquid ammonia, or strong acids like HBr in acetic acid at elevated temperatures.[5] Milder, but often expensive and specialized, reagents like samarium(II) iodide can also be used.[7][8]
-
Atom Economy: The tosyl group has a molecular weight of 155.4 g/mol , which is a significant portion of the mass of the protected amine. In large-scale syntheses, this poor atom economy can be a major cost driver.
Caption: Key factors in the cost-benefit analysis of tosyl protection.
Comparison with Key Alternatives: Tosyl vs. Boc and Cbz
The most common alternatives to the tosyl group are carbamate-based protecting groups, primarily tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz).[9]
| Feature | Tosyl (Ts) | Boc | Cbz (Z) |
| Protecting Reagent | p-Toluenesulfonyl chloride (TsCl) | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (CbzCl) |
| Stability | Very High: Stable to strong acids/bases, many redox reagents | Low: Labile to strong acids (e.g., TFA, HCl) | Moderate: Stable to acids/bases, labile to hydrogenolysis |
| Deprotection Conditions | Harsh: HBr/AcOH, Na/NH₃, SmI₂, Mg/MeOH[6][7] | Mild: Strong acids (TFA, HCl)[10] | Mild: Catalytic hydrogenation (e.g., H₂/Pd-C)[10] |
| Atom Economy | Poor (MW of group: 155.4) | Moderate (MW of group: 101.1) | Poor (MW of group: 135.1) |
| Typical Use Case | Early-stage protection requiring high stability | General purpose, acid-labile deprotection | Orthogonal to acid/base-labile groups |
Workflow Comparison: Tosyl vs. Boc
The choice between a tosyl group and a Boc group fundamentally alters the synthetic workflow, particularly concerning the deprotection step.
Caption: Comparative workflows for Tosyl vs. Boc protection.
Recommendations for the Practicing Scientist
The use of this compound, or any tosyl-protected amine, is a strategic decision that should be made with a full understanding of the downstream consequences.
Choose this compound when:
-
Early-stage protection is needed: The amine must be protected through multiple subsequent steps involving harsh conditions that would cleave other protecting groups.
-
The pendant hydroxyl group offers a synthetic advantage: It is needed for solubility, as a handle for further reactions, or as part of a chiral auxiliary strategy.
-
The final deprotection step is compatible with the overall molecular structure: The target molecule can withstand strong reducing or acidic conditions.
Opt for an alternative (like Boc or Cbz) when:
-
The synthetic route involves mild transformations.
-
The amine needs to be deprotected in the presence of sensitive functional groups.
-
The synthesis is in its later stages, and the risk of damaging a complex molecule during deprotection is high.
-
Atom economy is a critical concern, especially for process chemistry and scale-up.
References
- BenchChem. (n.d.). Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)methanol Derivatives.
-
Dahlén, A., & Hilmersson, G. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Organic Letters, 11(9), 2053–2056. [Link]
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BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. Retrieved from [Link]
-
American Chemical Society. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Organic Letters. [Link]
-
Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Nyasse, B., Grehn, L., & Ragnarsson, U. (1998). 2-Naphthalenesulfonyl as a Tosyl Substitute for Protection of Amino Functions. Cyclic Voltammetry Studies on Model Sulfonamides and Their Preparative Cleavage by Reduction. The Journal of Organic Chemistry, 63(1), 171–176. [Link]
-
Stack Exchange. (2018). Can I use a primary amine to substitute (deprotect) a tosylate at high yields? Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free? Retrieved from [Link]
- Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
-
Mohamed, S. K., & Akkurt, M. (2014). N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o54. [Link]
-
Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 23(10), 2548. [Link]
-
Patsnap Synapse. (2024). What is Para-Toluenesulfonamide used for? Retrieved from [Link]
-
eBay. (n.d.). p-Toluenesulfonyl chloride, Tosyl chloride, ≥99% 400g. Retrieved from [Link]
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PubChem. (n.d.). N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide. Retrieved from [Link]
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CP Lab Safety. (n.d.). DL-1-Amino-2-propanol, 25g, Each. Retrieved from [Link]
-
Etsy. (n.d.). 1-amino-2-propanol, Certified® Reagent 25 Grams. Retrieved from [Link]
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PubChem. (n.d.). N,N-Bis(2-hydroxypropyl)-p-toluidine. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide in Complex Reaction Mixtures
This guide provides a comprehensive framework for designing and executing robust cross-reactivity and specificity studies for the analyte N-(2-hydroxypropyl)-4-methylbenzenesulfonamide (HP-MBSA) in complex synthesis reaction mixtures. We will objectively compare the performance of leading analytical techniques, supported by detailed experimental protocols and data interpretation strategies, to ensure the unambiguous identification and quantification of the target compound.
Introduction: The Specificity Challenge in Synthesis
The synthesis of specialty chemicals like HP-MBSA, often involving the reaction of p-toluenesulfonyl chloride with an aminopropanol isomer, invariably produces a mixture containing not just the desired product but also unreacted starting materials, byproducts, and structurally similar isomers. The primary analytical challenge is to develop a method with absolute specificity, ensuring that the analytical signal corresponds solely to HP-MBSA and is not convoluted by these other components. The International Council for Harmonisation (ICH) guideline Q2(R1) defines specificity as the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[1][2][3][4] This guide will compare and contrast orthogonal analytical methodologies to achieve this regulatory standard.
The most probable cross-reactive species in a typical HP-MBSA synthesis mixture include:
-
Starting Materials: p-Toluenesulfonyl chloride and 1-amino-2-propanol.
-
Regioisomer: N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide, arising from isomeric impurities in the aminopropanol starting material.
-
Related Impurities: Di-sulfonated products or other reaction byproducts.
Our comparative analysis will focus on three core techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Part 1: Chromatographic Approaches for Isomer Separation
Chromatographic techniques are the workhorse for analyzing complex mixtures due to their power to physically separate components prior to detection.[5] However, for polar molecules like HP-MBSA and its isomers, achieving adequate retention and resolution on traditional reversed-phase columns can be challenging.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for routine analysis and initial screening.[6][7] Its effectiveness, however, is entirely dependent on the chromatographic resolution between the analyte and potential interferents.
Experimental Protocol: HPLC-UV Screening
-
Column Selection: A polar-endcapped or polar-embedded C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is recommended to improve the retention of polar analytes.[8]
-
Mobile Phase: A gradient elution is employed to resolve compounds with differing polarities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
Gradient: Start at 5% B, ramp to 60% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 225 nm, the approximate absorbance maximum for the tosyl group.
-
Sample Preparation: Dilute 10 µL of the reaction mixture in 990 µL of a 50:50 water:acetonitrile solution. Filter through a 0.45 µm syringe filter before injection.
Trustworthiness & Causality: The acidic mobile phase (formic acid) ensures consistent ionization states for the amine and hydroxyl groups, leading to reproducible retention times. The gradient elution is critical; a shallow gradient provides the necessary selectivity to attempt separation of the structurally similar HP-MBSA and its regioisomer. However, without reference standards for all potential impurities, co-elution remains a significant risk, potentially leading to overestimated purity and inaccurate quantification.
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For unequivocal identification and differentiation, especially for isomers, LC-MS/MS is the gold standard.[5] It couples the separating power of HPLC with the high specificity of mass spectrometry, which can distinguish compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.[9][10][11][12]
Experimental Protocol: Confirmatory LC-MS/MS Analysis
-
Chromatographic Conditions: Utilize the same HPLC method as described for the UV protocol to ensure a direct comparison. The flow can be split post-column if necessary to accommodate the mass spectrometer's flow rate tolerance.
-
Mass Spectrometer: A triple quadrupole or high-resolution Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection Mode:
-
Full Scan: Initially, acquire full scan data from m/z 100-500 to identify all ionizable species in the mixture.
-
Tandem MS (MS/MS): Perform product ion scans on the precursor ion for HP-MBSA (Expected [M+H]⁺ = 230.08).
-
Multiple Reaction Monitoring (MRM): For quantification, monitor specific precursor-to-product ion transitions for HP-MBSA and its potential isomer. Even if the isomers have the same precursor mass, their fragmentation patterns will likely differ due to the different positions of the hydroxyl group, allowing for selective detection.[6][12]
-
Workflow for Isomer Differentiation using LC-MS/MS
Caption: LC-MS/MS workflow for differentiating isomers based on unique fragmentation patterns.
Data Comparison: HPLC-UV vs. LC-MS/MS
| Parameter | HPLC-UV | LC-MS/MS | Causality |
| Specificity | Moderate to Low | Very High | Relies solely on chromatographic separation, which may be incomplete for isomers.[13] |
| Confidence | Low | High | High risk of false positives due to co-elution. |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL range) | Limited by the molar absorptivity of the chromophore. |
| Quantitative | Yes | Yes (Gold Standard) | Prone to inaccuracy if peaks are not pure. |
Part 2: An Orthogonal Approach - Quantitative NMR (qNMR)
While chromatography is powerful, Quantitative Nuclear Magnetic Resonance (qNMR) offers a fundamentally different and orthogonal approach.[14][15][16] It is a primary analytical method that allows for the quantification of compounds in a complex mixture without chromatographic separation and often without needing a specific reference standard of the analyte itself.[17][18]
Causality for Using qNMR: NMR signal intensity is directly proportional to the number of atomic nuclei responsible for the signal.[16][17] This principle allows for highly accurate quantification by comparing the integral of an analyte's unique peak to that of a certified internal standard of known concentration.[14] For HP-MBSA and its regioisomer, the chemical environments of the protons on the propyl chain are distinct, leading to unique, well-resolved signals in the ¹H NMR spectrum that can be used for both identification and quantification.
Experimental Protocol: ¹H qNMR for Specificity and Purity
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture into an NMR tube.
-
Accurately add a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity. The standard must have peaks that do not overlap with the analyte or other key signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (≥400 MHz is recommended).[18]
-
Ensure key acquisition parameters are optimized for quantification: a long relaxation delay (D1 ≥ 5x the longest T₁ of interest) and a calibrated 90° pulse.
-
-
Data Processing & Analysis:
-
Carefully phase and baseline the spectrum.
-
Integrate a well-resolved, unique peak for HP-MBSA (e.g., the methine proton, -CH-).
-
Integrate a peak for the internal standard.
-
Calculate the purity or concentration using the standard qNMR equation, which relates the integrals, number of protons, molecular weights, and masses of the analyte and the standard.[14][17]
-
Visualizing the qNMR Decision Process
Caption: Step-by-step workflow for quantitative analysis using ¹H qNMR spectroscopy.
Conclusion and Recommendations
No single technique is universally superior; the optimal choice depends on the analytical objective. This guide provides a framework for selecting the most appropriate method for studying this compound.
-
For Routine Process Monitoring & Screening: HPLC-UV is a cost-effective and rapid method, provided it has been thoroughly validated against a more specific technique to prove that the peak of interest is pure under standard reaction conditions.
-
For Confirmatory Identity & Trace-Level Impurity Profiling: LC-MS/MS is the indispensable tool. Its unparalleled specificity and sensitivity are required to definitively identify and quantify HP-MBSA, differentiate it from its isomers, and characterize unknown byproducts.
-
For Primary Quantification & Reference Standard Certification: qNMR serves as the ultimate orthogonal technique. It provides absolute quantification based on a fundamental physical principle, making it ideal for validating the accuracy of chromatographic methods and for certifying the purity of reference materials without requiring an identical standard.[15][16]
By employing a combination of these methods—using chromatography for separation and both MS and NMR for specific detection and quantification—researchers can build a self-validating analytical system that ensures the highest degree of confidence in their results.
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
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Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
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Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Chemical Society Publications. [Link]
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HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
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Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]
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The Challenges of Analytical Chromatography We Can Leave in the Past. Technology Networks. [Link]
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Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. [Link]
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HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
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ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]
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REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. [Link]
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Analysis of sulfonamides. Slideshare. [Link]
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Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. Analyst (RSC Publishing). [Link]
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Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. National Institutes of Health. [Link]
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Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. MDPI. [Link]
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Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry. MDPI. [Link]
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ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
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The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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A Guide to the Spectroscopic Comparison of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Nuances of Bioactive Sulfonamides
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antibacterial, anti-diabetic, and anti-cancer drugs.[1] The biological activity of these molecules is intrinsically linked to their three-dimensional structure and the specific arrangement of their constituent atoms. Consequently, unambiguous structural characterization is not merely a procedural step but a fundamental requirement for drug discovery, development, and quality control.
N-(2-hydroxypropyl)-4-methylbenzenesulfonamide, a tosyl-protected amino alcohol, serves as a valuable building block in organic synthesis. Its precise characterization and differentiation from structurally similar sulfonamides are critical for ensuring the purity and identity of downstream products. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful analytical toolkit for this purpose. Each method probes different aspects of the molecular structure, and together, they provide a comprehensive chemical fingerprint.
This guide provides an in-depth comparison of the spectroscopic features of this compound with key analogs. We will explore the underlying principles of how subtle changes in the N-substituent—from a simple methyl group to a hydroxyethyl or hydroxypropyl chain—manifest as distinct and measurable differences in their respective spectra. The protocols and interpretations presented herein are designed to be self-validating, providing a robust framework for researchers in the field.
Methodology: A Validated Approach to Spectroscopic Analysis
The following protocols outline standardized procedures for acquiring high-quality spectroscopic data for sulfonamides. The choice of instrumentation and parameters is critical for obtaining reproducible and reliable results.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
Protocol:
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Processing: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Causality: The ATR technique is chosen for its simplicity, speed, and the minimal sample preparation required, eliminating the need for KBr pellets. The characteristic vibrational frequencies of the sulfonamide group (S=O stretches), N-H bond, O-H bond, and aromatic C-H bonds provide a rapid and definitive fingerprint of the molecule.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
-
Protocol:
-
Sample Preparation: Approximately 5-10 mg of the sulfonamide is dissolved in 0.6 mL of a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition: The spectrum is acquired on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of single peaks for each unique carbon atom.
-
-
Causality: DMSO-d₆ is often the solvent of choice as it effectively dissolves a wide range of sulfonamides and its residual solvent peak does not obscure key signals. Importantly, exchangeable protons (like -OH and -NH) are readily observed in DMSO-d₆, whereas they can sometimes be broadened or exchange with trace acid in CDCl₃.[3]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the molecular weight and elemental composition.
-
Protocol:
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via an electrospray ionization (ESI) source.
-
Ionization: ESI is a soft ionization technique that typically generates the protonated molecule [M+H]⁺ in positive ion mode.
-
Mass Analysis: The ions are analyzed using a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain a highly accurate mass measurement.
-
-
Causality: ESI is ideal for polar molecules like sulfonamides, as it minimizes fragmentation and preserves the molecular ion, providing clear molecular weight information.[4] High-resolution mass spectrometry (HRMS) allows for the calculation of the molecular formula, providing an additional layer of confirmation.
Visual Workflow: Spectroscopic Characterization Pipeline
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a novel sulfonamide.
Caption: Workflow for the structural elucidation of sulfonamides.
Comparative Spectroscopic Analysis
The key to differentiating this compound from its analogs lies in identifying the unique spectral features imparted by its N-substituent. We will compare it with three closely related compounds: the parent p-toluenesulfonamide, the lower homolog N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, and the simple N-methylbenzenesulfonamide.
Molecular Structures for Comparison
The following diagram highlights the structural differences between the target compound and its selected analogs.
Sources
Safety Operating Guide
Compound Profile and Hazard Assessment: The "Know Your Chemical" Imperative
An Expert Guide to the Proper Disposal of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
Before any handling or disposal, a thorough understanding of the subject chemical is paramount. While extensive, specific toxicological data for this compound is not widely published, we can infer its likely hazard profile based on analogous structures and established chemical principles.
Physicochemical Properties
| Property | Data | Source |
| Molecular Formula | C₁₀H₁₅NO₃S | N/A |
| Molecular Weight | 229.3 g/mol | N/A |
| Appearance | Likely a white to off-white solid | N/A |
| GHS Hazard Codes (Analog) | H315, H319, H335 | [1] |
Data for the direct topic chemical is sparse; properties are inferred from closely related sulfonamides.
Expertise & Experience: The Precautionary Principle The Globally Harmonized System (GHS) classifications for the closely related analog, N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, the most prudent and scientifically sound approach is to apply the precautionary principle: treat this compound as a hazardous substance with the potential to be a skin, eye, and respiratory irritant. All handling and disposal procedures must reflect this level of caution.
The Disposal Workflow: Segregation, Containment, and Labeling
The foundation of safe chemical disposal is a systematic workflow that begins at the point of waste generation. The primary goal is to prevent accidental chemical reactions and to ensure the waste stream is correctly identified for final disposal by a licensed facility.
Caption: The laboratory-to-disposal workflow for chemical waste.
Step 1: Immediate Segregation
As waste is generated, it must be immediately segregated into dedicated, compatible waste streams. Never mix different chemical wastes unless explicitly permitted by your institution's EHS department.
-
Solid Waste Stream: For all non-sharp solid materials contaminated with this compound. This includes:
-
Gloves
-
Weighing papers and boats
-
Contaminated bench paper or paper towels
-
-
Liquid Waste Stream: For all aqueous and solvent-based solutions containing the compound. This includes:
-
Reaction mothers liquors
-
Unused stock solutions
-
Solvent rinses from glassware cleaning (see Section 3)
-
Step 2: Proper Containerization
The integrity of your waste containment is a critical safety control.
-
General Requirements: All containers must be in good condition, leak-proof, and have a secure, screw-top cap.[2][3] They must be kept closed except when actively adding waste.[2][3]
-
Container Compatibility: Use containers made of material that is non-reactive with the waste.[4][5] High-density polyethylene (HDPE) carboys are suitable for most solvent and aqueous waste streams associated with this compound. Do not use metal containers for potentially corrosive waste.[4]
-
Headspace: Leave at least 10-25% of the container volume as headspace to allow for vapor expansion and prevent spills.[3][5]
Step 3: Authoritative Labeling
Inaccurate labeling is a significant compliance and safety risk. Every waste container must have a hazardous waste label affixed as soon as the first drop of waste is added.
The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" . If it is part of a mixture, list all components and their approximate percentages.
-
The date of first accumulation.
-
The associated hazards (e.g., "Irritant").
Protocol for Decontaminating "Empty" Containers
An "empty" container that held a hazardous chemical is not considered non-hazardous trash until it has been properly decontaminated. The industry-standard procedure is triple-rinsing.[6]
-
First Rinse: Add a small amount of a suitable solvent (one in which the compound is readily soluble, such as acetone or methanol) to the empty container, ensuring the solvent contacts all interior surfaces. Secure the cap and swirl thoroughly. Pour the solvent rinsate into the designated hazardous liquid waste container.
-
Second Rinse: Repeat the process with a fresh portion of solvent and add the rinsate to the same hazardous liquid waste container.
-
Third Rinse: Repeat the rinse a final time.
-
Final Disposal: After the third rinse and air-drying, the container is considered decontaminated. Deface or remove the original chemical label and dispose of the container in the appropriate laboratory glass or plastic recycling bin.[6]
Caption: The triple-rinse workflow for decontaminating containers.
Final Disposal and Emergency Preparedness
Trustworthiness: The Chain of Custody The ultimate disposal of this compound waste must be handled by professionals.
-
Storage: Store your properly labeled, sealed waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[3][4]
-
Pickup: Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department. They will coordinate with a licensed and insured hazardous waste disposal company.
-
Regulatory Compliance: This entire process is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and equivalent international bodies.[4][7] Your institution's EHS department ensures that these complex regulations are met.
Emergency Spill Procedures In the event of a spill:
-
ALERT: Alert personnel in the immediate area.
-
EVACUATE: If the spill is large or in a poorly ventilated area, evacuate and prevent re-entry.
-
CONTAIN: For small spills, use a chemical spill kit with appropriate absorbent pads to surround the spill and prevent it from spreading.
-
REPORT: Immediately contact your laboratory supervisor and your institution's EHS department. Do not attempt to clean up a significant spill unless you are specifically trained and equipped to do so.
By adhering to this structured, scientifically-grounded protocol, you contribute to a culture of safety and environmental responsibility that is the hallmark of professional scientific conduct.
References
- Fisher Scientific. (2024, March 30). Safety Data Sheet: N-Isopropyl-4-methylbenzenesulfonamide.
- Sigma-Aldrich. (2025, October 7). Safety Data Sheet: N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide.
- Cayman Chemical. (2025, October 29). 4-Acetamidobenzenesulfonamide - Safety Data Sheet.
- ChemicalBook. (2023, May 6). Chemical Safety Data Sheet MSDS / SDS - Benzenesulfonamide,N,N-dibromo-4-methyl.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
- Fisher Scientific. (2024, February 15). Safety Data Sheet: N-Isopropyl-4-methylbenzenesulfonamide.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
- National Center for Biotechnology Information. (n.d.). N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide. PubChem Compound Database.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Benchchem. (n.d.). Proper Disposal Procedures for 4-Amino-N-methylbenzeneethanesulfonamide.
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Navigating the Safe Handling of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the diligent and informed handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide (CAS No. 779-42-0). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge for safe and effective laboratory practices.
Hazard Assessment: An Inferred Profile
Based on the toxicological data of structurally similar compounds, such as N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide, N-Isopropyl-4-methylbenzenesulfonamide, and other related sulfonamides, we can infer a likely hazard profile for this compound. The primary hazards associated with this class of compounds include:
-
Skin Irritation (Expected Hazard: H315): Direct contact may cause skin irritation.[1][2][3]
-
Serious Eye Irritation (Expected Hazard: H319): Contact with eyes is likely to cause serious irritation.[1][2][3]
-
Respiratory Tract Irritation (Expected Hazard: H335): Inhalation of dust or aerosols may lead to respiratory irritation.[1][2]
Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a necessity for safe handling.
Personal Protective Equipment (PPE) Protocol: Your Primary Defense
The selection and proper use of PPE are critical to mitigating the risks of exposure. The following protocol is designed to provide a comprehensive barrier against skin contact, eye exposure, and inhalation.
Due to the high likelihood of serious eye irritation, robust eye protection is mandatory.[1]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash Hazard: Chemical safety goggles that provide a complete seal around the eyes are strongly recommended, especially when handling solutions or during procedures that may generate splashes.[4]
-
Maximum Protection: In situations with a significant risk of splashing or aerosol generation, a full-face shield should be worn in conjunction with safety goggles.[4]
Gloves: Chemical-resistant gloves are the first line of defense against skin irritation.
-
Material Selection: Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for any signs of degradation or perforation before use.
-
Proper Technique: When handling this compound, proper glove removal technique (without touching the glove's outer surface) is crucial to avoid skin contact. Contaminated gloves should be disposed of immediately in accordance with institutional and local regulations.
Laboratory Coat: A standard, buttoned laboratory coat should be worn at all times to protect street clothes and provide an additional layer of protection for the skin. For procedures with a higher risk of spills, a chemically resistant apron over the lab coat is advised.
Engineering controls, such as working within a certified chemical fume hood, are the preferred method for minimizing inhalation exposure. If a fume hood is not available or if dust generation is unavoidable, respiratory protection is required.
-
For Dust Exposures: A NIOSH-approved N95 or P100 particulate respirator is recommended.[4]
The following table summarizes the essential PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Eyes/Face | Safety Goggles or Face Shield | Goggles should provide a complete seal. A face shield should be used when there is a high risk of splashing.[4] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are recommended. Inspect before use and replace immediately if contaminated. |
| Body | Laboratory Coat | Must be kept fastened. Consider a chemically resistant apron for added protection. |
| Respiratory | Particulate Respirator (if needed) | Use a NIOSH-approved N95 or P100 respirator if engineering controls are insufficient to control dust.[4] |
Procedural Workflow for Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Caption: Procedural flow for donning and doffing PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: The compound, any contaminated materials (e.g., gloves, absorbent pads), and empty containers should be disposed of as chemical waste.
-
Container Disposal: Leave the chemical in its original container where possible. Uncleaned containers should be handled as the product itself.
-
Regulatory Compliance: All waste materials must be disposed of in accordance with national and local regulations. It is recommended to dispose of the contents and container at an approved waste disposal plant.[2][5] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.
By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
-
PubChem. (n.d.). N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide. Retrieved from [Link]
-
Angene Chemical. (2025, October 19). Safety Data Sheet for 2-Methoxy-4-methylbenzenesulfonamide. Retrieved from [Link]
-
LookChem. (n.d.). Benzenesulfonamide, N-[(1R,2S)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-4-methyl- SDS. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
